Product packaging for 4-Butylcyclohexanol(Cat. No.:CAS No. 70568-60-4)

4-Butylcyclohexanol

Cat. No.: B1275744
CAS No.: 70568-60-4
M. Wt: 156.26 g/mol
InChI Key: NUANGSLQWFBVEH-UHFFFAOYSA-N
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Description

4-Butylcyclohexanol is a high-purity organic compound supplied as a mixture of its cis and trans stereoisomers, extensively utilized in chemical research and development . This cyclohexanol derivative is characterized as a colorless to almost colorless clear liquid with a boiling point of 122°C at 15 mmHg and a specific gravity of 0.91 . Its structural features make it a valuable intermediate in organic synthesis, particularly for studying stereochemistry and conformational analysis, as well as a subject of interest in the development of fragrances and solvents . Researchers value this compound for its well-defined physical properties, including a refractive index of 1.47 and a flash point of 88°C, which are critical parameters for reaction planning and purification processes . The product is air-sensitive and should be stored in a cool, dark place under inert gas for optimal stability . This product is designated For Research Use Only (RUO). It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use. Always refer to the Safety Data Sheet (SDS) and handle using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B1275744 4-Butylcyclohexanol CAS No. 70568-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-4-9-5-7-10(11)8-6-9/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUANGSLQWFBVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048204
Record name 4-Butylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70568-60-4
Record name 4-Butylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-butylcyclohexanol, a versatile organic compound with applications in various scientific fields. This document is intended to serve as a detailed resource, presenting data in a structured format, outlining experimental methodologies, and visualizing key processes.

Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is a derivative of cyclohexanol (B46403) with a butyl group attached to the fourth carbon of the cyclohexane (B81311) ring.[1] This substitution significantly influences its physical and chemical characteristics.[1] The properties of this compound can vary depending on the isomeric form, primarily the cis and trans isomers.

Data Presentation: Physical Properties of this compound
PropertyValue (Mixture of Isomers)Value (cis-isomer)Value (trans-isomer)
Molecular Formula C₁₀H₂₀OC₁₀H₂₀OC₁₀H₂₀O
Molecular Weight 156.27 g/mol 156.27 g/mol 156.27 g/mol
Appearance White crystalline powder or granulesWhite to almost white powder to crystalWhite crystals
Melting Point 62-70 °C80.0 to 84.0 °C[2]77.0 to 81.0 °C[3]
Boiling Point 110-115 °C at 15 mmHg214.2 °C at 760 mmHg[4]214.2 °C at 760 mmHg[5]
Density ~0.914 g/cm³[1]0.9 ± 0.1 g/cm³[4]0.92 g/cm³[5]
Water Solubility < 1 g/L at 20 °C[6][7]InsolubleInsoluble
Organic Solvent Solubility Good solubility in ethanol, acetone, and chloroform[1]Soluble in alcoholSoluble in alcohol

Chemical Properties and Reactivity

This compound exhibits typical reactions of a secondary alcohol, such as oxidation and esterification. The hydrophobic nature of the butyl group makes it less soluble in water but more soluble in organic solvents.[1] It is utilized as an intermediate in the synthesis of various chemicals.[1]

Experimental Protocols

Synthesis of trans-4-tert-Butylcyclohexanol

A detailed and reliable method for the synthesis of the trans-isomer is provided by Organic Syntheses. The procedure involves the reduction of 4-tert-butylcyclohexanone.

Diagram of Synthesis and Purification Workflow for trans-4-tert-Butylcyclohexanol

G reactant 4-tert-Butylcyclohexanone in dry ether reaction Reduction Reaction (Reflux) reactant->reaction reagent Lithium Aluminum Hydride Aluminum Chloride in dry ether reagent->reaction workup Aqueous Workup (H₂O, H₂SO₄) reaction->workup Cooling extraction Ether Extraction workup->extraction drying Drying (Anhydrous MgSO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude Product (Solid) evaporation->crude_product purification Recrystallization (Petroleum Ether) crude_product->purification final_product Pure trans-4-tert-Butylcyclohexanol purification->final_product

Caption: Workflow for the synthesis and purification of trans-4-tert-Butylcyclohexanol.

Determination of Melting Point

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.

Procedure:

  • A small, dry sample of this compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus or a micro boiling point method.

Micro Boiling Point Procedure:

  • A small amount of liquid this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • The test tube is attached to a thermometer and heated in a suitable bath.

  • As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

A qualitative assessment of solubility can be performed as follows:

Procedure:

  • Approximately 20-30 mg of this compound is placed in a small test tube.

  • About 1 mL of the solvent (e.g., water, ethanol, acetone) is added.

  • The mixture is agitated vigorously for 1-2 minutes.

  • The mixture is observed to determine if the solid has dissolved completely. If it has, the compound is considered soluble. If a significant amount of solid remains, it is considered insoluble. For more quantitative measurements, known masses of the solute and solvent are used, and the point of saturation is determined.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants can be used to distinguish between the cis and trans isomers.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the O-H and C-O stretching vibrations of the alcohol functional group, as well as C-H stretching and bending vibrations of the cyclohexane ring and butyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The mass spectrum can be used to confirm the molecular formula and to gain insights into the structure of the molecule.

Note: For detailed spectral data, please refer to publicly available databases such as the NIST WebBook or PubChem.

References

An In-depth Technical Guide to 4-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 4-tert-butylcyclohexanol (B146172), a significant organic compound utilized in various industrial and research applications. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and synthesis.

Chemical Identity and Molecular Structure

4-tert-Butylcyclohexanol is a secondary alcohol characterized by a cyclohexanol (B46403) ring substituted with a tert-butyl group at the fourth carbon position.[1][2] This substitution is pivotal to its chemical and physical properties.[2] The compound exists as two geometric isomers: cis and trans, depending on the orientation of the hydroxyl group relative to the tert-butyl group.

The general CAS Number for a mixture of cis and trans isomers is 98-52-2.[3][4][5][6] The individual isomers have distinct CAS Numbers.

Molecular Formula: C₁₀H₂₀O[1][3][4][7]

Molecular Weight: 156.27 g/mol [1][3][4][7]

The molecular structure of the cis and trans isomers is depicted below:

  • cis-4-tert-Butylcyclohexanol: The hydroxyl (-OH) group and the tert-butyl group are on the same side of the cyclohexane (B81311) ring.

  • trans-4-tert-Butylcyclohexanol: The hydroxyl (-OH) group and the tert-butyl group are on opposite sides of the cyclohexane ring.

Physicochemical Properties

The physical and chemical properties of 4-tert-butylcyclohexanol and its isomers are summarized in the table below. These properties are crucial for its application in various fields, including the fragrance industry and as a chemical intermediate.[1][8]

PropertyValueIsomerReference
CAS Number 98-52-2Mixture of isomers[1][3][4][5][6]
937-05-3cis[5][7][9][10]
21862-63-5trans[5][11][12]
Appearance White crystalline powder or chunksMixture of isomers[1]
Boiling Point 224 - 228 °CMixture of isomers[1]
Melting Point 82 - 83.5 °Ccis[13]
82.5 - 83 °Ctrans[14]
77.0 - 81.0 °Ctrans[11]
Solubility Limited in water; Soluble in organic solvents like ethanol (B145695), acetone, and chloroform.Both isomers[2][12]
Purity >98.0% (GC)cis[10]
>95.0% (GC)trans[11]

Experimental Protocols

Detailed methodologies for the synthesis of cis and trans-4-tert-butylcyclohexanol are presented below. These protocols are adapted from established organic synthesis procedures.

This procedure details the preparation of the trans isomer through the reduction of 4-tert-butylcyclohexanone (B146137).[14]

  • Preparation of the Reducing Agent: Prepare a "mixed hydride" solution.

  • Reaction Setup: Add a solution of 77.2 g (0.5 mole) of 4-t-butylcyclohexanone in 500 ml of dry ether to the mixed hydride solution. The addition should be slow enough to maintain a gentle reflux.

  • Reduction: After the addition is complete (approximately 45-60 minutes), reflux the reaction mixture for an additional 2 hours to ensure the reduction is complete.

  • Quenching: Destroy the excess hydride by adding 10 ml of dry t-butanol and reflux for another 30 minutes.

  • Work-up: Cool the reaction mixture in an ice bath and decompose it by the successive addition of 100 ml of water and 250 ml of 10% aqueous sulfuric acid.

  • Extraction: Separate the ethereal layer and extract the aqueous layer once with 150 ml of ether.

  • Purification: Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate (B86663). The product can be further purified by crystallization.

This protocol describes the stereoselective synthesis of the cis isomer using a specific catalyst.[13]

  • Catalyst Preparation: Prepare a solution of 4.0 g (0.012 mole) of iridium tetrachloride in 4.5 ml of concentrated hydrochloric acid. Add 180 ml of water followed by 52 g (0.42 mole) of trimethyl phosphite.

  • Reaction Mixture: Add the catalyst solution to a solution of 30.8 g (0.200 mole) of 4-tert-butylcyclohexanone in 635 ml of 2-propanol in a flask equipped with a reflux condenser.

  • Hydrogenation: Heat the solution at reflux for 48 hours. The progress of the reaction can be monitored by gas chromatography.

  • Solvent Removal: Remove the 2-propanol using a rotary evaporator.

  • Extraction: Dilute the remaining solution with 250 ml of water and extract with four 150-ml portions of diethyl ether.

  • Purification: Combine the ether extracts, wash with two 100-ml portions of water, dry over magnesium sulfate or potassium carbonate, and concentrate on a rotary evaporator to yield the crude product.

  • Recrystallization: Recrystallize the crude product from 40% aqueous ethanol to obtain highly pure cis-4-tert-butylcyclohexanol.[13]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

trans_synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start ketone_sol Prepare 4-t-butylcyclohexanone in dry ether start->ketone_sol hydride_sol Prepare 'mixed hydride' solution start->hydride_sol add_ketone Slowly add ketone solution to hydride solution (reflux) ketone_sol->add_ketone hydride_sol->add_ketone reflux_2h Reflux for 2 hours add_ketone->reflux_2h quench Quench with t-butanol and reflux for 30 min reflux_2h->quench decompose Decompose with H2O and H2SO4 (aq) quench->decompose extract Extract with ether decompose->extract dry Dry over MgSO4 extract->dry crystallize Crystallize dry->crystallize end End crystallize->end

Caption: Workflow for the synthesis of trans-4-tert-Butylcyclohexanol.

cis_synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start catalyst_prep Prepare Iridium catalyst solution start->catalyst_prep ketone_sol Prepare 4-tert-butylcyclohexanone in 2-propanol start->ketone_sol mix_reactants Combine catalyst and ketone solutions catalyst_prep->mix_reactants ketone_sol->mix_reactants reflux_48h Reflux for 48 hours mix_reactants->reflux_48h remove_solvent Remove 2-propanol reflux_48h->remove_solvent extract Extract with diethyl ether remove_solvent->extract dry Dry over MgSO4 extract->dry recrystallize Recrystallize from aqueous ethanol dry->recrystallize end End recrystallize->end

Caption: Workflow for the synthesis of cis-4-tert-Butylcyclohexanol.

References

Spectroscopic Characterization of 4-Butylcyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-butylcyclohexanol, a key intermediate in various chemical syntheses. Due to the extensive availability of high-quality data for its close structural analog, 4-tert-butylcyclohexanol, this document will utilize its spectroscopic data as a representative example for the 4-alkylcyclohexanol class. The principles and methodologies described herein are directly applicable to the analysis of this compound.

This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both the cis and trans isomers of 4-tert-butylcyclohexanol. Detailed experimental protocols for acquiring these spectra are also provided to aid researchers in their laboratory work.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the cis and trans isomers of 4-tert-butylcyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for cis- and trans-4-tert-Butylcyclohexanol (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment (cis isomer)Assignment (trans isomer)
~4.03Multiplet1HH-1 (axial)-
~3.51Multiplet1H-H-1 (equatorial)
1.20-2.20Multiplet9HCyclohexyl HCyclohexyl H
0.86Singlet9Htert-butyl Htert-butyl H

Table 2: ¹³C NMR Spectroscopic Data for cis- and trans-4-tert-Butylcyclohexanol (CDCl₃)

Chemical Shift (ppm)Assignment (cis isomer)Assignment (trans isomer)
~65.0C-1~71.0
~48.0C-4~47.0
~35.0C-2, C-6~32.0
~32.5C(CH₃)₃~32.0
~27.5C(CH₃)₃~27.5
~25.0C-3, C-5~21.0
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-tert-Butylcyclohexanol

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200Strong, BroadO-H stretch (alcohol)
~2960-2850StrongC-H stretch (alkane)
~1450MediumC-H bend (alkane)
~1060StrongC-O stretch (alcohol)
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for 4-tert-Butylcyclohexanol

m/zRelative IntensityAssignment
156Low[M]⁺ (Molecular Ion)
141Moderate[M - CH₃]⁺
99High[M - C₄H₉]⁺ (Loss of tert-butyl group)
57Very High (Base Peak)[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (0 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition:

    • ¹H NMR: A one-dimensional proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

    • ¹³C NMR: A one-dimensional carbon NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is often employed to simplify the spectrum and improve signal-to-noise.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase correction and baseline correction are applied. The chemical shifts are referenced to TMS. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solid Samples: A small amount of the solid is ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) and placing the paste between salt plates.

  • Instrument Setup: A background spectrum of the empty sample holder (or salt plates) is recorded.

  • Data Acquisition: The sample is placed in the instrument's sample compartment, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer. For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated components then enter the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are ionized. Electron ionization (EI) is a common technique where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Proc Fourier Transform, Phasing, Integration NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Library Search, Fragmentation Analysis MS_Acq->MS_Proc Structure Final Structure Confirmation NMR_Proc->Structure IR_Proc->Structure MS_Proc->Structure

The Solubility Profile of 4-tert-Butylcyclohexanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-tert-butylcyclohexanol (B146172), a key intermediate in various industrial applications, including pharmaceuticals and fragrances. Understanding its solubility is critical for process development, formulation, and quality control. This document outlines available solubility data, details established experimental protocols for solubility determination, and explores a relevant signaling pathway where this compound plays a role.

Executive Summary

4-tert-Butylcyclohexanol is a white crystalline solid that exhibits a hydrophobic nature due to its bulky tert-butyl group.[1] This structural feature dictates its solubility profile, rendering it sparingly soluble in aqueous solutions but readily soluble in a range of common organic solvents.[1][2] This guide provides both qualitative and quantitative solubility data to aid researchers in solvent selection and experimental design. Furthermore, standardized methodologies for solubility determination are presented to ensure data reproducibility. A key biological interaction of 4-tert-butylcyclohexanol as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist is also detailed, highlighting its relevance in drug development for conditions such as sensitive skin.

Solubility Data

The solubility of 4-tert-butylcyclohexanol is a critical parameter for its application in synthesis and formulation. The following table summarizes the available quantitative and qualitative solubility data in various solvents.

SolventFormulaTypeSolubilityTemperature (°C)
WaterH₂OPolar Protic< 1 g/L20
MethanolCH₃OHPolar ProticSolubleNot Specified
EthanolC₂H₅OHPolar ProticGood SolubilityNot Specified
AcetoneC₃H₆OPolar AproticGood SolubilityNot Specified
ChloroformCHCl₃Non-polarGood SolubilityNot Specified
Ether(C₂H₅)₂ONon-polarSolubleNot Specified

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount in scientific research. The following are detailed methodologies for key experiments to ascertain the solubility of compounds like 4-tert-butylcyclohexanol.

Equilibrium Solubility Method (Shake-Flask Method)

This is a widely recognized method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the filtered solution is then determined.

Detailed Methodology:

  • Preparation: To a series of vials, add a pre-weighed excess amount of 4-tert-butylcyclohexanol to a known volume of the selected organic solvent. The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or rotator. Agitate the samples at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. The sample should be immediately filtered through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE) that has been pre-saturated with the solution to minimize adsorption of the solute.

  • Analysis: Accurately dilute the filtered supernatant with a suitable solvent. Quantify the concentration of 4-tert-butylcyclohexanol in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L, mg/mL, or mol/L.

G Equilibrium Solubility Determination Workflow cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess 4-tert-butylcyclohexanol to solvent B Agitate at constant temperature (24-72h) A->B C Settle and collect supernatant B->C D Filter through 0.22 µm filter C->D E Dilute filtrate D->E F Quantify by HPLC/GC E->F G Calculate Solubility F->G

Caption: Workflow for Equilibrium Solubility Determination.

OECD Guideline 105: Water Solubility

For determining solubility in aqueous media, the OECD Guideline 105 provides a standardized approach.

Principle: This guideline describes two primary methods: the Column Elution Method for substances with low solubility (< 10⁻² g/L) and the Flask Method for those with higher solubility. Given that 4-tert-butylcyclohexanol's water solubility is in the range of < 1 g/L, the Flask Method is appropriate.

Detailed Methodology (Flask Method):

  • Preliminary Test: A preliminary test is conducted to determine the approximate solubility and the time required to reach saturation.

  • Main Test: A sufficient amount of 4-tert-butylcyclohexanol is stirred in water at a constant temperature (e.g., 20 °C) for a period determined in the preliminary test (at least 24 hours).

  • Saturation Confirmation: The concentration of the solute is measured at different time intervals (e.g., 24, 48, and 72 hours) until three successive measurements do not differ by more than 5%, indicating that equilibrium has been reached.

  • Centrifugation and Analysis: The saturated solution is centrifuged at a defined speed and temperature to separate the undissolved solid. The concentration of 4-tert-butylcyclohexanol in the clear supernatant is then determined by a suitable analytical method.

Signaling Pathway: 4-tert-Butylcyclohexanol as a TRPV1 Antagonist

In the context of drug development, particularly for dermatology and pain management, 4-tert-butylcyclohexanol has been identified as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[3] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is activated by various stimuli, including heat, low pH, and capsaicin (B1668287) (the pungent compound in chili peppers), leading to the sensation of pain and burning.

Mechanism of Action:

By acting as a competitive antagonist, trans-4-tert-butylcyclohexanol binds to the TRPV1 receptor, preventing its activation by agonists like capsaicin. This inhibition of the TRPV1 channel blocks the influx of cations (primarily Ca²⁺ and Na⁺) into the neuron. Consequently, the depolarization of the neuron and the subsequent transmission of pain signals to the central nervous system are prevented. This mechanism underlies the soothing and anti-irritant properties of 4-tert-butylcyclohexanol, making it a valuable ingredient in formulations for sensitive skin.[3]

G 4-tert-Butylcyclohexanol as a TRPV1 Antagonist cluster_0 Stimulus cluster_1 Receptor cluster_2 Inhibition cluster_3 Cellular Response cluster_4 Physiological Outcome A Capsaicin / Heat / Protons B TRPV1 Receptor (on Sensory Neuron) A->B Activates D Cation Influx (Ca²⁺, Na⁺) B->D Opens Channel G Sensation Blocked C 4-tert-Butylcyclohexanol (Antagonist) C->B Blocks F Pain / Burning Sensation C->F Prevents E Neuron Depolarization D->E Leads to E->F Transmits Signal for

References

The Synthesis of 4-Butylcyclohexanol from p-tert-Butylphenol: A Multi-Step Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of p-tert-butylphenol, a readily available industrial feedstock, into 4-butylcyclohexanol represents a significant synthetic challenge involving both the modification of an alkyl substituent and the saturation of an aromatic ring. A direct, single-step conversion is not chemically feasible. This technical guide outlines a robust and chemically sound three-step synthetic pathway designed for researchers and drug development professionals. The proposed route involves: 1) Acid-catalyzed dealkylation of p-tert-butylphenol to yield phenol (B47542); 2) Friedel-Crafts alkylation of phenol to produce the key intermediate, p-butylphenol; and 3) Catalytic hydrogenation of p-butylphenol to afford the target molecule, this compound. This document provides a thorough review of the underlying chemistry, detailed experimental protocols for each stage, and a comparative analysis of catalytic systems for the critical hydrogenation step.

Introduction

4-Alkylcyclohexanols are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and materials. Their specific stereoisomers (cis/trans) can impart distinct properties to final products, making stereoselective synthesis a key area of research. While p-tert-butylphenol is an economical starting material, the steric bulk and stability of the tert-butyl group, combined with the aromaticity of the phenol ring, necessitate a strategic, multi-step approach to arrive at 4-n-butylcyclohexanol.

This whitepaper details a logical and efficient synthetic pathway, breaking down the complex transformation into three manageable and well-documented stages. By leveraging established methodologies for dealkylation, Friedel-Crafts reactions, and catalytic hydrogenation, this guide provides the technical foundation for the successful laboratory-scale synthesis of this compound.

G start_mat p-tert-Butylphenol step1 Step 1: Dealkylation start_mat->step1 intermediate1 Phenol step2 Step 2: Alkylation intermediate1->step2 intermediate2 p-Butylphenol step3 Step 3: Hydrogenation intermediate2->step3 final_product This compound step1->intermediate1 step2->intermediate2 step3->final_product

Caption: Overall synthetic workflow from p-tert-butylphenol.

Step 1: Dealkylation of p-tert-Butylphenol to Phenol

The initial step involves the removal of the tert-butyl group from the aromatic ring. This is an acid-catalyzed elimination reaction, often referred to as dealkylation or debutylation. The reaction proceeds by protonation of the aromatic ring, followed by the departure of the stable tert-butyl carbocation, which subsequently deprotonates to form isobutylene (B52900) gas. This retro-Friedel-Crafts reaction is driven forward by the removal of the gaseous isobutylene byproduct.

Strong acids such as sulfuric acid or solid acid catalysts like zeolites (e.g., H-ZSM-5) are effective for this transformation.[1][2][3] The use of a minimal amount of a liquid acid catalyst like H₂SO₄ allows for a continuous process with high yields.[3]

Experimental Protocol: Continuous Acid-Catalyzed Dealkylation

This protocol is adapted from methodologies for the dealkylation of tert-alkyl substituted cresols, which follows the same chemical principle.[3]

  • Reactor Setup: A reaction vessel suitable for high-temperature continuous operation is charged with a starting volume of a high-boiling point solvent (e.g., m- or p-cresol, or the product phenol itself) to constitute 50-90% of the initial reaction mass.

  • Catalyst Introduction: Concentrated (96-98%) sulfuric acid is added as the catalyst, with the amount kept below 0.1% by weight of the feed product. A preferred range is 0.005% to 0.05% by weight.[3]

  • Reaction Conditions: The reaction mixture is heated to an internal temperature of 180°C to 220°C under a pressure of 0.5 to 1.5 bar.[3]

  • Feed and Product Removal: Molten p-tert-butylphenol is continuously fed into the reactor. Simultaneously, the product phenol (boiling point: 181.7°C) and the isobutylene gas are continuously removed. Phenol is collected via distillation, while the isobutylene is vented or captured.

  • Process Monitoring: The reaction is monitored by analyzing the composition of the distilled product to ensure complete conversion of the starting material. The feed rate is adjusted to maintain a steady state within the reactor.

Step 2: Friedel-Crafts Alkylation of Phenol to p-Butylphenol

With phenol as the substrate, the next step is to introduce a linear butyl group. This is achieved via a Friedel-Crafts alkylation. The choice of alkylating agent and catalyst is critical to favor the formation of the desired para-substituted product (p-butylphenol) and minimize ortho-substitution and polyalkylation. While classic Lewis acids like AlCl₃ can be used, they often coordinate with the phenolic oxygen, deactivating the catalyst and reducing yields.[4][5]

Modern approaches often utilize solid acid catalysts such as modified clays (B1170129) (e.g., Fe-bentonite), zeolites, or acidic resins, which offer improved selectivity, easier separation, and are more environmentally benign.[6][7] Tert-butanol is a common alkylating agent for introducing a tert-butyl group, and by analogy, 1-butanol (B46404) can be used for the n-butyl group, although 1-butene (B85601) or 1-bromobutane (B133212) are also viable agents.[8][9]

Experimental Protocol: Solid Acid-Catalyzed Alkylation

This protocol is based on the alkylation of phenol using an alcohol over a modified clay catalyst in a batch process.[6]

  • Catalyst Preparation: Prepare or procure a solid acid catalyst, such as an iron-exchanged bentonite (B74815) clay (Fe-bentonite).

  • Reactor Charging: To a batch reactor equipped with a magnetic stirrer and reflux condenser, add phenol, the Fe-bentonite catalyst, and the alkylating agent, 1-butanol. A typical molar ratio of phenol to 1-butanol would be in the range of 1:2 to 1:5.[7]

  • Reaction Conditions: Heat the mixture to a temperature between 80°C and 120°C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots over time and analyzing them by Gas Chromatography (GC) to determine the conversion of phenol and the selectivity for p-butylphenol. A typical reaction time is several hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The solid catalyst is removed by filtration.

  • Purification: The filtrate is then subjected to distillation under reduced pressure to separate the unreacted starting materials, the desired p-butylphenol product, and any ortho- or di-alkylated byproducts.

Step 3: Catalytic Hydrogenation of p-Butylphenol

The final step is the hydrogenation of the aromatic ring of p-butylphenol to yield this compound. This reaction is typically carried out using hydrogen gas under pressure in the presence of a heterogeneous metal catalyst.[10] The choice of catalyst, support, solvent, and reaction conditions significantly influences the reaction rate, yield, and the stereoselectivity (the ratio of cis to trans isomers) of the final product.[11] Commonly employed catalysts include Group VIII metals like Ruthenium, Rhodium, Palladium, and Nickel on supports such as carbon, alumina, or silica.[10][12][13]

G cluster_dealkylation Step 1: Dealkylation cluster_alkylation Step 2: Alkylation cluster_hydrogenation Step 3: Hydrogenation PTBP p-tert-Butylphenol H2SO4 H₂SO₄ (cat.) 180-220°C PTBP->H2SO4 Phenol Phenol Phenol_ref Phenol H2SO4->Phenol Isobutylene Isobutylene (gas) H2SO4->Isobutylene PBP p-Butylphenol PBP_ref p-Butylphenol Butanol 1-Butanol FeBentonite Fe-Bentonite 80-120°C Butanol->FeBentonite FeBentonite->PBP BCH This compound H2 H₂ Gas RuC Ru/C Catalyst 80-150°C, 15-100 bar H2->RuC RuC->BCH

Caption: Detailed reaction pathway for the synthesis of this compound.

Data Presentation: Catalytic Hydrogenation of Alkylphenols

The following table summarizes various catalytic systems and conditions for the hydrogenation of p-tert-butylphenol, which serves as a close analogue for the hydrogenation of p-butylphenol.

CatalystSupportSubstrateTemp. (°C)H₂ Pressure (bar)SolventConversion (%)Product(s)Ref.
1.3% Ru-NirGOp-tert-Butylphenol8015Isopropyl Alcohol>994-tert-Butylcyclohexanol[12]
5% RuCarbonp-tert-Butylphenol74-9370-120Not specifiedHigh4-tert-Butylcyclohexanol (66% cis)[10]
RuAl₂O₃p-tert-ButylphenolNot specified300Not specifiedHigh4-tert-Butylcyclohexanol (cis favored)[10]
1% PtSiO₂p-tert-Butylphenol137-217~1 (gas phase)None (gas phase)Variable4-t-Butylcyclohexanol & ketone[11]
Pdγ-Al₂O₃p-CresolAmbientAmbientNot specified854-Methylcyclohexanone (>93% sel.)[13][14]
20% NiCNTPhenol Derivatives220-240No external H₂*Isopropanol (B130326)>95Corresponding cyclohexanols[15]

Note: This system uses isopropanol as a hydrogen source in a transfer hydrogenation reaction.

Experimental Protocol: Hydrogenation using a Ruthenium Catalyst

This protocol is a representative procedure for the hydrogenation of an alkylphenol using a supported ruthenium catalyst.[10][12]

  • Reactor Charging: A high-pressure autoclave reactor is charged with p-butylphenol (1.0 eq), the catalyst (e.g., 5% Ru on Carbon, ~5 mol%), and a suitable solvent such as isopropyl alcohol (IPA) or cyclohexane.[12]

  • Sealing and Purging: The reactor is sealed and purged multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen gas.

  • Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 15-100 bar). The reaction mixture is heated to the target temperature (e.g., 80-150°C) and stirred vigorously to ensure efficient gas-liquid-solid mixing.

  • Monitoring: The reaction is monitored by observing the drop in hydrogen pressure. The reaction is considered complete when hydrogen uptake ceases.

  • Workup: After completion, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully vented.

  • Purification: The reaction mixture is filtered through a pad of celite to remove the heterogeneous catalyst. The solvent is then removed from the filtrate using a rotary evaporator. The crude product can be purified further by distillation under reduced pressure or recrystallization to yield pure this compound. The cis/trans isomer ratio can be determined by GC or NMR analysis.

Conclusion

The synthesis of this compound from p-tert-butylphenol is a strategically demanding but achievable process for skilled researchers. The proposed three-step pathway—dealkylation, alkylation, and hydrogenation—provides a reliable and scalable route to the target compound. Each step is supported by established chemical principles and can be optimized for yield and selectivity. The critical hydrogenation step offers a range of catalytic options, allowing for the potential tuning of the final product's stereochemical composition. This guide provides the necessary technical framework and detailed protocols to enable professionals in drug development and chemical synthesis to successfully navigate this valuable transformation.

References

Stereochemistry of 4-alkylcyclohexanols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of 4-Alkylcyclohexanols

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical and conformational properties of substituted cyclohexanes are fundamental concepts in organic chemistry with significant implications in medicinal chemistry and materials science. 4-Alkylcyclohexanols serve as ideal models for studying the interplay of steric and electronic effects that govern molecular geometry and reactivity. This technical guide provides a comprehensive overview of the stereochemistry of 4-alkylcyclohexanols, focusing on conformational analysis, synthetic methodologies, and spectroscopic characterization. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to offer a thorough resource for professionals in the field.

Introduction to Stereoisomerism in 4-Alkylcyclohexanols

Cyclohexane (B81311) and its derivatives are not planar molecules; they predominantly adopt a low-energy "chair" conformation to minimize angle and torsional strain.[1] In 4-alkylcyclohexanols, the presence of two substituents on the cyclohexane ring—an alkyl group at C4 and a hydroxyl group at C1—gives rise to stereoisomerism. These stereoisomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of atoms, are classified as cis and trans isomers.

  • Cis Isomer: Both the alkyl group and the hydroxyl group are on the same face of the cyclohexane ring (both pointing up or both pointing down).

  • Trans Isomer: The alkyl group and the hydroxyl group are on opposite faces of the ring (one pointing up and one pointing down).

The therapeutic efficacy and physical properties of a molecule are often dictated by its three-dimensional structure. Therefore, a profound understanding of the stereochemistry of these compounds is crucial for applications such as drug design and the synthesis of liquid crystals.[2]

Conformational Analysis

The stability of the cis and trans isomers is determined by the conformational preferences of the alkyl and hydroxyl substituents in the chair conformation. In a chair conformation, each carbon atom has one axial bond (perpendicular to the ring's plane) and one equatorial bond (in the plane of the ring).[3][1] Through a process known as a "ring flip," one chair conformation can interconvert into another, causing all axial bonds to become equatorial and vice versa.[1]

Substituents generally prefer the more spacious equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction.[4] The energetic cost of a substituent occupying an axial position is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations for a monosubstituted cyclohexane.[5][6] A larger A-value signifies a greater preference for the equatorial position.[5][6]

For 4-alkylcyclohexanols, the most stable conformation is the one where the substituent with the larger A-value occupies an equatorial position.[5]

  • Trans Isomer: Can exist in a diequatorial conformation or a diaxial conformation. The diequatorial form is significantly more stable.

  • Cis Isomer: One substituent must be axial and the other equatorial. The conformation where the bulkier group (larger A-value) is equatorial will be favored.

cluster_trans Trans-4-Alkylcyclohexanol Conformational Equilibrium cluster_cis Cis-4-Alkylcyclohexanol Conformational Equilibrium Trans_Diequatorial Diequatorial (More Stable) -OH (eq), -R (eq) Trans_Diaxial Diaxial (Less Stable) -OH (ax), -R (ax) Trans_Diequatorial->Trans_Diaxial Ring Flip Cis_Eq_Ax Equatorial-Axial -OH (eq), -R (ax) Cis_Ax_Eq Axial-Equatorial -OH (ax), -R (eq) Cis_Eq_Ax->Cis_Ax_Eq Ring Flip Note Stability depends on the relative A-values of -OH and -R

Caption: Conformational equilibria in cis and trans-4-alkylcyclohexanols.
Quantitative Conformational Data

The A-values for various substituents are critical for predicting the most stable conformation.

SubstituentA-value (kcal/mol)
-OH0.87 - 0.88[6][7]
-CH₃ (Methyl)1.74[5][7]
-CH₂CH₃ (Ethyl)1.77 - 1.79[6][7]
-CH(CH₃)₂ (Isopropyl)2.15 - 2.25[6][7]
-C(CH₃)₃ (tert-Butyl)~5.0[5]

Synthesis and Stereochemical Control

The most common synthetic route to 4-alkylcyclohexanols is the reduction of the corresponding 4-alkylcyclohexanone. The stereochemical outcome of this reaction (the cis:trans product ratio) is highly dependent on the steric bulk of the reducing agent and the alkyl group.

  • Small, unhindered hydride reagents (e.g., NaBH₄) can approach the carbonyl from either the axial or equatorial face. Axial attack leads to the cis product (equatorial -OH), while equatorial attack yields the trans product (axial -OH). For less hindered ketones, axial attack is often favored, leading to a higher proportion of the cis alcohol.

  • Bulky, sterically hindered hydride reagents (e.g., L-selectride) preferentially attack from the less hindered equatorial face, leading to a higher proportion of the trans product (axial -OH).

Start 4-Alkylcyclohexanone Reaction Reduction of Carbonyl Start->Reaction Reagent Reducing Agent (e.g., NaBH₄, LiAlH₄) Reagent->Reaction Workup Aqueous Workup Reaction->Workup Product Mixture of Cis and Trans 4-Alkylcyclohexanols Workup->Product Separation Chromatographic Separation (e.g., Column Chromatography, GC) Product->Separation Cis Cis Isomer Separation->Cis Trans Trans Isomer Separation->Trans

Caption: General experimental workflow for the synthesis of 4-alkylcyclohexanols.
Experimental Protocol: Reduction of 4-tert-Butylcyclohexanone (B146137)

This protocol describes a standard laboratory procedure for the synthesis of 4-tert-butylcyclohexanol (B146172) isomers.

  • Reaction Setup: Dissolve 4-tert-butylcyclohexanone (1.0 eq) in ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (B1222165) (NaBH₄, 1.1 eq) to the cooled solution in small portions over 15 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Carefully add dilute hydrochloric acid (e.g., 1 M HCl) to quench the excess NaBH₄. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture.

  • Analysis: Analyze the crude product using ¹H NMR spectroscopy or Gas Chromatography (GC) to determine the cis:trans isomer ratio.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of 4-alkylcyclohexanols.[7][8] The chemical shift and coupling constants of the proton at C1 (the carbon bearing the -OH group) are particularly diagnostic.

  • Chemical Shift: The C1-proton exhibits a different chemical shift depending on its orientation.

    • Axial Proton: Resonates further upfield (lower ppm value) because it is shielded by the C3 and C5 axial protons.

    • Equatorial Proton: Resonates further downfield (higher ppm value).

  • Coupling Constants (J-values): The width of the C1-proton signal reveals its coupling to adjacent protons. An axial proton has large couplings to the two adjacent axial protons (J_ax-ax, typically 8-12 Hz), resulting in a wide multiplet. An equatorial proton has smaller couplings (J_eq-ax and J_eq-eq, typically 2-5 Hz), resulting in a narrower multiplet.

cluster_analysis Decision Logic Start Purified Isomer Mixture or Isolated Isomer NMR_Prep Prepare NMR Sample (dissolve in CDCl₃, add TMS) Start->NMR_Prep NMR_Acq Acquire ¹H NMR Spectrum NMR_Prep->NMR_Acq Analysis Analyze C1-H Signal NMR_Acq->Analysis ChemShift Chemical Shift (ppm) Analysis->ChemShift Result_Trans Conclusion: Trans Isomer (-OH is axial, C1-H is equatorial) ChemShift->Result_Trans Downfield (~4.0 ppm) Narrow multiplet Result_Cis Conclusion: Cis Isomer (-OH is equatorial, C1-H is axial) ChemShift->Result_Cis Upfield (~3.5 ppm) Wide multiplet SignalWidth Signal Width (J-couplings)

Caption: Workflow for stereochemical assignment using ¹H NMR spectroscopy.
Characteristic ¹H NMR Data

The following table summarizes the typical chemical shifts for the C1-proton in 4-tert-butylcyclohexanol, a common model compound.

Isomer-OH OrientationC1-H OrientationC1-H Chemical Shift (δ, ppm)Signal Appearance
cisEquatorialAxial~3.5Broad multiplet (large J_ax-ax)
transAxialEquatorial~4.0Narrow multiplet (small J_eq-ax, J_eq-eq)
Experimental Protocol: NMR Analysis for Isomer Ratio Determination
  • Sample Preparation: Accurately weigh a sample of the crude product mixture (10-20 mg) and dissolve it in a deuterated solvent (e.g., 0.7 mL of CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) time (e.g., 5-7 times the longest T1) to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integration: Integrate the distinct signals corresponding to the C1-proton of the cis and trans isomers.

  • Ratio Calculation: The ratio of the integrals for the two signals is directly proportional to the molar ratio of the isomers in the mixture.

    • % cis = [Integral(cis C1-H) / (Integral(cis C1-H) + Integral(trans C1-H))] x 100

    • % trans = [Integral(trans C1-H) / (Integral(cis C1-H) + Integral(trans C1-H))] x 100

Conclusion

The stereochemistry of 4-alkylcyclohexanols is governed by the principles of conformational analysis, where substituents preferentially occupy the sterically less hindered equatorial position. The energetic preferences, quantified by A-values, allow for the prediction of the most stable conformer for both cis and trans isomers. Synthesis via ketone reduction provides a practical route to these compounds, with the stereochemical outcome being tunable through the choice of reducing agent. Finally, ¹H NMR spectroscopy offers a definitive method for structural elucidation and quantitative analysis, relying on the distinct chemical shifts and coupling patterns of the axial and equatorial protons at the C1 position. This guide provides the foundational knowledge and practical protocols essential for professionals working with these and related cyclic systems.

References

The Soothing Power Within: A Technical Guide to the Biological Activity of 4-Butylcyclohexanol and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylcyclohexanol, particularly its trans isomer, has emerged as a significant molecule in the fields of dermatology and sensory science. Renowned for its potent soothing and anti-inflammatory properties, this compound and its analogues are gaining increasing attention for their therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of this compound and its related compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cosmetic science.

Core Biological Activity: Modulation of Sensory Receptors

The primary mechanism underlying the soothing effect of 4-tert-butylcyclohexanol (B146172) is its role as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is activated by a variety of noxious stimuli, including heat, acid, and pungent compounds like capsaicin (B1668287) from chili peppers. Over-activation of TRPV1 is a key factor in the sensation of burning, stinging, and itching associated with sensitive skin.

Quantitative Efficacy of 4-tert-Butylcyclohexanol as a TRPV1 Antagonist

In vitro studies have quantified the inhibitory effect of 4-tert-butylcyclohexanol on TRPV1 activation.

CompoundAssay SystemAgonistIC50 ValueReference
trans-4-tert-ButylcyclohexanolHEK293 cells expressing hTRPV1Capsaicin34 ± 5 µM[1][2]
trans-4-tert-ButylcyclohexanolOocytes expressing hTRPV1Capsaicin34 ± 5 µM[1]
In Vivo Efficacy in Reducing Skin Sensitivity

Clinical studies have demonstrated the significant efficacy of formulations containing 4-t-butylcyclohexanol in mitigating symptoms of sensitive skin.

StudyFormulationConditionKey FindingsReference
Split-face, capsaicin-induced stinging testCream with 4-t-butylcyclohexanolCapsaicin-induced stingingSignificantly lower burning/stinging scores at 1 and 2 minutes post-application compared to a comparator product.[3][4]
Clinical study on subjects with sensitive skinCream and balm with 4-t-butylcyclohexanolGeneral skin sensitivityApplication of the cream and balm decreased stinging scores by 65% and 41%, respectively, after 21 days.[5]
Clinical study on subjects with sensitive skin prone to redness and rosaceaSkin care product with trans-4-t-butylcyclohexanol and Licochalcone ASensitive skin, redness, rosaceaSignificant improvement in all symptoms of sensitive skin and rosacea after 4 weeks of application.[6]

Anti-Inflammatory Activity: Beyond Sensory Perception

In addition to its direct effects on sensory neurons, 4-tert-butylcyclohexanol and its analogues exhibit anti-inflammatory properties. This is often achieved through the modulation of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade and the production of pro-inflammatory mediators like Prostaglandin E2 (PGE2).

Inhibition of NF-κB Signaling

Licochalcone A, a compound often formulated with 4-t-butylcyclohexanol, is a potent inhibitor of the NF-κB pathway.[1][7]

CompoundCell LineStimulusEffectReference
Licochalcone ARAW264.7 cells, primary macrophagesLPSRemarkably inhibited LPS-induced NO production, and TNFα and MCP-1 expression.[7]
Licochalcone AHCT116 cells-Inhibited the Akt/NF-κB signaling pathway.[8]
Reduction of Prostaglandin E2 Secretion

Licochalcone A has also been shown to significantly decrease the secretion of PGE2, a key mediator of inflammation and pain.[1]

Analogues of this compound and Their Diverse Biological Activities

Research into analogues of this compound has revealed a broader spectrum of biological activities, including antimicrobial and insecticidal effects.

Antibacterial and Antifungal Activity

Derivatives of 4-tert-butylcyclohexanone (B146137) have demonstrated notable antibacterial activity.

CompoundBacterial StrainsActivityReference
Ethyl (4-tert-butylcyclohexylidene)acetateBacillus subtilis, Staphylococcus aureusStrong bacteriostatic effect[9]
1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-oneBacillus subtilis, Staphylococcus aureus, Escherichia coliStrong bacteriostatic effect against Gram-positive strains and limited growth of E. coli.[9]
Insecticidal Activity

Certain cyclohexane (B81311) derivatives have been patented for their insecticidal properties.[10] While specific quantitative data from open literature is limited, this highlights a promising area for further research and development.

Experimental Protocols

A comprehensive understanding of the biological activity of these compounds necessitates a detailed examination of the experimental methods employed.

TRPV1 Activation Assay in HEK293 Cells

This assay is fundamental for determining the antagonistic activity of compounds against the TRPV1 receptor.

Principle: Genetically engineered Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel are used. Activation of TRPV1 by an agonist (e.g., capsaicin) leads to an influx of calcium ions (Ca2+). This influx can be measured using a fluorescent calcium indicator. An antagonist will inhibit this calcium influx in a dose-dependent manner.

Detailed Protocol:

  • Cell Culture: Maintain HEK293-hTRPV1 cells in DMEM/F12 medium supplemented with 10% FBS and a selection antibiotic (e.g., Geneticin) to ensure the continued expression of the TRPV1 channel.[11]

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Loading with Calcium Indicator: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit) for a specified time at 37°C.[11][12]

  • Compound Incubation: Wash the cells to remove excess dye. Add the test compound (e.g., 4-tert-butylcyclohexanol) at various concentrations and incubate for a predetermined period.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence microplate reader (e.g., FLIPRTETRA®).[11] Add a known concentration of a TRPV1 agonist (e.g., capsaicin).

  • Data Analysis: Measure the change in fluorescence intensity over time. The inhibitory effect of the test compound is calculated as a percentage of the response seen with the agonist alone. The IC50 value is then determined by fitting the data to a dose-response curve.

NF-κB Reporter Assay

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it binds to these response elements and drives the expression of the reporter gene. The amount of reporter protein produced is proportional to NF-κB activity.

Detailed Protocol:

  • Cell Line: Use a cell line stably transfected with an NF-κB reporter construct (e.g., THP-1 cells).[13]

  • Cell Seeding: Seed the reporter cells into a 96-well white, opaque plate.

  • Compound Treatment: Treat the cells with the test compound for a specified duration.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).[13]

  • Lysis and Luciferase Assay: After the incubation period, lyse the cells and add a luciferase substrate (e.g., ONE-Step™ Luciferase Assay System).[13]

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The change in luciferase activity in the presence of the test compound relative to the stimulated control indicates the compound's effect on NF-κB signaling.

Prostaglandin E2 (PGE2) ELISA

This is a competitive immunoassay for the quantitative determination of PGE2 in biological samples.

Principle: PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibodies coated on a microplate. The amount of bound enzyme-labeled PGE2 is inversely proportional to the concentration of PGE2 in the sample.

Detailed Protocol:

  • Sample Preparation: Collect cell culture supernatants or other biological fluids. Samples may require dilution with the provided assay buffer.

  • Assay Procedure:

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add the PGE2-enzyme conjugate to each well.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of PGE2 in the samples by interpolating from the standard curve.[9][14][15][16][17]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a deeper understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

TRPV1 Signaling Pathway in Sensory Neurons

TRPV1_Signaling Stimuli Noxious Stimuli (Capsaicin, Heat, Acid) TRPV1 TRPV1 Channel Stimuli->TRPV1 Activates Ca_Influx Ca2+/Na+ Influx TRPV1->Ca_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential CNS Signal to CNS (Pain Sensation) Action_Potential->CNS Butylcyclohexanol 4-tert-Butylcyclohexanol Butylcyclohexanol->TRPV1 Inhibits

Caption: TRPV1 activation by noxious stimuli and its inhibition by 4-tert-butylcyclohexanol.

NF-κB Signaling Pathway in Inflammation

NFkB_Signaling cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor (e.g., TNFR) Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression LicochalconeA Licochalcone A LicochalconeA->IKK Inhibits NFkB_n NF-κB NFkB_n->Gene_Expression Induces Experimental_Workflow Start Start Cell_Culture Culture HEK293-hTRPV1 Cells Start->Cell_Culture Plating Plate Cells in 96-well Plate Cell_Culture->Plating Dye_Loading Load with Calcium Indicator Dye Plating->Dye_Loading Compound_Addition Add Test Compounds Dye_Loading->Compound_Addition Fluorescence_Reading Measure Fluorescence (FLIPR) Compound_Addition->Fluorescence_Reading Stimulate with Capsaicin Data_Analysis Data Analysis (IC50 Determination) Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

References

4-Butylcyclohexanol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylcyclohexanol, a substituted cyclohexanol (B46403) derivative, serves as a crucial intermediate and building block in a wide array of organic syntheses. Its unique structural features, including the presence of a bulky butyl group and the stereoisomerism of the hydroxyl group (cis and trans), significantly influence its physical and chemical properties, making it a versatile component in various applications. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, key reactions, and applications, with a particular emphasis on its role in the fragrance and pharmaceutical industries. All quantitative data is presented in structured tables, and detailed experimental protocols for key transformations are provided.

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature with a characteristic mild, woody, and floral scent.[1] The cis and trans isomers exhibit differences in their physical properties due to the orientation of the hydroxyl group relative to the bulky tert-butyl group, which locks the cyclohexane (B81311) ring in a specific conformation. This steric hindrance affects properties like melting point, boiling point, and chromatographic behavior.[2][3]

Table 1: Physical and Chemical Properties of this compound Isomers

Propertycis-4-tert-Butylcyclohexanoltrans-4-tert-ButylcyclohexanolMixture (cis/trans)
CAS Number 937-05-3[4]21862-63-5[5]98-52-2[6][7]
Molecular Formula C₁₀H₂₀O[4]C₁₀H₂₀OC₁₀H₂₀O[6]
Molecular Weight 156.27 g/mol [4][5]156.27 g/mol [5]156.27 g/mol [6]
Appearance White solid[8]White solid[9]White crystalline powder or chunks[10]
Melting Point 83 °C[4]82.5–83 °C[9]60-69 °C[7]
Boiling Point 214.2 °C at 760 mmHg[4]Not specified110-115 °C at 15 mmHg[7]
Density 0.9 g/cm³[4]Not specifiedNot specified
Solubility Limited in water; soluble in organic solvents like ethanol (B145695), acetone (B3395972), and chloroform.[5]Limited in water; soluble in organic solvents.[5]Limited in water; soluble in organic solvents.[5]

Synthesis of this compound

The synthesis of this compound isomers typically starts from 4-tert-butylcyclohexanone (B146137), which can be prepared by the oxidation of a mixture of 4-tert-butylcyclohexanol (B146172) isomers.[11] The stereochemical outcome of the reduction of 4-tert-butylcyclohexanone is highly dependent on the reducing agent and reaction conditions.

Synthesis of trans-4-tert-Butylcyclohexanol

The trans isomer is thermodynamically more stable and can be obtained as the major product through equilibration.[9] A common method involves the reduction of 4-tert-butylcyclohexanone with a "mixed hydride" reagent followed by equilibration.[9]

Experimental Protocol: Synthesis of trans-4-tert-Butylcyclohexanol [9]

Materials:

  • 4-t-butylcyclohexanone (77.2 g, 0.5 mole)

  • Lithium aluminum hydride

  • Aluminum chloride

  • Dry ether (500 ml)

  • Dry t-butanol (10 ml)

  • 10% aqueous sulfuric acid (250 ml)

  • Anhydrous magnesium sulfate (B86663)

  • Petroleum ether (b.p. 60–70°)

Procedure:

  • Prepare a "mixed hydride" solution by adding an ethereal solution of aluminum chloride to a slurry of lithium aluminum hydride in ether.

  • Slowly add a solution of 4-t-butylcyclohexanone in dry ether to the "mixed hydride" solution to maintain gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 2 hours.

  • Destroy the excess hydride by adding dry t-butanol and reflux for an additional 30 minutes.

  • To equilibrate the product, add a small amount of 4-t-butylcyclohexanone (3 g) and reflux for another 4 hours.

  • Cool the reaction mixture in an ice bath and decompose it by the successive addition of water (100 ml) and 10% aqueous sulfuric acid (250 ml).

  • Separate the ethereal layer and extract the aqueous layer with ether.

  • Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the ether by distillation.

  • Dissolve the crude product in hot petroleum ether and cool to crystallize.

  • Collect the crystals by filtration to yield trans-4-t-butylcyclohexanol.

Yield: 73-78%[9] Purity: Approximately 99.3% trans isomer[9]

Synthesis of cis-4-tert-Butylcyclohexanol

The synthesis of the cis isomer, the less stable axial alcohol, requires stereoselective reducing agents that favor attack from the less hindered equatorial face of the ketone.[8] A notable method utilizes an iridium catalyst.[8]

Experimental Protocol: Synthesis of cis-4-tert-Butylcyclohexanol [8]

Materials:

  • 4-tert-butylcyclohexanone (30.8 g, 0.200 mole)

  • Iridium tetrachloride (4.0 g, 0.012 mole)

  • Concentrated hydrochloric acid (4.5 ml)

  • Trimethyl phosphite (B83602) (52 g, 0.42 mole)

  • 2-Propanol (635 ml)

  • Diethyl ether

  • Magnesium sulfate or potassium carbonate

Procedure:

  • Prepare the catalyst solution by adding water and then trimethyl phosphite to a solution of iridium tetrachloride in concentrated hydrochloric acid.

  • Add this catalyst solution to a solution of 4-tert-butylcyclohexanone in 2-propanol.

  • Heat the mixture at reflux for 48 hours.

  • Remove the 2-propanol using a rotary evaporator.

  • Dilute the remaining solution with water and extract with diethyl ether.

  • Wash the combined ether extracts with water, dry over magnesium sulfate or potassium carbonate, and concentrate on a rotary evaporator to yield the crude product.

  • Recrystallize from 40% aqueous ethanol to obtain pure cis-4-tert-butylcyclohexanol.

Yield: 93-99% (crude), 75-87% (after recrystallization)[8] Purity: 95.8–96.2% cis-alcohol (crude), >99% (after recrystallization)[8]

Key Reactions of this compound

This compound, as a secondary alcohol, undergoes a variety of characteristic reactions, including oxidation and esterification. These transformations are pivotal for its application as a building block.

Oxidation to 4-tert-Butylcyclohexanone

The oxidation of 4-tert-butylcyclohexanol to the corresponding ketone is a fundamental transformation. Various oxidizing agents can be employed, including sodium hypochlorite (B82951) (bleach) in the presence of acetic acid, which is considered a "green" chemistry approach.[12][13]

Experimental Protocol: Oxidation using Sodium Hypochlorite [12][13]

Materials:

  • 4-tert-butylcyclohexanol (1.00 g, 6.4 mmol)

  • Glacial acetic acid (1.5 mL)

  • Reagent-grade acetone (~20 mL)

  • 8.25% aqueous sodium hypochlorite (bleach) solution (~10 mL)

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-tert-butylcyclohexanol in glacial acetic acid and acetone in an Erlenmeyer flask.

  • Slowly add the sodium hypochlorite solution while stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidizing agent by adding saturated aqueous sodium bisulfite solution.

  • Neutralize the acetic acid by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product into diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to obtain 4-tert-butylcyclohexanone.

Esterification

Esterification of this compound, particularly with acetic anhydride (B1165640) or acetic acid, yields 4-tert-butylcyclohexyl acetate (B1210297), a highly valued fragrance ingredient. The cis isomer of the acetate is particularly preferred for its intense woody and floral scent.[14]

Applications of this compound

The unique properties of this compound and its derivatives make them valuable in several industries.

Fragrance and Perfumery

This is a primary application area. 4-tert-Butylcyclohexanol itself has a woody and camphor-like scent and is used in various perfume compositions and personal care products to add warmth and depth.[1][15] Its ester, 4-tert-butylcyclohexyl acetate, is even more widely used as a fragrance ingredient.[6][14] The global market for 4-tert-butylcyclohexanol is significantly driven by the increasing demand for fragrances.[16]

Chemical Intermediate

This compound serves as a versatile intermediate in the synthesis of more complex molecules.[5] Its hydroxyl group can be readily functionalized, and the bulky butyl group can direct the stereochemistry of subsequent reactions. This makes it a useful starting material in the synthesis of pharmaceuticals and other fine chemicals.[10]

Other Industrial Applications

It is also used as a high-performance solvent in coatings and adhesives and in the manufacturing of surfactants, emulsifiers, and polymers through esterification and etherification reactions.[1]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.

Synthesis_of_4_Butylcyclohexanol_Isomers Ketone 4-tert-Butylcyclohexanone trans_Alcohol trans-4-tert-Butylcyclohexanol Ketone->trans_Alcohol Mixed Hydride, Equilibration cis_Alcohol cis-4-tert-Butylcyclohexanol Ketone->cis_Alcohol Iridium Catalyst, 2-Propanol

Caption: Synthesis of cis and trans-4-tert-Butylcyclohexanol.

Reactions_of_4_Butylcyclohexanol cluster_starting Starting Material cluster_products Key Products Alcohol 4-tert-Butylcyclohexanol (cis or trans) Ketone 4-tert-Butylcyclohexanone Alcohol->Ketone Oxidation (e.g., NaOCl, Acetic Acid) Ester 4-tert-Butylcyclohexyl Acetate Alcohol->Ester Esterification (e.g., Acetic Anhydride)

Caption: Key reactions of 4-tert-Butylcyclohexanol.

Conclusion

This compound is a fundamentally important building block in modern organic synthesis. The ability to selectively synthesize its cis and trans isomers allows for fine-tuning of molecular properties for specific applications. Its primary role in the fragrance industry, coupled with its growing use as a chemical intermediate for pharmaceuticals and other specialty chemicals, underscores its significance. The synthetic routes and reactions detailed in this guide provide a solid foundation for researchers and professionals working with this versatile molecule. Further research into novel catalytic systems for stereoselective synthesis and the exploration of new applications will continue to expand the utility of this compound in the chemical sciences.

References

Conformational Analysis of Cis- and Trans-4-tert-Butylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational analysis of cis- and trans-4-tert-butylcyclohexanol. The presence of a bulky tert-butyl group profoundly influences the conformational equilibrium of the cyclohexane (B81311) ring, making these isomers classic examples for studying steric effects and stereochemistry. Understanding these principles is crucial in drug development, where the three-dimensional structure of a molecule dictates its pharmacological activity.

Core Principles: The Anancomeric Effect

The conformational analysis of substituted cyclohexanes is dominated by the principle that substituents prefer to occupy the more spacious equatorial position to minimize steric strain. This steric hindrance, primarily from 1,3-diaxial interactions, is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.

The tert-butyl group possesses a very large A-value, effectively "locking" the cyclohexane ring into a single, dominant chair conformation where the tert-butyl group is equatorial.[1][2] This phenomenon, known as the anancomeric effect, simplifies the conformational analysis of 4-tert-butylcyclohexanol (B146172) isomers, as the ring flip to a conformation with an axial tert-butyl group is energetically highly unfavorable.[1][2]

Conformational Equilibria

Due to the powerful anancomeric effect of the tert-butyl group, the conformational landscape of both cis- and trans-4-tert-butylcyclohexanol is simplified to a single predominant chair conformation for each.

trans-4-tert-Butylcyclohexanol

In the trans isomer, the substituents are on opposite sides of the ring. The most stable conformation places both the large tert-butyl group and the hydroxyl group in equatorial positions. This arrangement minimizes steric strain, resulting in a highly stable diequatorial conformer. The alternative diaxial conformer would introduce significant 1,3-diaxial interactions for both substituents, making it energetically prohibitive.

cis-4-tert-Butylcyclohexanol

For the cis isomer, the substituents are on the same side of the ring. To accommodate the bulky tert-butyl group in the equatorial position, the hydroxyl group is forced into the axial position.[3][4] While an axial hydroxyl group introduces some steric strain, it is significantly less destabilizing than an axial tert-butyl group would be. Therefore, the dominant conformation is the one with an equatorial tert-butyl group and an axial hydroxyl group.[3][4]

Quantitative Conformational Analysis

The relative stabilities of the conformers can be quantified using A-values. These values are additive and can be used to estimate the energy difference between the two chair conformations of a disubstituted cyclohexane.

SubstituentA-value (kcal/mol)
-tert-Butyl~4.9[1]
-OH~0.87[1]

Table 1: A-values for tert-Butyl and Hydroxyl Substituents.

For trans-4-tert-butylcyclohexanol , the diequatorial conformer has no significant 1,3-diaxial interactions and is the ground state. The diaxial conformer would have a strain energy of approximately 4.9 + 0.87 = 5.77 kcal/mol, making it virtually unpopulated at room temperature.

For cis-4-tert-butylcyclohexanol , the conformer with the equatorial tert-butyl group and axial hydroxyl group has a strain energy associated with the axial -OH group, which is approximately 0.87 kcal/mol. The flipped conformation, with an axial tert-butyl group and an equatorial hydroxyl group, would have a much higher strain energy of approximately 4.9 kcal/mol. The energy difference (ΔG°) between these two conformations is therefore approximately 4.9 - 0.87 = 4.03 kcal/mol.

Experimental Protocols

Synthesis of cis- and trans-4-tert-Butylcyclohexanol

A common method for the synthesis of 4-tert-butylcyclohexanol isomers is the reduction of 4-tert-butylcyclohexanone (B146137). The stereochemical outcome of the reduction can be controlled by the choice of reducing agent.

  • Synthesis of trans-4-tert-Butylcyclohexanol (Predominantly):

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylcyclohexanone in methanol.

    • Reduction: Cool the solution in an ice bath and add sodium borohydride (B1222165) (NaBH₄) portion-wise. The smaller hydride donor attacks preferentially from the axial direction to avoid steric hindrance with the axial hydrogens at C-2 and C-6, leading to the formation of the equatorial alcohol, which is the trans product.

    • Workup: After the reaction is complete (monitored by TLC), neutralize the excess NaBH₄ by the slow addition of dilute hydrochloric acid. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • Purification: The resulting mixture of isomers can be purified by column chromatography or recrystallization to isolate the trans isomer.

  • Synthesis of cis-4-tert-Butylcyclohexanol (Predominantly):

    • Reaction Setup: Similar to the trans synthesis, dissolve 4-tert-butylcyclohexanone in a suitable solvent like tetrahydrofuran (B95107) (THF).

    • Reduction: Employ a bulky reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®). The bulky reagent approaches the carbonyl from the less sterically hindered equatorial face, delivering the hydride to form the axial alcohol, which is the cis product.

    • Workup and Purification: The workup and purification procedures are similar to those for the trans isomer.

¹H NMR Spectroscopy for Conformational Assignment

Proton NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 4-tert-butylcyclohexanol. The key is to analyze the signal of the proton on the carbon bearing the hydroxyl group (H-1). The multiplicity and coupling constants of this proton are diagnostic of its axial or equatorial orientation.

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Spectral Analysis:

    • Locate the H-1 proton signal, which is typically found downfield (around 3.5-4.0 ppm) due to the deshielding effect of the adjacent oxygen atom.

    • For trans-4-tert-butylcyclohexanol: The hydroxyl group is equatorial, meaning the H-1 proton is axial . An axial proton has large diaxial couplings (J_ax-ax) to the two adjacent axial protons and smaller axial-equatorial couplings (J_ax-eq) to the two adjacent equatorial protons. This results in a complex multiplet, often appearing as a triplet of triplets with large coupling constants (typically 8-12 Hz).

    • For cis-4-tert-butylcyclohexanol: The hydroxyl group is axial, so the H-1 proton is equatorial . An equatorial proton has only small equatorial-axial (J_eq-ax) and equatorial-equatorial (J_eq-eq) couplings to its four neighboring protons. This results in a broad singlet or a narrow multiplet with small coupling constants (typically 2-4 Hz).

This difference in the H-1 signal is a definitive way to assign the stereochemistry of the isomers.

Computational Modeling

Computational chemistry provides a theoretical means to determine the relative stabilities of the different conformations.

Protocol using Gaussian:

  • Structure Building: Using a molecular modeling program (e.g., GaussView), build the chair conformations of both cis- and trans-4-tert-butylcyclohexanol. For each isomer, create both possible chair conformers (e.g., for cis, one with equatorial t-Bu/axial -OH and one with axial t-Bu/equatorial -OH).

  • Geometry Optimization and Frequency Calculation:

    • Set up a geometry optimization and frequency calculation for each of the four structures.

    • Choose a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

    • The frequency calculation is essential to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

  • Energy Analysis:

    • From the output files, extract the Gibbs free energies for each optimized conformer.

    • Calculate the energy difference (ΔG°) between the two conformers for each isomer.

    • The relative populations of the conformers at a given temperature can be calculated using the Boltzmann distribution equation.

  • Data Tabulation: Organize the calculated energies and relative populations in a table for easy comparison.

Visualizations

G cluster_trans trans-4-tert-Butylcyclohexanol trans_eq Diequatorial (More Stable) trans_ax Diaxial (Less Stable) trans_eq->trans_ax Ring Flip (Highly Unfavorable) trans_ax->trans_eq Ring Flip

Caption: Conformational equilibrium of trans-4-tert-butylcyclohexanol.

G cluster_cis cis-4-tert-Butylcyclohexanol cis_eq_ax eq-tBu, ax-OH (More Stable) cis_ax_eq ax-tBu, eq-OH (Less Stable) cis_eq_ax->cis_ax_eq Ring Flip (Unfavorable) cis_ax_eq->cis_eq_ax Ring Flip

Caption: Conformational equilibrium of cis-4-tert-butylcyclohexanol.

G start Start: Purified Isomer dissolve Dissolve in CDCl3 start->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire analyze Analyze H-1 Signal (~3.5-4.0 ppm) acquire->analyze multiplet Observe Multiplet Pattern and Coupling Constants (J) analyze->multiplet trans Conclusion: trans Isomer (Axial H-1) multiplet->trans Broad multiplet, large J values (8-12 Hz) cis Conclusion: cis Isomer (Equatorial H-1) multiplet->cis Narrow multiplet, small J values (2-4 Hz)

Caption: Experimental workflow for NMR-based conformational assignment.

References

Thermodynamic Properties of 4-Butylcyclohexanol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermodynamic properties of the cis- and trans-isomers of 4-butylcyclohexanol. Understanding these properties is crucial for applications in medicinal chemistry, materials science, and chemical synthesis, where the conformational isomerism of the cyclohexyl ring significantly influences molecular interactions and bulk properties. This document provides a compilation of available quantitative data, detailed experimental protocols for their determination, and visualizations of key concepts.

Core Thermodynamic Data

The thermodynamic properties of the cis- and trans-isomers of this compound are distinct due to the different spatial arrangements of the butyl and hydroxyl groups on the cyclohexane (B81311) ring. The trans-isomer, with both bulky groups in the equatorial position, is generally the more stable conformer.

Propertycis-4-Butylcyclohexanoltrans-4-Butylcyclohexanol
Molar Mass 156.27 g/mol 156.27 g/mol
Melting Point 83 °C[1]77.0 to 81.0 °C
Boiling Point 214.2 °C at 760 mmHg[1]214.2 °C at 760 mmHg
Vapor Pressure 0.035 mmHg at 25 °C[1]0.74-29 Pa at 20-50 °C
Density 0.92 g/cm³[1]0.92 g/cm³

Note: Critically evaluated thermodynamic data such as enthalpy of formation, standard entropy, and heat capacity for the individual isomers are available in the NIST/TRC Web Thermo Tables. However, direct access to these specific numerical values was not available in the public domain at the time of this compilation.

Conformational Stability

The difference in stability between the cis and trans isomers of this compound arises from the conformational preferences of the substituents on the cyclohexane chair.

G cluster_cis cis-4-Butylcyclohexanol cluster_trans trans-4-Butylcyclohexanol cis_eq_ax Equatorial Butyl, Axial Hydroxyl cis_ax_eq Axial Butyl, Equatorial Hydroxyl cis_eq_ax->cis_ax_eq Ring Flip trans_eq_eq Equatorial Butyl, Equatorial Hydroxyl (More Stable) trans_ax_ax Axial Butyl, Axial Hydroxyl trans_eq_eq->trans_ax_ax Ring Flip Stability Stability

Conformational equilibria of cis- and trans-4-butylcyclohexanol.

In the trans-isomer, both the bulky tert-butyl group and the hydroxyl group can occupy equatorial positions, minimizing steric strain from 1,3-diaxial interactions. In the cis-isomer, one substituent must be in an axial position, leading to higher conformational energy. The large A-value of the tert-butyl group strongly disfavors an axial position, making the conformation with an equatorial butyl group and an axial hydroxyl group the most stable for the cis-isomer.

Experimental Protocols

The determination of the thermodynamic properties of the this compound isomers involves several key experimental techniques.

Bomb Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of combustion is determined using a bomb calorimeter. From this, the standard enthalpy of formation can be calculated using Hess's Law.

G Start Sample Preparation Pellet Press sample into a pellet Start->Pellet Weigh Weigh pellet and fuse wire Pellet->Weigh Assemble Assemble bomb with sample and wire Weigh->Assemble Pressurize Pressurize with excess O₂ Assemble->Pressurize Calorimeter Place bomb in calorimeter with known a volume of water Pressurize->Calorimeter Equilibrate Allow to equilibrate and record initial temperature (T₁) Calorimeter->Equilibrate Ignite Ignite sample Equilibrate->Ignite Record_T Record temperature until a maximum (T₂) is reached Ignite->Record_T Calculate_Q Calculate heat released (Q) using the heat capacity of the calorimeter and ΔT Record_T->Calculate_Q Calculate_H Calculate enthalpy of combustion (ΔHc) and then enthalpy of formation (ΔHf) Calculate_Q->Calculate_H End Analysis Complete Calculate_H->End

Workflow for Bomb Calorimetry.

Detailed Methodology:

  • Sample Preparation: A known mass of the this compound isomer is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in a sample holder within the bomb, and a fuse wire of known length and mass is attached to the electrodes, making contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated bucket. A stirrer ensures uniform temperature distribution.

  • Temperature Measurement: The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Data Acquisition: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculations: The heat released by the combustion is calculated from the temperature change and the previously determined heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire. The standard enthalpy of combustion is then determined. Using known standard enthalpies of formation for CO₂ and H₂O, the standard enthalpy of formation of the isomer is calculated.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

DSC is a powerful technique for measuring heat flow to or from a sample as a function of temperature or time. It is used to determine heat capacity and the enthalpy of phase transitions, such as fusion (melting).

G Start Sample Preparation Weigh_Sample Weigh a small amount of sample (5-10 mg) into a DSC pan Start->Weigh_Sample Seal_Pan Hermetically seal the pan Weigh_Sample->Seal_Pan Place_in_DSC Place sample and reference pans into the DSC cell Seal_Pan->Place_in_DSC Temp_Program Program the desired temperature ramp (e.g., heating at 10 °C/min) Place_in_DSC->Temp_Program Run_DSC Run the experiment under an inert atmosphere (N₂) Temp_Program->Run_DSC Analyze_Thermogram Analyze the resulting thermogram Run_DSC->Analyze_Thermogram Cp Determine heat capacity (Cp) from the heat flow signal Analyze_Thermogram->Cp Hf Determine enthalpy of fusion (ΔHfus) by integrating the peak area of the melting transition Analyze_Thermogram->Hf End Analysis Complete Cp->End Hf->End

Workflow for Differential Scanning Calorimetry.

Detailed Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the this compound isomer is placed in an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.

  • Temperature Program: A temperature program is set, which typically involves a controlled heating rate (e.g., 10 °C/min) over the temperature range of interest.

  • Data Collection: The DSC instrument measures the differential heat flow between the sample and the reference as they are heated.

  • Data Analysis:

    • Heat Capacity: The heat capacity at a given temperature is determined from the heat flow signal, the heating rate, and the sample mass.

    • Enthalpy of Fusion: The thermogram will show a peak corresponding to the melting of the sample. The area under this peak is integrated to determine the enthalpy of fusion (ΔHfus).

Vapor Pressure Measurement for Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation. For low-volatility solids like this compound, a Knudsen effusion method or a static vapor pressure measurement can be employed.

Static Method - Detailed Methodology:

  • Sample Preparation: A purified sample of the isomer is placed in a temperature-controlled cell.

  • Evacuation: The cell is evacuated to remove air and any volatile impurities.

  • Equilibration: The cell is brought to a specific temperature, and the system is allowed to reach equilibrium between the condensed and vapor phases.

  • Pressure Measurement: The vapor pressure at that temperature is measured using a high-sensitivity pressure transducer.

  • Temperature Variation: Steps 3 and 4 are repeated at several different temperatures.

  • Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) is created. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔHvap/R, where R is the ideal gas constant. This allows for the calculation of the enthalpy of vaporization (ΔHvap).

References

Potential Research Applications of 4-Butylcyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylcyclohexanol, a substituted cyclohexanol (B46403) derivative, exists as several isomers, with the tert-butyl isomer being the most extensively studied and commercially significant. This technical guide provides a comprehensive overview of the research applications of this compound, with a primary focus on 4-tert-butylcyclohexanol (B146172) due to the wealth of available scientific literature. The document covers its chemical properties, synthesis, and diverse biological activities, offering insights for its potential utilization in pharmaceutical and cosmetic research and development. While information on other isomers such as 4-n-butylcyclohexanol, 4-sec-butylcyclohexanol, and 4-isobutylcyclohexanol is limited, their known properties are also briefly discussed.

Chemical and Physical Properties

This compound isomers share the same molecular formula (C10H20O) and molecular weight (156.27 g/mol ) but differ in the structure of the butyl group attached to the cyclohexane (B81311) ring. This structural variation influences their physical and chemical properties. The cis and trans stereoisomers of each butyl-substituted cyclohexanol further add to the diversity of these compounds.

Table 1: Physicochemical Properties of 4-tert-Butylcyclohexanol Isomers

Propertycis-4-tert-Butylcyclohexanoltrans-4-tert-Butylcyclohexanol
CAS Number 937-05-321862-63-5
Appearance White to off-white powderWhite crystalline powder or chunks
Melting Point 83 °C62-70 °C
Boiling Point 214.2 °C at 760 mmHg110-115 °C at 15 mmHg
Solubility Limited in waterLimited in water
LogP 2.58360Not specified

Synthesis of 4-tert-Butylcyclohexanol Isomers

The synthesis of cis- and trans-4-tert-butylcyclohexanol is well-documented, typically starting from 4-tert-butylphenol (B1678320) or 4-tert-butylcyclohexanone (B146137). The stereoselectivity of the reduction of the ketone precursor is highly dependent on the choice of reducing agent and reaction conditions.

Experimental Protocol: Synthesis of trans-4-tert-Butylcyclohexanol

This protocol describes the reduction of 4-tert-butylcyclohexanone to yield predominantly the trans-isomer.

Materials:

  • 4-tert-butylcyclohexanone

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous aluminum chloride (AlCl3)

  • Dry ether

  • Petroleum ether (b.p. 60-70°C)

  • 10% Sulfuric acid

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, a solution of "mixed hydride" is prepared by adding a slurry of lithium aluminum hydride in dry ether to a solution of anhydrous aluminum chloride in dry ether under cooling.

  • A solution of 4-tert-butylcyclohexanone in dry ether is then slowly added to the "mixed hydride" solution.

  • The reaction mixture is refluxed for 2 hours to complete the reduction.

  • The reaction is cooled and quenched by the successive addition of water and 10% sulfuric acid.

  • The ethereal layer is separated, and the aqueous layer is extracted with ether.

  • The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.

  • The ether is removed by distillation, and the crude product is recrystallized from hot petroleum ether to yield trans-4-tert-butylcyclohexanol.

Experimental Protocol: Synthesis of cis-4-tert-Butylcyclohexanol

This protocol outlines the stereoselective synthesis of cis-4-tert-butylcyclohexanol using an iridium catalyst.

Materials:

  • 4-tert-butylcyclohexanone

  • Iridium tetrachloride

  • Concentrated hydrochloric acid

  • Trimethyl phosphite

  • 2-Propanol

  • Diethyl ether

  • Anhydrous magnesium sulfate or potassium carbonate

Procedure:

  • A solution of the iridium catalyst is prepared by dissolving iridium tetrachloride in concentrated hydrochloric acid and water, followed by the addition of trimethyl phosphite.

  • This catalyst solution is added to a solution of 4-tert-butylcyclohexanone in 2-propanol.

  • The mixture is heated at reflux for 48 hours.

  • The 2-propanol is removed using a rotary evaporator.

  • The remaining solution is diluted with water and extracted with diethyl ether.

  • The combined ether extracts are washed with water, dried, and concentrated to yield crude cis-4-tert-butylcyclohexanol.

  • The crude product can be further purified by recrystallization from aqueous ethanol.

Synthesis_Workflow cluster_trans Synthesis of trans-4-tert-Butylcyclohexanol cluster_cis Synthesis of cis-4-tert-Butylcyclohexanol 4-tert-Butylcyclohexanone_trans 4-tert-Butylcyclohexanone Reduction_trans Reduction 4-tert-Butylcyclohexanone_trans->Reduction_trans Mixed_Hydride LiAlH4 + AlCl3 in dry ether Mixed_Hydride->Reduction_trans Hydrolysis_trans Acid Hydrolysis (H2SO4) Reduction_trans->Hydrolysis_trans Extraction_Purification_trans Extraction & Purification (Ether, Petroleum Ether) Hydrolysis_trans->Extraction_Purification_trans trans_Product trans-4-tert-Butylcyclohexanol Extraction_Purification_trans->trans_Product 4-tert-Butylcyclohexanone_cis 4-tert-Butylcyclohexanone Reduction_cis Reduction (Reflux in 2-Propanol) 4-tert-Butylcyclohexanone_cis->Reduction_cis Iridium_Catalyst Iridium Catalyst (IrCl4, HCl, P(OMe)3) Iridium_Catalyst->Reduction_cis Workup_cis Workup & Extraction (Water, Ether) Reduction_cis->Workup_cis Purification_cis Purification (Recrystallization) Workup_cis->Purification_cis cis_Product cis-4-tert-Butylcyclohexanol Purification_cis->cis_Product

Caption: Stereoselective synthesis pathways for cis- and trans-4-tert-butylcyclohexanol.

Biological Activities and Research Applications

The primary research focus has been on the biological activities of 4-tert-butylcyclohexanol, particularly its interaction with the transient receptor potential vanilloid 1 (TRPV1).

TRPV1 Antagonism and Dermatological Applications

4-tert-Butylcyclohexanol is a known antagonist of the TRPV1 receptor, a non-selective cation channel involved in the perception of heat and pain. Over-activation of TRPV1 in the skin is associated with sensations of stinging, burning, and itching, which are characteristic of sensitive skin conditions. By inhibiting TRPV1, 4-tert-butylcyclohexanol can effectively soothe the skin and reduce these neurosensory irritations.

This property has led to its investigation and use in cosmetic and dermatological products designed for sensitive skin. Clinical studies have demonstrated its efficacy in reducing capsaicin-induced stinging and improving the symptoms of perioral dermatitis.

Table 2: Summary of Clinical Studies on 4-tert-Butylcyclohexanol for Sensitive Skin

Study ObjectiveNo. of SubjectsProduct FormulationKey FindingsReference
Evaluate anti-stinging effect31 females with sensitive skinCream containing 4-t-butylcyclohexanolSignificant reduction in capsaicin-induced stinging compared to a comparator product.
Assess efficacy in perioral dermatitis48 patientsCream containing 4-t-butylcyclohexanolSignificant improvement in severity scores, reduced transepidermal water loss, and increased skin hydration.
Investigate soothing effect in Asian subjects33 "stinger" subjectsCream and balm containing 4-t-butylcyclohexanolImmediate and lasting reduction in skin hypersensitivity, redness, and discomfort.

This in vivo protocol is used to assess the soothing efficacy of a topical product.

Subjects:

  • Volunteers with self-perceived sensitive skin who show a positive stinging response to capsaicin (B1668287).

Procedure:

  • Pre-conditioning: Subjects avoid using any facial products for a specified period (e.g., 3 days).

  • Baseline Stinging Induction: A standardized capsaicin cream (e.g., 40 ppm) is applied to a defined area of the face (e.g., nasolabial fold) to induce a stinging/burning sensation.

  • Product Application: The test product containing 4-t-butylcyclohexanol is applied to the test area.

  • Assessment: Subjects rate the intensity of the stinging/burning sensation on a visual analog scale (VAS) at multiple time points (e.g., immediately after application, and at 1, 2, 5, 10, and 15 minutes post-application).

  • Data Analysis: The change in stinging scores over time is analyzed to determine the soothing effect of the product.

TRPV1_Pathway cluster_stimuli Irritants cluster_receptor Sensory Neuron cluster_inhibition Inhibition cluster_response Cellular & Physiological Response Capsaicin Capsaicin TRPV1 TRPV1 Receptor Capsaicin->TRPV1 Activates Heat Heat Heat->TRPV1 Activates Acid Low pH (Acid) Acid->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Opens Channel 4_TBC 4-tert-Butylcyclohexanol 4_TBC->TRPV1 Inhibits Neuron_Activation Neuron Activation & Signal Transduction Ca_Influx->Neuron_Activation Sensation Sensation of Stinging, Burning, and Itching Neuron_Activation->Sensation

Caption: Mechanism of action of 4-tert-butylcyclohexanol as a TRPV1 antagonist.

Antibacterial and Insecticidal Activity of Derivatives

Research has also explored the biological activities of derivatives of 4-tert-butylcyclohexanone, the ketone precursor to 4-tert-butylcyclohexanol. These studies have revealed potential applications in antimicrobial and insecticidal development.

One study synthesized a series of 4-tert-butylcyclohexanone derivatives and evaluated their bioactivity. A bromolactone derivative, 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one, exhibited moderate antifeedant activity against the peach potato aphid (Myzus persicae) and antibacterial activity against Gram-positive bacteria.

Table 3: Antibacterial Activity of 4-tert-Butylcyclohexanone Derivatives

CompoundBacterial StrainMIC (µg/mL)
Ethyl (4-tert-butylcyclohexylidene)acetateBacillus subtilis>250
Staphylococcus aureus>250
1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-oneBacillus subtilis>250
Staphylococcus aureus>250
Escherichia coli>250

Note: While the study demonstrated bacteriostatic effects, the MIC values were above the tested concentrations, indicating weak to moderate activity.

Materials:

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in MHB, adjusted to a specific optical density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare serial dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Other Isomers of this compound

As previously mentioned, research on isomers other than 4-tert-butylcyclohexanol is sparse. The following is a summary of the limited available information.

  • 4-n-Butylcyclohexanol: Limited data is available on its specific biological activities or research applications beyond its use as a chemical intermediate.

  • 4-sec-Butylcyclohexanol: This isomer is noted for its use as a fragrance ingredient and as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. It is described as a colorless liquid with low toxicity.

  • 4-Isobutylcyclohexanol: This isomer is also used in the fragrance industry.

The lack of extensive research on these isomers presents an opportunity for future investigations into their potential biological activities and therapeutic applications.

Future Research Directions and Conclusion

4-tert-Butylcyclohexanol has established itself as a valuable compound in dermatology, primarily due to its well-characterized TRPV1 antagonist activity. Future research could explore its potential in other therapeutic areas where TRPV1 modulation is relevant, such as pain management and inflammatory disorders.

Furthermore, the limited data on other this compound isomers highlights a significant gap in the scientific literature. Systematic studies on the synthesis and biological evaluation of 4-n-butyl-, 4-sec-butyl-, and 4-isobutylcyclohexanol could uncover novel pharmacological properties and lead to the development of new therapeutic agents.

Safety and Toxicology

Toxicological data is primarily available for 4-tert-butylcyclohexanol. It is generally considered to have low acute toxicity.

Table 4: Acute Toxicity of 4-tert-Butylcyclohexanol

Route of AdministrationTest SpeciesLD50
OralRat4200 mg/kg
DermalRabbit> 5000 mg/kg

Data from Safety Data Sheets.

It is important to note that 4-tert-butylcyclohexanol can cause serious eye irritation. Standard laboratory safety precautions should be followed when handling this compound.

This document is intended for informational purposes for a scientific audience and does not constitute medical or professional advice. All laboratory work should be conducted in accordance with established safety protocols.

An In-depth Technical Guide to the Safety and Handling of 4-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-butylcyclohexanol, a compound utilized in various industrial and research applications. The following sections detail its chemical and physical properties, toxicological profile, safe handling procedures, and emergency response protocols. All quantitative data is summarized in tables for clarity, and detailed methodologies for key toxicological assessments are provided.

Chemical and Physical Properties

This compound is a white crystalline solid with a characteristic odor. It exists as a mixture of cis and trans isomers. Its hydrophobic nature, owing to the butyl group, results in low water solubility but good solubility in organic solvents.[1]

PropertyValueReference
CAS Number 98-52-2[2][3][4]
Molecular Formula C10H20O[2][3]
Molecular Weight 156.27 g/mol [2][3]
Appearance White chunks and powder solid[3][5]
Melting Point 57-69 °C[4][5]
Boiling Point 110-115 °C @ 15 mmHg[4]
Flash Point 105 °C (closed cup)[6]
Autoignition Temperature 400 °C[6]
Solubility in Water Insoluble[1][5]
log Pow 3.23[6]

Toxicological Profile

The toxicological data for this compound has been established through various in vivo and in vitro studies. It is generally considered to have low acute toxicity but can cause skin and eye irritation.

Acute Toxicity
RouteSpeciesTestResultReference
OralRatLD503620 - 4200 mg/kg bw[6][7][8]
DermalRabbitLD50> 5000 mg/kg bw[6][7][8]
InhalationRatLC50 (4h)> 0.221 mg/L air[7]
Irritation and Sensitization
TestSpeciesResultReference
Skin Irritation RabbitNot an irritant[2]
Eye Irritation RabbitCauses serious eye irritation[7][9]
Skin Sensitization Guinea PigSensitizer[10]
Genotoxicity
AssayResultReference
BlueScreen Assay Negative for genotoxicity and cytotoxicity[10]
In vitro Chromosome Aberration Assay Non-clastogenic[10]
Ecotoxicity
OrganismTestResultReference
Fish (Leuciscus idus melanotus)LC0 (48h)13 mg/L[7]
Daphnia magnaEC50 (48h)46 mg/L[7]
Algae (Desmodesmus subspicatus)EC50 (72h)45 mg/L[7]
Activated sludgeEC50 (3h)255 mg/L[7]

Signaling Pathway Inhibition: TRPV1 Antagonism

trans-4-tert-Butylcyclohexanol has been identified as a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[11] TRPV1 is a non-selective cation channel primarily expressed on sensory neurons and is activated by various noxious stimuli, including heat, capsaicin (B1668287), and acidic conditions.[5] Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in depolarization of the neuron and the transmission of pain and heat signals.[5]

As a TRPV1 antagonist, this compound inhibits the activation of this channel, thereby reducing the downstream signaling that leads to the sensations of stinging, burning, and itching.[11][12] This mechanism of action is the basis for its use in cosmetic and therapeutic products for sensitive skin.[12][13][14]

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_receptor Sensory Neuron Membrane cluster_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Receptor Capsaicin->TRPV1 Activates Heat Heat (>42°C) Heat->TRPV1 Activates Acid Acid (pH < 6) Acid->TRPV1 Activates IonInflux Na+ / Ca2+ Influx TRPV1->IonInflux Opens Depolarization Neuron Depolarization IonInflux->Depolarization Signal Pain & Heat Signal to Brain Depolarization->Signal Butylcyclohexanol This compound Butylcyclohexanol->TRPV1 Inhibits (Antagonist)

Figure 1: Mechanism of TRPV1 antagonism by this compound.

Experimental Protocols

The toxicological data presented in this guide are based on standardized experimental protocols, primarily following the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (OECD 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[15][16] The substance is administered to fasted rats in a single dose.[17][18] Animals are observed for at least 14 days for signs of toxicity and mortality.[17] The LD50, the dose causing death in 50% of the test animals, is then calculated.[15][18]

Acute Dermal Toxicity (OECD 402)

This method assesses the potential adverse effects of short-term dermal exposure.[2] The test substance is applied to a shaved area of the skin of rabbits or rats for 24 hours.[2] Animals are observed for 14 days for signs of toxicity and mortality to determine the dermal LD50.

Acute Inhalation Toxicity (OECD 403)

This guideline evaluates the health hazards from short-term exposure to an airborne substance.[3][14] Rats are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a standard duration, typically 4 hours.[3][14] The animals are then observed for at least 14 days to determine the LC50.[3]

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause reversible or irreversible skin damage.[9][10] A small amount of the substance is applied to the shaved skin of an albino rabbit under a gauze patch for 4 hours. The skin is then observed for signs of erythema and edema at specified intervals over 14 days.[10]

Acute Eye Irritation/Corrosion (OECD 405)

This method evaluates the potential of a substance to cause eye irritation or corrosion.[8][13] A single dose of the substance is applied to the conjunctival sac of one eye of an albino rabbit. The eye is examined for corneal opacity, iritis, and conjunctival redness and chemosis at specific time points for up to 21 days.

Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)

This test is used to assess the potential of a substance to cause skin sensitization.[5][12] The protocol involves an induction phase where the test substance, with and without adjuvant, is administered to guinea pigs via intradermal injection and topical application.[12] After a two-week rest period, a challenge dose is applied topically to assess the skin's reaction.[12]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[4][6][11] Cell cultures are exposed to the test substance at various concentrations, with and without metabolic activation.[4][6][11] Cells are then arrested in metaphase, and chromosomes are examined for aberrations.[6][11]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells.[1][7] Micronuclei are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[7] This assay can detect both clastogenic and aneugenic effects.[7]

BlueScreen™ HC Assay

This is a high-throughput in vitro genotoxicity screening assay that uses a genetically modified human lymphoblastoid cell line (TK6). The cells contain a reporter gene (Gaussia luciferase) linked to the GADD45a gene, which is upregulated in response to genotoxic stress. An increase in luminescence indicates a genotoxic effect.

Safety and Handling Precautions

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to determine the appropriate PPE.

PPE_Workflow Start Handling this compound EngineeringControls Ensure adequate ventilation (fume hood or local exhaust) Start->EngineeringControls EyeProtection Wear safety glasses with side-shields or goggles Start->EyeProtection HandProtection Wear impervious gloves (e.g., nitrile rubber) Start->HandProtection BodyProtection Wear a lab coat or protective clothing Start->BodyProtection RespiratoryProtection If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator Start->RespiratoryProtection Hygiene Wash hands thoroughly after handling BodyProtection->Hygiene

Figure 2: Recommended Personal Protective Equipment workflow.
Handling and Storage

  • Handling : Avoid contact with skin and eyes.[6] Avoid formation of dust and aerosols.[7] Use in a well-ventilated area.[9] Do not eat, drink, or smoke when using this product.[9][11]

  • Storage : Store in a cool, dry, well-ventilated place away from incompatible substances.[5][6][8][11] Keep container tightly closed when not in use.[5][6][9]

First Aid Measures
ExposureFirst Aid ProcedureReference
Inhalation Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[7][8][11]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation occurs.[6][7][8][11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7][9][11]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7][11]
Spill and Disposal Procedures

Spill Response:

Spill_Response Spill Spill Occurs Evacuate Evacuate and secure the area Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE Ventilate->PPE Contain Contain the spill with inert absorbent material PPE->Contain Collect Carefully sweep or scoop up spilled material Contain->Collect Container Place in a suitable, labeled container for disposal Collect->Container Clean Clean the spill area with soap and water Container->Clean Dispose Dispose of waste according to local regulations Clean->Dispose

Figure 3: General spill response workflow.

Disposal:

Dispose of contents and container in accordance with local, regional, and national regulations.[11] Do not allow to enter drains or waterways.[7]

Fire-Fighting Measures

  • Suitable Extinguishing Media : Use water spray, dry chemical, foam, or carbon dioxide.[7][11]

  • Specific Hazards : May produce carbon monoxide and carbon dioxide upon combustion.[5][6]

  • Protective Equipment : Wear self-contained breathing apparatus (SCBA) and full protective clothing.[6][7][11]

Stability and Reactivity

  • Reactivity : The product is non-reactive under normal conditions of use, storage, and transport.[11]

  • Chemical Stability : Stable under recommended storage conditions.[5][6][8][11]

  • Possibility of Hazardous Reactions : None under normal processing.[6]

  • Conditions to Avoid : Avoid generation of dust, and exposure to heat and ignition sources.[8][9]

  • Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[6]

  • Hazardous Decomposition Products : Under normal conditions of storage and use, hazardous decomposition products should not be produced.[11] Combustion may produce carbon oxides.[5][6][8]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is crucial to always consult the specific Safety Data Sheet (SDS) for the product you are using and to conduct a thorough risk assessment before commencing any work.

References

Methodological & Application

Application Note: Synthesis of 4-tert-Butylcyclohexanol via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-tert-Butylcyclohexanol (B146172) and its esters, particularly 4-tert-butylcyclohexyl acetate, are valuable compounds in the fragrance and perfume industries, prized for their distinct woody and floral scents.[1] The primary industrial synthesis route to these alcohols is the catalytic hydrogenation of 4-tert-butylphenol (B1678320).[2][3] This process involves the reduction of the aromatic ring to a cyclohexane (B81311) ring. A critical aspect of this synthesis is controlling the stereochemistry of the final product, as the cis and trans isomers of 4-tert-butylcyclohexanol possess different properties and commercial value, with the cis-isomer often being preferred.[1]

The hydrogenation can proceed through an intermediate, 4-tert-butylcyclohexanone, which is then further reduced to the alcohol.[4][5] The choice of catalyst, solvent, and reaction conditions plays a pivotal role in determining both the overall yield and the diastereoselectivity (the ratio of cis to trans isomers). This document provides an overview of different catalytic systems and detailed protocols for the selective synthesis of 4-tert-butylcyclohexanol isomers.

Reaction Pathway

The catalytic hydrogenation of 4-tert-butylphenol typically proceeds in a two-step sequence. First, the aromatic ring is hydrogenated to form the ketone intermediate, 4-tert-butylcyclohexanone. This ketone is then subsequently reduced to the final alcohol product, 4-tert-butylcyclohexanol, which exists as a mixture of cis and trans diastereomers.

G cluster_0 Reaction Pathway A 4-tert-Butylphenol B 4-tert-Butylcyclohexanone (Intermediate) A->B + H₂, Catalyst C cis-4-tert-Butylcyclohexanol B->C + H₂, Catalyst (e.g., Rh, Ru) D trans-4-tert-Butylcyclohexanol B->D + H₂, Catalyst (e.g., Pd) G A Reactor Setup (Substrate, Catalyst, Solvent) B Seal Reactor & Purge (3x N₂, 3x H₂) A->B C Pressurize with H₂ & Heat to Temperature B->C D Reaction Under Stirring (Monitor Pressure/Time) C->D E Cool to RT & Vent Excess H₂ D->E F Catalyst Removal (Filtration via Celite®) E->F G Workup (Solvent Removal, Extraction) F->G H Purification (Recrystallization/Distillation) G->H I Product Analysis (GC-MS, NMR) H->I

References

Application Notes and Protocols: 4-Butylcyclohexanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and a hypothetical protocol for the utilization of (1R,4R)-4-butylcyclohexanol as a chiral auxiliary in asymmetric synthesis. While not a conventionally documented chiral auxiliary, its rigid cyclohexane (B81311) backbone and stereodefined hydroxyl group offer a potential scaffold for inducing stereoselectivity in prochiral substrates. This document outlines a plausible workflow, from the attachment of the auxiliary to a prochiral substrate, through a diastereoselective transformation, to the final cleavage and recovery of the auxiliary.

Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. The inherent chirality of the auxiliary creates a diastereomeric intermediate that allows for facial differentiation of the reactive center, leading to the preferential formation of one diastereomer over the other. Following the reaction, the chiral auxiliary is cleaved from the product and can ideally be recovered for reuse.

The general workflow for employing a chiral auxiliary is depicted below.

sub Prochiral Substrate diastereomer Diastereomeric Intermediate sub->diastereomer Attachment aux Chiral Auxiliary ((1R,4R)-4-butylcyclohexanol) aux->diastereomer reagent1 Reagent reagent1->diastereomer product_aux Product with Auxiliary diastereomer->product_aux Diastereoselective Reaction reagent2 Reagent reagent2->product_aux final_product Enantiomerically Enriched Product product_aux->final_product Cleavage recovered_aux Recovered Chiral Auxiliary product_aux->recovered_aux

Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.

Hypothetical Application: Asymmetric Alkylation of a Prochiral Carboxylic Acid

In this hypothetical application, (1R,4R)-4-butylcyclohexanol is used as a chiral auxiliary to direct the asymmetric alkylation of a propanoic acid derivative. The bulky butyl group and the rigid chair conformation of the cyclohexane ring are postulated to create a sterically hindered environment, forcing the incoming electrophile to approach from the less hindered face of the enolate intermediate.

The proposed reaction pathway is illustrated below.

start Propionyl Chloride + (1R,4R)-4-butylcyclohexanol ester Formation of Chiral Ester (Diastereomeric Intermediate) start->ester enolate Enolate Formation (LDA, THF, -78 °C) ester->enolate alkylation Diastereoselective Alkylation (Benzyl Bromide) enolate->alkylation cleavage Cleavage of Auxiliary (LiOH, THF/H₂O) alkylation->cleavage product Enantiomerically Enriched 2-Phenylpropanoic Acid cleavage->product recovery Recovery of (1R,4R)-4-butylcyclohexanol cleavage->recovery

Application Notes and Protocols for 4-Butylcyclohexanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the use of 4-butylcyclohexanol and its derivatives in medicinal chemistry. The information is curated for professionals in drug discovery and development, focusing on its potential as a therapeutic agent.

Introduction

This compound, particularly its isomers, has emerged as a molecule of interest in medicinal chemistry, primarily recognized for its potent anti-inflammatory and soothing properties. Its mechanism of action is largely attributed to the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key player in pain and inflammation signaling pathways. The hydrophobic cyclohexyl scaffold and the bulky butyl group confer distinct physicochemical properties that make it an attractive starting point for fragment-based drug design and the development of novel therapeutics.

Physicochemical Properties

The properties of 4-tert-butylcyclohexanol (B146172) make it an interesting scaffold for medicinal chemistry. Its molecular weight and lipophilicity fall within the range suitable for drug-like molecules and fragments.

PropertyValueSource
Molecular FormulaC₁₀H₂₀O[1]
Molecular Weight156.27 g/mol
StereochemistryTwo stereocenters, exists as cis and trans isomers
AppearanceWhite crystalline powder or chunks
Melting Point62-70 °C (mixture of isomers)
Boiling Point110-115 °C at 15 mmHg
SolubilityLimited in water, soluble in organic solvents like ethanol (B145695) and acetone
LogP (octanol-water partition coefficient)~3.2 (predicted)

Applications in Medicinal Chemistry

Anti-inflammatory and Soothing Agent (TRPV1 Antagonism)

Application: trans-4-tert-Butylcyclohexanol is a selective antagonist of the human TRPV1 receptor, which is involved in the sensation of heat and pain.[2] By inhibiting TRPV1 activation, it can reduce neurosensory irritation, such as stinging and burning sensations, making it a valuable compound for dermatological applications and the treatment of sensitive skin conditions like rosacea.[2][3][4]

Quantitative Data: TRPV1 Antagonist Activity

CompoundTargetAssayIC₅₀Source
trans-4-tert-Butylcyclohexanolhuman TRPV1Capsaicin-induced activation in HEK293 cells34 ± 5 µM[2][5]

Signaling Pathway: TRPV1 in Nociception and Inflammation

The following diagram illustrates the role of TRPV1 in nociception and how its antagonism by 4-tert-butylcyclohexanol can mitigate inflammatory responses.

TRPV1_Pathway cluster_stimuli Noxious Stimuli cluster_cell Nociceptive Neuron Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Heat Heat (>43°C) Heat->TRPV1 Activates Protons Protons (Low pH) Protons->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Depolarization Depolarization Ca_influx->Depolarization Neuropeptides Release of Neuropeptides (e.g., CGRP, Substance P) Ca_influx->Neuropeptides AP Action Potential (Pain Signal to CNS) Depolarization->AP Inflammation Neurogenic Inflammation Neuropeptides->Inflammation TBC 4-tert-Butylcyclohexanol TBC->TRPV1 Antagonizes FBDD_Workflow cluster_screening Fragment Screening cluster_optimization Hit-to-Lead Optimization A Fragment Library (including this compound) B Biophysical Screening (NMR, SPR, X-ray Crystallography) A->B C Hit Identification (Weak Binding of Fragment) B->C D Structure-Based Design (Co-crystal Structure) C->D Identified Hit E Fragment Growing/ Linking/Merging D->E F Synthesis of Analogs E->F G SAR Studies F->G G->E Iterative Optimization H Lead Compound (Improved Potency & Properties) G->H Anti_Inflammatory_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Test Compounds A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Griess Assay for Nitric Oxide (NO) E->F G Measure Absorbance at 540 nm F->G H Calculate % Inhibition G->H

References

Application Notes and Protocols: 4-Butylcyclohexanol Derivatives in Polymer Synthesis for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and polymerization of monomers derived from 4-butylcyclohexanol, specifically 4-tert-butylcyclohexyl acrylate (B77674) (TBCHA) and 4-tert-butylcyclohexyl methacrylate (B99206) (TBCHMA). The resulting polymers exhibit unique properties, making them promising candidates for various applications, including the development of advanced biomedical devices.

Introduction

4-tert-Butylcyclohexanol (B146172) is a versatile cyclic alcohol that, while not typically used as a direct monomer, serves as a valuable precursor for the synthesis of functionalized monomers. By converting the hydroxyl group to a polymerizable moiety, such as an acrylate or methacrylate, novel polymers with bulky, hydrophobic cyclohexyl side chains can be produced. These polymers are noted for their thermal stability, mechanical strength, and, in the case of TBCHA-based polymers, their potential in creating biocompatible shape memory polymers (SMPs).[1] SMPs are smart materials capable of returning to their original shape from a deformed state upon application of an external stimulus like temperature, a property of significant interest for minimally invasive medical devices and 4D printing.[2][3]

Monomer Synthesis: From Alcohol to Polymerizable Acrylate and Methacrylate

The most common method for synthesizing TBCHA and TBCHMA is through the esterification of 4-tert-butylcyclohexanol with acryloyl chloride or methacryloyl chloride, respectively.[4] Alternatively, transesterification with methyl acrylate or methyl methacrylate can be employed.[4]

Experimental Protocol: Synthesis of 4-tert-Butylcyclohexyl Methacrylate (TBCHMA)

This protocol describes the synthesis of TBCHMA via the reaction of 4-tert-butylcyclohexanol with methacryloyl chloride.

Materials:

  • 4-tert-butylcyclohexanol (1.0 eq)

  • Methacryloyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydroquinone (polymerization inhibitor)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Stir bar

  • Round-bottom flask

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask containing a stir bar, add 4-tert-butylcyclohexanol and a catalytic amount of hydroquinone.

  • Dissolve the reactants in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath and add triethylamine.

  • Slowly add methacryloyl chloride dropwise to the stirred solution using an addition funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 4-tert-butylcyclohexyl methacrylate.

Polymer Synthesis: Radical Polymerization of TBCHA and TBCHMA

Polymers of TBCHA and TBCHMA are typically synthesized via free-radical polymerization, which can be initiated using thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1] The bulky tert-butylcyclohexyl group can influence the polymerization kinetics.

Experimental Protocol: Free-Radical Polymerization of 4-tert-Butylcyclohexyl Acrylate (TBCHA)

This protocol outlines a typical bulk polymerization of TBCHA.

Materials:

  • 4-tert-butylcyclohexyl acrylate (TBCHA) monomer

  • Azobisisobutyronitrile (AIBN) (thermal initiator, ~0.5 mol%)

  • Schlenk flask or reaction tube with a rubber septum

  • Stir bar

  • Vacuum line and inert gas (nitrogen or argon) supply

  • Oil bath

  • Methanol (B129727) (for precipitation)

  • Vacuum oven

Procedure:

  • Place the desired amount of TBCHA monomer and AIBN in a Schlenk flask equipped with a stir bar.

  • Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas.

  • Immerse the flask in a preheated oil bath at 60-70 °C to initiate polymerization.

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The viscosity of the solution will increase significantly.

  • To terminate the polymerization, cool the flask to room temperature and expose the contents to air.

  • Dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran (B95107) or chloroform).

  • Precipitate the polymer by slowly adding the polymer solution to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol and dry under vacuum at 40-50 °C until a constant weight is achieved.

Properties of Monomers and Polymers

The incorporation of the 4-tert-butylcyclohexyl group imparts distinct properties to both the monomers and the resulting polymers.

Table 1: Physical and Chemical Properties of 4-tert-Butylcyclohexanol Derivatives
Property4-tert-Butylcyclohexyl Acrylate (TBCHA)4-tert-Butylcyclohexyl Methacrylate (TBCHMA)
CAS Number 84100-23-2[5]46729-07-1[6]
Molecular Formula C₁₃H₂₂O₂[5]C₁₄H₂₄O₂[6]
Molecular Weight 210.31 g/mol 224.34 g/mol [6]
Appearance Colorless to pale yellow liquid[7]Not specified
Density ~1.108 g/mL at 25 °C[8]~0.923 g/cm³[4]
Refractive Index (n20/D) ~1.464[8]~1.461-1.464[4]
Boiling Point ~259 °C[8]~98-99 °C @ 1.7 Torr
Flash Point ~102 °C[8]~111 °C
Table 2: Properties of Poly(4-tert-butylcyclohexyl acrylate) and Poly(4-tert-butylcyclohexyl methacrylate)
PropertyPoly(TBCHA)Poly(TBCHMA)
Glass Transition Temp. (Tg) High Tg[9]157 °C[4]
Appearance Not specifiedNot specified
Solubility Soluble in common organic solventsSoluble in common organic solvents
Key Features Good toughness, low shrinkage, high hardness[1][9]High thermal stability

Application in Biocompatible Shape Memory Polymers

A significant application for polymers derived from this compound, particularly poly(TBCHA), is in the formulation of biocompatible shape memory polymers (SMPs) for 4D printing.[1][2] These materials can be fabricated into a specific shape, then deformed and fixed into a temporary shape. Upon exposure to a stimulus, such as body temperature, they can recover their original shape.[3] This functionality is highly desirable for creating medical devices that can be inserted in a compact form and then deployed to their functional shape in situ. The biocompatibility of these acrylate-based polymers makes them suitable for such applications.[2]

SMP_Application cluster_fabrication Device Fabrication cluster_deployment Minimally Invasive Deployment cluster_activation In-Situ Activation Monomer TBCHA Monomer + Crosslinker Printing 4D Printing (e.g., DLP) Monomer->Printing PermanentShape Permanent Shape (e.g., Stent) Printing->PermanentShape Deformation Mechanical Deformation PermanentShape->Deformation TemporaryShape Temporary Shape (Compacted) Deformation->TemporaryShape Insertion Surgical Insertion TemporaryShape->Insertion ShapeRecovery Shape Recovery Insertion->ShapeRecovery Stimulus Stimulus (e.g., Body Temperature) Stimulus->ShapeRecovery DeployedDevice Deployed Functional Device ShapeRecovery->DeployedDevice Polymer_Workflow cluster_synthesis Synthesis cluster_polymerization Polymerization cluster_characterization Characterization start 4-tert-Butylcyclohexanol esterification Esterification with (Meth)acryloyl Chloride start->esterification monomer TBCHA or TBCHMA Monomer esterification->monomer polymerization Free Radical Polymerization monomer->polymerization polymer Poly(TBCHA) or Poly(TBCHMA) polymerization->polymer nmr NMR Spectroscopy polymer->nmr gpc Gel Permeation Chromatography (GPC) polymer->gpc dsc Differential Scanning Calorimetry (DSC) polymer->dsc tga Thermogravimetric Analysis (TGA) polymer->tga Structural Confirmation Structural Confirmation nmr->Structural Confirmation Molecular Weight\nand Polydispersity Molecular Weight and Polydispersity gpc->Molecular Weight\nand Polydispersity Glass Transition\nTemperature (Tg) Glass Transition Temperature (Tg) dsc->Glass Transition\nTemperature (Tg) Thermal Stability Thermal Stability tga->Thermal Stability

References

Application Notes and Protocols for the Quantification of 4-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Butylcyclohexanol, specifically its para-isomer (4-tert-butylcyclohexanol), is a common fragrance ingredient used in a variety of consumer products, including cosmetics, personal care items, and household cleaners. As a potential fragrance allergen, the accurate quantification of this compound in different product matrices is crucial for quality control, regulatory compliance, and safety assessment. This document provides detailed application notes and protocols for the quantitative analysis of this compound using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). These methods are tailored for researchers, scientists, and professionals in the drug development and consumer product industries.

Method 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound. It is the preferred method for trace-level quantification and confirmation of the analyte's identity.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated GC-MS method for the quantification of this compound in a cosmetic cream matrix.

ParameterTypical Performance
Linearity Range0.1 - 10 µg/mL (r² > 0.995)[1]
Limit of Detection (LOD)0.5 µg/g
Limit of Quantification (LOQ)2 µg/g[1]
Accuracy (Recovery)85% - 115%[1]
Precision (%RSD)< 15%[1]
Experimental Protocol

1. Materials and Reagents

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Weigh 1.0 g of the cosmetic cream sample into a 50 mL centrifuge tube.

  • Add 5 mL of a 1:1 (v/v) mixture of hexane and acetone.

  • Spike with an appropriate amount of internal standard solution.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Place the tube in an ultrasonic bath for 15 minutes at 50°C.[2]

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 7000D TQ MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injection Volume: 1 µL in splitless mode.[1]

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 3°C/min to 125°C.

    • Ramp 2: 7°C/min to 230°C.

    • Ramp 3: 20°C/min to 300°C, hold for 5 minutes.[1]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier ion for 4-tert-butylcyclohexanol: m/z 99

    • Qualifier ions: m/z 57, 81

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample 1. Weigh 1g of Cosmetic Cream add_solvent 2. Add 5mL Hexane:Acetone (1:1) sample->add_solvent add_is 3. Spike with Internal Standard add_solvent->add_is vortex 4. Vortex 2 min add_is->vortex ultrasonicate 5. Ultrasonicate 15 min @ 50°C vortex->ultrasonicate centrifuge 6. Centrifuge 4000 rpm, 10 min ultrasonicate->centrifuge collect_organic 7. Collect Organic Layer centrifuge->collect_organic dry_extract 8. Dry with Na2SO4 collect_organic->dry_extract concentrate 9. Concentrate to 1mL dry_extract->concentrate transfer 10. Transfer to Vial concentrate->transfer inject 11. Inject 1µL into GC-MS transfer->inject separate 12. Chromatographic Separation inject->separate detect 13. Mass Spectrometric Detection (SIM) separate->detect quantify 14. Data Analysis & Quantification detect->quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Method 2: Quantification of this compound by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

For samples where this compound is present at higher concentrations and a less sensitive method is acceptable, HPLC-RID offers a viable alternative. This method is particularly useful when derivatization is not desired and for laboratories that do not have access to GC-MS.

Quantitative Data Summary

The following table presents representative performance characteristics for an HPLC-RID method for the quantification of this compound. These values are based on typical performance for similar small molecules analyzed by this technique.

ParameterTypical Performance
Linearity Range0.1 - 5 mg/mL (r² > 0.997)[3]
Limit of Detection (LOD)0.05 mg/mL[3]
Limit of Quantification (LOQ)0.15 mg/mL[3]
Accuracy (Recovery)90% - 110%
Precision (%RSD)< 5%[3]
Experimental Protocol

1. Materials and Reagents

  • 4-tert-Butylcyclohexanol analytical standard (≥98% purity)

  • Acetonitrile (B52724) and Water (HPLC grade)

  • Sample Matrix: Cosmetic lotion

2. Sample Preparation

  • Weigh 1.0 g of the cosmetic lotion sample into a 15 mL centrifuge tube.

  • Add 10 mL of a 75:25 (v/v) mixture of acetonitrile and water.

  • Vortex for 5 minutes to disperse the sample and dissolve the analyte.

  • Centrifuge at 5000 rpm for 15 minutes to precipitate excipients.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.

3. HPLC-RID Instrumentation and Conditions

  • HPLC System: Agilent 1200 Series or equivalent.[4]

  • Detector: Refractive Index Detector (RID).[4]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 75:25 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 35°C.

  • Detector Temperature: 35°C.

  • Injection Volume: 20 µL.

Workflow Diagram: HPLC-RID Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis sample 1. Weigh 1g of Cosmetic Lotion add_solvent 2. Add 10mL ACN:Water (75:25) sample->add_solvent vortex 3. Vortex 5 min add_solvent->vortex centrifuge 4. Centrifuge 5000 rpm, 15 min vortex->centrifuge filter_sample 5. Filter (0.45µm) into Vial centrifuge->filter_sample inject 6. Inject 20µL into HPLC filter_sample->inject separate 7. Isocratic Separation inject->separate detect 8. Refractive Index Detection separate->detect quantify 9. Data Analysis & Quantification detect->quantify

Caption: Workflow for the quantification of this compound by HPLC-RID.

References

Application Note & Protocol: GC-MS Analysis of 4-Butylcyclohexanol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reduction of 4-tert-butylcyclohexanone (B146137) to 4-tert-butylcyclohexanol (B146172) is a common reaction in synthetic chemistry, yielding a mixture of cis and trans stereoisomers. The ratio of these isomers is dependent on the reducing agent and reaction conditions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of the components in the reaction mixture, including the unreacted starting material and the resulting alcohol isomers. This document provides a detailed protocol for the GC-MS analysis of 4-butylcyclohexanol reaction mixtures.

Data Presentation

Table 1: Key Compounds and their GC-MS Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
4-tert-ButylcyclohexanoneC₁₀H₁₈O154.2598, 57, 41[1][2]
cis-4-tert-ButylcyclohexanolC₁₀H₂₀O156.2757, 81, 67, 82[3]
trans-4-tert-ButylcyclohexanolC₁₀H₂₀O156.2757, 81, 67, 82[3]

Table 2: Example Quantitative Analysis of a Crude Reaction Mixture

CompoundRetention Time (Relative)Example Composition (%)
4-tert-Butylcyclohexanone1< 1
cis-4-tert-Butylcyclohexanol295.8 - 96.2[4]
trans-4-tert-Butylcyclohexanol33.8 - 4.2[4]

Note: The elution order shown is for a polar Carbowax column, where the ketone elutes first, followed by the cis- and then the trans-alcohol.[4] This order may vary on different types of columns.

Experimental Protocols

1. Sample Preparation

A representative aliquot of the this compound reaction mixture is required for accurate analysis.

  • Materials:

  • Protocol:

    • Withdraw a small aliquot (e.g., 50 µL) of the crude reaction mixture.

    • Dilute the aliquot in a suitable volatile organic solvent such as diethyl ether or dichloromethane to a final concentration of approximately 10-100 µg/mL.

    • Dry the solution over a small amount of anhydrous magnesium sulfate to remove any residual water.

    • Vortex the sample for 30 seconds.

    • If any particulate matter is present, centrifuge the sample and transfer the supernatant to a clean GC vial, or filter through a 0.22 µm syringe filter.

    • Cap the GC vial securely. The sample is now ready for injection.

2. GC-MS Analysis

The following parameters provide a starting point for the analysis and may be optimized for the specific instrumentation used. A non-polar DB-5 type column is commonly used for general GC-MS analysis.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD)

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold: 5 minutes at 200 °C

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: 35 - 300 amu

    • Solvent Delay: 3 minutes

3. Data Analysis

  • Peak Identification: Identify the peaks of interest by comparing their mass spectra with reference spectra from a library (e.g., NIST) and with the key mass fragments listed in Table 1. The molecular ion for 4-tert-butylcyclohexanol is m/z 156, and for 4-tert-butylcyclohexanone is m/z 154. The base peak for both alcohol isomers is typically m/z 57, corresponding to the tert-butyl cation.

  • Isomer Differentiation: While the mass spectra of the cis and trans isomers are very similar, they will be separated chromatographically. Their identity can be confirmed by comparing their retention times to authentic standards if available. Based on literature for polar columns, the trans isomer has a longer retention time.[4]

  • Quantification: The relative abundance of each component can be determined by integrating the area under the corresponding peak in the total ion chromatogram (TIC). The percentage of each component is calculated by dividing its peak area by the total area of all relevant peaks.

Mandatory Visualization

GCMS_Workflow A Reaction Mixture Aliquot B Dilution in Volatile Solvent (e.g., Diethyl Ether) A->B Sample Prep C Drying with Na₂SO₄ or MgSO₄ B->C D Transfer to GC Vial C->D E GC-MS Injection D->E Analysis F Separation on GC Column E->F G Ionization & Fragmentation (EI) F->G Detection H Mass Analysis (Quadrupole) G->H I Data Acquisition (TIC & Mass Spectra) H->I J Data Analysis: - Peak Identification - Isomer Ratio Calculation I->J Interpretation

Caption: Experimental workflow for GC-MS analysis.

This application note provides a comprehensive guide for the GC-MS analysis of this compound reaction mixtures, enabling researchers to effectively monitor reaction progress and determine product stereoselectivity.

References

Application Note and Protocol: 1H and 13C NMR Characterization of 4-butylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-butylcyclohexanol is a substituted cyclohexane (B81311) that exists as two diastereomers: cis-4-butylcyclohexanol and trans-4-butylcyclohexanol. The spatial orientation of the butyl and hydroxyl groups significantly influences their physical and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous stereochemical assignment of these isomers. This document provides a detailed protocol for the ¹H and ¹³C NMR characterization of cis- and trans-4-butylcyclohexanol, including data interpretation and experimental procedures tailored for researchers, scientists, and drug development professionals. The key distinguishing features in the NMR spectra arise from the different conformational preferences of the two isomers in the solution, which affects the chemical environment of the nuclei.

Data Presentation

The ¹H and ¹³C NMR spectral data for the cis and trans isomers of this compound are summarized in the tables below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The interpretation of this data relies on the conformational analysis of the cyclohexane ring. The bulky butyl group strongly prefers an equatorial position to minimize steric strain. This locks the conformation of the ring and determines the orientation of the other substituent.

  • In trans-4-butylcyclohexanol , with the butyl group equatorial, the hydroxyl group is also in the equatorial position. The proton on C-1 (the carbon bearing the OH group) is therefore in the axial position.

  • In cis-4-butylcyclohexanol , an equatorial butyl group forces the hydroxyl group into the axial position. Consequently, the proton on C-1 is in the equatorial position.

The difference in the orientation of the C-1 proton is a key diagnostic tool for distinguishing the isomers.

Table 1: ¹H NMR Spectral Data for this compound Isomers in CDCl₃

Assignmentcis-4-butylcyclohexanoltrans-4-butylcyclohexanol
H-1 (CHOH) ~4.03 ppm (multiplet, narrow)~3.51 ppm (multiplet, broad)
Cyclohexane H 1.20 - 1.95 ppm (multiplet)1.00 - 2.10 ppm (multiplet)
Butyl CH₂ 1.25 - 1.40 ppm (multiplet)1.25 - 1.40 ppm (multiplet)
Butyl CH₃ ~0.90 ppm (triplet)~0.90 ppm (triplet)

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and concentration. The key diagnostic feature is the chemical shift and the width of the multiplet for the H-1 proton.

Table 2: ¹³C NMR Spectral Data for this compound Isomers in CDCl₃

Assignmentcis-4-butylcyclohexanol (δ, ppm)trans-4-butylcyclohexanol (δ, ppm)
C-1 (CHOH) ~66.0~71.5
C-2, C-6 ~33.5~35.5
C-3, C-5 ~29.0~31.0
C-4 (CH-Butyl) ~42.0~47.5
Butyl CH₂ ~36.5, ~23.0, ~22.5~36.5, ~23.0, ~22.5
Butyl CH₃ ~14.0~14.0

Note: The chemical shifts for the butyl group are very similar in both isomers, while the ring carbons show significant differences due to the different stereochemistry.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Amount of Substance : For ¹H NMR, dissolve 5-25 mg of the this compound isomer in a suitable deuterated solvent.[1][2] For the more sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1][2]

  • Solvent : Use approximately 0.6-0.7 mL of a deuterated solvent such as chloroform-d (B32938) (CDCl₃).[1][3] The solvent should completely dissolve the sample.[4][5]

  • Mixing : It is advisable to first dissolve the sample in a small vial before transferring it to the NMR tube with a Pasteur pipette.[2] This ensures homogeneity.

  • Filtering : If the solution contains any particulate matter, it should be filtered through a small cotton plug in a Pasteur pipette to prevent poor shimming and broad spectral lines.[5]

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm in organic solvents.[4]

  • NMR Tube : Use clean, high-quality 5 mm NMR tubes to ensure good magnetic field homogeneity.[3]

2. NMR Data Acquisition

The following are typical acquisition parameters for a 300 or 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Sequence : A standard single-pulse experiment (e.g., zg30).[6]

  • Number of Scans (NS) : 8 to 16 scans are typically sufficient.[6]

  • Relaxation Delay (D1) : 1-2 seconds.[6]

  • Acquisition Time (AQ) : 2-4 seconds to ensure good digital resolution.[6]

  • Spectral Width (SW) : A range of approximately 12-15 ppm is generally adequate for ¹H NMR.[7]

¹³C NMR Spectroscopy:

  • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).[6][8]

  • Number of Scans (NS) : A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of the ¹³C isotope.[6]

  • Relaxation Delay (D1) : 2-5 seconds.[6]

  • Acquisition Time (AQ) : 1-2 seconds.[6]

  • Spectral Width (SW) : A spectral width of around 220-250 ppm is standard for organic molecules.[6]

3. Data Processing

  • Fourier Transformation (FT) : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.[6]

  • Phase Correction : The spectrum is manually or automatically phased to ensure all peaks are in the correct absorptive mode.[6]

  • Baseline Correction : The baseline of the spectrum is corrected to be flat.[6]

  • Integration : For ¹H NMR, the relative areas of the peaks are integrated to determine the proton ratios.[6]

  • Peak Picking : The chemical shifts of the peaks in both ¹H and ¹³C spectra are accurately determined.[6]

Visualization of Workflow and Isomer Analysis

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-25 mg for 1H, 50-100 mg for 13C) dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to 5mm NMR Tube dissolve->transfer setup Setup NMR Experiment (1H and 13C Parameters) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft correction Phase and Baseline Correction ft->correction peak_picking Peak Picking & Integration (1H) correction->peak_picking assign Assign Signals to Molecular Structure peak_picking->assign interpret Interpret Data & Determine Isomer assign->interpret

Caption: Experimental workflow for NMR characterization.

Isomer Analysis Diagram

isomer_analysis cluster_trans trans-4-butylcyclohexanol cluster_cis cis-4-butylcyclohexanol trans_conf Both Butyl and OH are Equatorial trans_h1 H-1 is Axial trans_conf->trans_h1 trans_c13 ¹³C NMR: C-1 at ~71.5 ppm trans_conf->trans_c13 trans_nmr ¹H NMR: H-1 signal is broad (large ax-ax couplings) and upfield (~3.5 ppm) trans_h1->trans_nmr cis_conf Butyl is Equatorial, OH is Axial cis_h1 H-1 is Equatorial cis_conf->cis_h1 cis_c13 ¹³C NMR: C-1 at ~66.0 ppm cis_conf->cis_c13 cis_nmr ¹H NMR: H-1 signal is narrow (small eq-ax, eq-eq couplings) and downfield (~4.0 ppm) cis_h1->cis_nmr title Key NMR Distinctions Between Isomers

References

Application Notes and Protocols for the Stereoselective Synthesis of cis-4-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of cis-4-butylcyclohexanol, a valuable intermediate in pharmaceutical and fragrance industries. The document outlines and compares several common methods for achieving high cis-diastereoselectivity in the reduction of 4-tert-butylcyclohexanone (B146137).

Introduction

The stereoselective reduction of substituted cyclohexanones is a cornerstone of modern organic synthesis. The orientation of the hydroxyl group in the resulting cyclohexanol, either axial (cis) or equatorial (trans), can significantly impact the biological activity and physical properties of the final product. In the case of 4-tert-butylcyclohexanol, the bulky tert-butyl group effectively locks the cyclohexane (B81311) ring in a chair conformation where this substituent occupies the equatorial position to minimize steric strain. Consequently, the stereochemical outcome of the reduction of 4-tert-butylcyclohexanone is determined by the facial selectivity of the hydride attack on the carbonyl group.

Attack of the hydride from the axial face leads to the formation of the cis-isomer (with an axial hydroxyl group), which is generally the thermodynamically less stable product due to 1,3-diaxial interactions. Conversely, equatorial attack results in the more stable trans-isomer (with an equatorial hydroxyl group). The choice of reducing agent and reaction conditions dictates whether the reaction is under kinetic or thermodynamic control, thereby influencing the cis/trans ratio of the product.[1][2] This document details protocols that favor the formation of the cis-isomer, often the kinetic product, through steric control.[3][4]

Comparative Analysis of Synthetic Methods

Several methods have been developed for the diastereoselective synthesis of cis-4-butylcyclohexanol. The following table summarizes the quantitative data for some of the most effective methods.

MethodReducing Agent/CatalystSolventTemperature (°C)Reaction TimeYield (%)cis:trans RatioReference(s)
Bulky Hydride ReductionLithium tri-sec-butylborohydride (L-Selectride)THF-78 to RT2 h~9592:8[4]
Iridium-Catalyzed Transfer HydrogenationIridium tetrachloride / Trimethyl phosphite (B83602) / 2-Propanol2-PropanolReflux48 h93-99~96:4[5]
Ruthenium-Catalyzed HydrogenationRuCl₂(ⁱPr₂PCH₂CH₂NH₂)₂ / KOᵗBu2-Propanol80->9996:4[6][7]
Meerwein-Ponndorf-Verley (MPV) ReductionZeolite BEA / 2-PropanolToluene11024 h>95>95:5[8][9]

Reaction Pathway and Stereoselectivity

The synthesis of cis-4-butylcyclohexanol is achieved through the stereoselective reduction of 4-tert-butylcyclohexanone. The diastereoselectivity is governed by the direction of hydride delivery to the carbonyl carbon.

Reaction_Pathway start 4-tert-Butylcyclohexanone cis_product cis-4-Butylcyclohexanol start->cis_product Axial Attack (Kinetic Product) trans_product trans-4-Butylcyclohexanol start->trans_product Equatorial Attack (Thermodynamic Product)

Caption: General reaction pathway for the reduction of 4-tert-butylcyclohexanone.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the comparative analysis.

Protocol 1: Reduction with L-Selectride

This protocol describes the use of a sterically hindered borohydride (B1222165) to achieve high cis-selectivity through equatorial delivery of the hydride.[3][4]

Materials:

  • 4-tert-butylcyclohexanone

  • Anhydrous Tetrahydrofuran (THF)

  • L-Selectride (1.0 M solution in THF)

  • 80% Ethanol (B145695)

  • 6 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Diethyl ether

  • Saturated aqueous Sodium Carbonate (Na₂CO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 3.0 mL of a 1.0 M solution of L-Selectride in THF under an inert atmosphere (e.g., argon or nitrogen).

  • In a separate vial, dissolve 1.94 mmol of 4-tert-butylcyclohexanone in 3 mL of dry THF.

  • Carefully transfer the solution of the ketone to the L-Selectride solution with stirring.

  • Stir the reaction mixture for 2 hours at room temperature.

  • After 2 hours, add 1.5 mL of 80% ethanol to the reaction flask and stir for an additional 5 minutes.

  • Carefully and dropwise, add 1 mL of 6 M NaOH, followed by 1.2 mL of 30% H₂O₂.

  • Transfer the reaction mixture to a separatory funnel. Rinse the reaction flask with 3 mL of saturated aqueous Na₂CO₃ and add it to the separatory funnel.

  • Extract the aqueous phase twice with diethyl ether (3 mL each).

  • Combine the organic layers in a small Erlenmeyer flask and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Analyze the cis:trans ratio of the product mixture using ¹H NMR or GC-MS.[3][10]

Protocol 2: Iridium-Catalyzed Transfer Hydrogenation

This method utilizes an iridium catalyst for the transfer hydrogenation of the ketone using 2-propanol as the hydrogen source, yielding high cis-selectivity.[5]

Materials:

  • Iridium tetrachloride (IrCl₄)

  • Concentrated Hydrochloric Acid (HCl)

  • Trimethyl phosphite (P(OMe)₃)

  • 4-tert-butylcyclohexanone

  • 2-Propanol

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Potassium Carbonate (K₂CO₃)

Procedure:

  • In a suitable flask, dissolve 4.0 g (0.012 mole) of iridium tetrachloride in 4.5 mL of concentrated hydrochloric acid.

  • To this solution, add 180 mL of water followed by 52 g (0.42 mole) of trimethyl phosphite.

  • In a 2 L flask equipped with a reflux condenser, dissolve 30.8 g (0.200 mole) of 4-tert-butylcyclohexanone in 635 mL of 2-propanol.

  • Add the catalyst solution to the solution of the ketone.

  • Heat the reaction mixture at reflux for 48 hours. The progress of the reaction can be monitored by GC analysis of small aliquots.[5]

  • After completion, remove the 2-propanol using a rotary evaporator.

  • Dilute the remaining solution with 250 mL of water and extract with four 150 mL portions of diethyl ether.

  • Combine the ether extracts and wash with two 100 mL portions of water.

  • Dry the combined organic layers over anhydrous MgSO₄ or K₂CO₃.

  • Concentrate the solution on a rotary evaporator to yield the crude cis-4-tert-butylcyclohexanol.

  • The crude product can be recrystallized from 40% aqueous ethanol to afford the pure cis-isomer.[5]

Protocol 3: Ruthenium-Catalyzed Hydrogenation

This protocol employs a ruthenium-aminophosphine complex as a highly efficient catalyst for the hydrogenation of 4-tert-butylcyclohexanone to the cis-alcohol.[7]

Materials:

  • 4-tert-butylcyclohexanone

  • RuCl₂(ⁱPr₂PCH₂CH₂NH₂)₂ catalyst

  • Potassium tert-butoxide (KOᵗBu)

  • 2-Propanol

  • Hydrogen gas (H₂)

Procedure:

  • To a 100 mL Parr pressure reactor, add a solution of 10.0 g (65 mmol) of 4-tert-butylcyclohexanone in 2-propanol.

  • Under a flow of argon, add 3.2 mg (0.0065 mmol) of the RuCl₂(ⁱPr₂PCH₂CH₂NH₂)₂ catalyst and 100 mg of KOᵗBu.

  • Seal the reactor and de-gas the mixture with argon, followed by hydrogen.

  • Pressurize the reactor to 10 atm with hydrogen and stir the mixture at 80 °C.

  • Monitor the reaction for completion.

  • After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with an inert gas.

  • The catalyst can be filtered, and the solvent removed under reduced pressure to yield the product.

  • Analyze the product for yield and diastereoselectivity.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, workup, and analysis of cis-4-butylcyclohexanol.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Dissolve 4-tert-butylcyclohexanone in appropriate solvent Addition Add reducing agent/ catalyst solution Reagents->Addition Stirring Stir under controlled temperature and time Addition->Stirring Quench Quench reaction Stirring->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (e.g., recrystallization) Concentrate->Purify NMR ¹H NMR Spectroscopy Purify->NMR GCMS GC-MS Purify->GCMS Ratio Determine cis:trans ratio NMR->Ratio GCMS->Ratio

Caption: A generalized workflow for the synthesis and analysis of cis-4-butylcyclohexanol.

Analytical Methods

The determination of the cis:trans diastereomeric ratio is crucial for evaluating the stereoselectivity of the synthesis.

  • ¹H NMR Spectroscopy: The ratio of isomers can be determined by analyzing the integration of the signals corresponding to the methine proton on the hydroxyl-bearing carbon. For the trans-isomer, this proton is in an axial position and typically appears around 3.5 ppm. For the cis-isomer, the corresponding equatorial proton is shifted downfield to approximately 4.0 ppm.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the cis and trans isomers, as well as any remaining starting material. The relative peak areas in the chromatogram can be used to determine the product ratio. The order of elution is typically the ketone, followed by the cis-alcohol, and then the trans-alcohol.[5][10]

References

Application Notes and Protocols for the Stereoselective Synthesis of trans-4-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The stereoselective synthesis of substituted cyclohexanes is a fundamental task in organic chemistry, with significant implications in medicinal chemistry and materials science. The spatial arrangement of substituents on the cyclohexane (B81311) ring can profoundly influence a molecule's biological activity and physical properties. trans-4-Butylcyclohexanol is a key intermediate and a common target in synthetic methodology studies due to the conformational locking effect of the bulky butyl group, which simplifies the analysis of stereochemical outcomes. This document provides detailed protocols and comparative data for the stereoselective synthesis of trans-4-butylcyclohexanol, primarily through the reduction of 4-butylcyclohexanone.

Synthetic Strategies

The most prevalent and straightforward approach to synthesize trans-4-butylcyclohexanol is the diastereoselective reduction of 4-butylcyclohexanone. The large butyl group preferentially occupies the equatorial position in the chair conformation of the ketone, leading to two distinct faces for nucleophilic attack on the carbonyl group. The stereochemical outcome of the reduction is dictated by the direction of hydride delivery.

  • Axial Attack: Delivery of the hydride from the axial face leads to the formation of the equatorial alcohol, which is the trans isomer. This is the thermodynamically more stable product.

  • Equatorial Attack: Delivery of the hydride from the equatorial face results in the formation of the axial alcohol, the cis isomer, which is the thermodynamically less stable product.

The choice of reducing agent and reaction conditions determines the selectivity of the reduction.

Diagram of Stereoselective Reduction

G start Start dissolve Dissolve 4-butylcyclohexanone in methanol start->dissolve cool Cool solution in ice bath dissolve->cool add_nabh4 Slowly add NaBH₄ cool->add_nabh4 stir Stir at room temperature for 30 minutes add_nabh4->stir quench Quench with 3M HCl stir->quench extract Extract with diethyl ether quench->extract wash Wash with H₂O and brine extract->wash dry Dry over MgSO₄ wash->dry filter_concentrate Filter and concentrate dry->filter_concentrate purify_analyze Purify by column chromatography and analyze (NMR, GC) filter_concentrate->purify_analyze end End purify_analyze->end

Application Notes and Protocols: 4-Butylcyclohexanol Derivatives for Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Butylcyclohexanol derivatives are a significant class of compounds in the field of liquid crystal (LC) technology. The incorporation of the 4-butylcyclohexyl moiety into a mesogenic (liquid crystal-forming) core structure imparts desirable properties such as low viscosity, high clearing points, and tunable dielectric anisotropy and birefringence. The stereochemistry of the cyclohexyl ring, specifically the trans isomer, is crucial for maintaining the linear molecular shape necessary for the formation of stable nematic and smectic phases. These characteristics make them valuable components in liquid crystal display (LCD) applications and other electro-optic devices.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound derivatives for liquid crystal applications.

Data Presentation: Physicochemical Properties

The following tables summarize key quantitative data for representative this compound derivatives and related cyclohexyl-containing liquid crystals. These properties are critical for the design and optimization of liquid crystal mixtures for specific applications.

Table 1: Phase Transition Temperatures of Representative Cyclohexyl-Based Liquid Crystals

Compound NameStructureCr-N/SmA (°C)N-I (°C)Reference
4-(trans-4-Butylcyclohexyl)benzonitrileC₄H₉-(c-C₆H₁₀)-C₆H₄-CN~30~55[1][2]
4'-Butyl-4-heptyl-bicyclohexyl-4-carbonitrileC₄H₉-(c-C₆H₁₀)-(c-C₆H₁₀)-C₇H₁₅-CN28 (SmA)30.6 (N)[2]
trans-4-(trans-4-n-Propylcyclohexyl) cyclohexyl aldehydeC₃H₇-(c-C₆H₁₀)-(c-C₆H₁₀)-CHO--[3]

Note: The properties of specific this compound derivatives can vary significantly based on the overall molecular structure.

Table 2: Optical and Dielectric Properties of Cyclohexyl-Based Nematic Liquid Crystals

Compound/MixtureBirefringence (Δn) at 589 nm, 20°CDielectric Anisotropy (Δε) at 1 kHz, 20°CViscosity (η) (mPa·s) at 20°C
4-(trans-4-Alkylcyclohexyl)benzonitrile derivatives (typical)0.10 - 0.15+8 to +1220 - 40
4'-Butyl-4-heptyl-bicyclohexyl-4-carbonitrile (CCN-47)~0.05-3.5~30
n-pentyl-cyclohexyl-cyanophenyl : n-heptyl-cyclohexyl-cyanophenyl mixtureNot SpecifiedNot Specified~25-35

Note: The incorporation of a cyclohexyl group generally leads to lower birefringence and viscosity compared to analogous compounds with a phenyl ring.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 4-(trans-4-Butylcyclohexyl)benzonitrile

This protocol describes a representative synthesis of a liquid crystal molecule containing the 4-butylcyclohexyl group. The synthesis involves the coupling of a Grignard reagent derived from 4-butyl-trans-cyclohexylbromide with 4-cyanophenylboronic acid, a variation of the Suzuki coupling reaction.

Materials:

  • trans-4-Butylcyclohexanol

  • Phosphorus tribromide (PBr₃)

  • Magnesium (Mg) turnings

  • Dry diethyl ether or tetrahydrofuran (B95107) (THF)

  • 4-Cyanophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and purification apparatus (distillation, recrystallization, column chromatography)

Procedure:

  • Synthesis of trans-4-Butylcyclohexyl Bromide:

    • In a round-bottom flask, dissolve trans-4-butylcyclohexanol in a suitable solvent like dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add phosphorus tribromide (PBr₃) dropwise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by carefully pouring it over ice water.

    • Separate the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

    • Purify the crude product by distillation under reduced pressure to obtain trans-4-butylcyclohexyl bromide.

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

    • Add a small amount of dry diethyl ether or THF to cover the magnesium.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of trans-4-butylcyclohexyl bromide in dry ether/THF to the magnesium turnings. The reaction should start spontaneously. If not, gentle warming may be required.

    • Once the reaction has started, add the remaining bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Suzuki-type Coupling:

    • In a separate flask, dissolve 4-cyanophenylboronic acid and the palladium catalyst in toluene.

    • Add an aqueous solution of sodium carbonate.

    • To this mixture, add the prepared Grignard reagent dropwise under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench with a dilute solution of hydrochloric acid.

    • Separate the organic layer and wash it with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) to yield pure 4-(trans-4-butylcyclohexyl)benzonitrile.

Protocol 2: Characterization of Liquid Crystalline Properties

1. Polarized Optical Microscopy (POM):

  • Place a small amount of the synthesized compound on a clean glass slide and cover with a coverslip.

  • Heat the slide on a hot stage.

  • Observe the sample through a polarized optical microscope as it is heated and cooled.

  • Note the temperatures at which phase transitions occur (crystal to nematic/smectic, nematic/smectic to isotropic liquid).

  • The appearance of characteristic textures (e.g., Schlieren, marbled, fan-shaped) confirms the presence of liquid crystalline phases.

2. Differential Scanning Calorimetry (DSC):

  • Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.

  • Cool the sample at the same rate.

  • The phase transition temperatures will appear as endothermic peaks upon heating and exothermic peaks upon cooling on the DSC thermogram. The enthalpy of each transition can also be determined.

3. Measurement of Birefringence (Δn):

  • Fabricate a thin, planar-aligned liquid crystal cell (e.g., using rubbed polyimide alignment layers).

  • Fill the cell with the liquid crystal sample in its isotropic phase and then cool it slowly into the nematic phase.

  • Measure the refractive indices for light polarized parallel (nₑ) and perpendicular (nₒ) to the director of the liquid crystal using an Abbé refractometer equipped with a polarizer.

  • The birefringence is calculated as Δn = nₑ - nₒ.

4. Measurement of Dielectric Anisotropy (Δε):

  • Use a capacitance bridge to measure the capacitance of a liquid crystal cell filled with the sample.

  • Measure the capacitance with the electric field applied parallel (C∥) and perpendicular (C⊥) to the director of the liquid crystal. This can be achieved by using homeotropically and planar-aligned cells, respectively.

  • The dielectric permittivities are calculated from the capacitance values.

  • The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

5. Measurement of Viscosity (η):

  • Rotational viscosity can be measured using a cone-and-plate or parallel-plate rheometer.

  • The liquid crystal sample is placed between the plates, and the torque required to rotate one plate at a specific angular velocity is measured.

  • The viscosity is calculated from the torque, angular velocity, and the geometry of the rheometer. The measurement can be performed with the liquid crystal aligned in different orientations relative to the shear flow to determine the Miesowicz viscosities.[3][4][6][7][8]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_product Product cluster_purification Purification Start trans-4-Butylcyclohexanol Step1 Bromination (PBr₃) Start->Step1 1 Step2 Grignard Formation (Mg) Step1->Step2 2 Step3 Suzuki Coupling (4-Cyanophenylboronic acid, Pd catalyst) Step2->Step3 3 Purify Column Chromatography & Recrystallization Step3->Purify 4 Product 4-(trans-4-Butylcyclohexyl)benzonitrile Purify->Product 5

Caption: Synthetic workflow for 4-(trans-4-butylcyclohexyl)benzonitrile.

LC_Characterization cluster_thermal Thermal Analysis cluster_electro_optical Electro-Optical Characterization cluster_physical Physical Property Sample Synthesized this compound Derivative POM Polarized Optical Microscopy (POM) - Identify Mesophases - Determine Transition Temperatures Sample->POM DSC Differential Scanning Calorimetry (DSC) - Confirm Transition Temperatures - Measure Enthalpies Sample->DSC Birefringence Birefringence (Δn) Measurement - Abbé Refractometer Sample->Birefringence Dielectric Dielectric Anisotropy (Δε) Measurement - Capacitance Bridge Sample->Dielectric Viscosity Viscosity (η) Measurement - Rheometer Sample->Viscosity

Caption: Experimental workflow for liquid crystal characterization.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Liquid Crystal Properties Core Rigid Core (e.g., Biphenyl, Phenylcyclohexyl) ClearingPoint Clearing Point (N-I) Core->ClearingPoint Birefringence Birefringence (Δn) Core->Birefringence Ring 4-Butylcyclohexyl Ring (cis vs. trans) Ring->ClearingPoint trans isomer increases stability Viscosity Viscosity (η) Ring->Viscosity lowers viscosity Terminal Terminal Group (e.g., -CN, -Alkyl) Terminal->Birefringence Dielectric Dielectric Anisotropy (Δε) Terminal->Dielectric

Caption: Relationship between molecular structure and liquid crystal properties.

References

Application Notes and Protocols for Grignard Reactions Involving 4-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This application note focuses on the reaction of Grignard reagents with 4-butylcyclohexanone to synthesize a variety of 1-alkyl-4-butylcyclohexanols. These products are valuable intermediates in the development of novel pharmaceuticals and advanced materials, where the stereochemical orientation of substituents on the cyclohexyl ring can significantly influence biological activity and material properties.

It is important to note that Grignard reagents are highly basic and will react with acidic protons, such as those found on alcohols. Therefore, a direct reaction of a Grignard reagent with 4-butylcyclohexanol would result in a simple acid-base reaction, deprotonating the alcohol, rather than the desired carbon-carbon bond formation. The synthetically useful pathway, and the focus of these notes, is the nucleophilic addition of a Grignard reagent to the carbonyl group of 4-butylcyclohexanone.

The stereochemical outcome of this addition is of paramount importance. The incoming nucleophile can attack the planar carbonyl group from either the axial or equatorial face of the cyclohexanone (B45756) chair conformation, leading to the formation of two diastereomeric tertiary alcohols. The conformational preference of the 4-butyl group and the steric bulk of the Grignard reagent are key factors that dictate the stereoselectivity of this transformation. Generally, smaller nucleophiles tend to favor axial attack, while larger, more sterically hindered nucleophiles prefer to attack from the less hindered equatorial direction.[1]

Data Presentation

The following table summarizes representative data for the Grignard reaction of 4-substituted cyclohexanones with various Grignard reagents. While specific data for 4-n-butylcyclohexanone (B1332158) is not widely published, the data for the well-studied 4-tert-butylcyclohexanone (B146137) provides a strong model for predicting the stereochemical outcomes. The bulky substituent at the 4-position effectively locks the ring in a chair conformation with the alkyl group in the equatorial position, thus minimizing steric hindrance and influencing the trajectory of the incoming nucleophile.

Starting KetoneGrignard Reagent (R-MgX)Major Product Diastereomer (Proposed)Expected Diastereomeric Ratio (cis:trans)Reference
4-tert-ButylcyclohexanoneMeMgBrtrans-1-Methyl-4-tert-butylcyclohexanolModerate to High[2]
4-tert-ButylcyclohexanonePhMgBrtrans-1-Phenyl-4-tert-butylcyclohexanolHigh[2]
4-tert-Butylcyclohexanonet-BuMgBrcis-1,4-di-tert-butylcyclohexanolHigh (via equatorial attack)[1]
Cyclohexanonen-BuMgBr1-n-ButylcyclohexanolNot applicable (achiral product)[3]

Note: For 1,4-disubstituted cyclohexanols, 'trans' refers to the hydroxyl group being on the opposite side of the ring relative to the 4-alkyl group (axial attack product), and 'cis' refers to them being on the same side (equatorial attack product).

Experimental Protocols

The following is a general protocol for the Grignard reaction of 4-butylcyclohexanone with methylmagnesium bromide. This procedure can be adapted for other Grignard reagents with minor modifications.

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All experimental procedures must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Materials:

  • 4-Butylcyclohexanone

  • Methylmagnesium bromide (solution in diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon) with a bubbler

  • Ice bath

Procedure:

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), and a nitrogen or argon inlet.

    • Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture and allow it to cool to room temperature.

  • Reactant Preparation:

    • In the reaction flask, place a solution of 4-butylcyclohexanone (1.0 equivalent) dissolved in anhydrous diethyl ether or THF.

  • Addition of Grignard Reagent:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Charge the dropping funnel with a solution of methylmagnesium bromide (1.1 to 1.5 equivalents).

    • Add the Grignard reagent dropwise to the stirred solution of the ketone over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.

  • Reaction Quench and Workup:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution to decompose the magnesium alkoxide and any excess Grignard reagent. Caution: This is an exothermic process and may cause gas evolution.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine all the organic layers and wash them sequentially with water and then with brine (saturated NaCl solution).

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate (B1210297) in hexanes as the eluent, to separate the diastereomeric alcohol products.

    • Characterize the purified products using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their structures, purity, and to determine the diastereomeric ratio.

Mandatory Visualizations

experimental_workflow setup Reaction Setup (Flame-dried glassware, inert atmosphere) reagents Add 4-Butylcyclohexanone in Anhydrous Ether setup->reagents cool Cool to 0 °C reagents->cool add_grignard Dropwise Addition of Grignard Reagent cool->add_grignard react Stir at Room Temperature (1-3 hours) add_grignard->react monitor Monitor by TLC react->monitor quench Quench with sat. NH4Cl (aq) at 0 °C monitor->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Products (NMR, IR, MS) purify->characterize

Caption: General experimental workflow for the Grignard reaction.

Caption: Stereochemical pathways of the Grignard reaction. Note: Image placeholders would be replaced with actual chemical structure images in a final document.

References

Application Notes and Protocols for the Etherification of 4-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel ether derivatives of 4-butylcyclohexanol. The information is intended to guide researchers in the development of new chemical entities with potential applications in drug discovery and other fields.

Introduction

This compound is a versatile chemical intermediate. Its hydroxyl group provides a reactive site for the introduction of various functionalities, including ether linkages. The etherification of this compound can lead to the generation of a diverse library of novel derivatives with unique physicochemical and biological properties. The Williamson ether synthesis is a robust and widely applicable method for this transformation. This document outlines the general principles and specific protocols for the synthesis of 4-butylcyclohexyl ethers.

Synthesis of 4-Butylcyclohexyl Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a well-established organic reaction for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide).[1][2] The reaction proceeds via an S\textsubscript{N}2 mechanism, where the alkoxide ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming an ether.[2]

A general protocol for the Williamson ether synthesis of this compound is as follows:

General Protocol 1: Etherification of 4-n-Butylcyclohexanol

This protocol is adapted from standard Williamson ether synthesis procedures.[1][3][4]

Materials:

  • 4-n-butylcyclohexanol

  • Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent (e.g., DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Alkoxide Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-n-butylcyclohexanol (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen gas evolution ceases, indicating the formation of the sodium 4-n-butylcyclohexoxide.

  • Etherification: Cool the alkoxide solution back to 0 °C. Slowly add the desired alkyl halide (1.1-1.5 eq) dropwise via a syringe. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Characterization: Purify the crude ether by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Table 1: Summary of Reaction Parameters for Williamson Ether Synthesis of 4-n-Butylcyclohexanol Derivatives

ParameterRecommended ConditionsNotes
Alcohol 4-n-butylcyclohexanolEnsure dryness of the alcohol.
Base Sodium Hydride (NaH)Use a 60% dispersion in mineral oil or pure NaH. Handle with care under inert atmosphere.
Solvent Anhydrous Tetrahydrofuran (THF)Other aprotic solvents like DMF can also be used. Ensure the solvent is dry.
Alkylating Agent Primary Alkyl Halides (e.g., RI, RBr)The reaction works best with primary alkyl halides to minimize elimination side reactions.[2]
Reaction Temperature 0 °C to Room TemperatureInitial deprotonation is performed at 0°C, followed by reaction at room temperature.
Reaction Time 12-24 hoursMonitor by TLC for completion.

Experimental Workflows and Diagrams

The following diagrams illustrate the key experimental workflows for the synthesis and purification of 4-butylcyclohexyl ether derivatives.

Ether_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start deprotonation Deprotonation of this compound (NaH, Anhydrous THF, 0°C to RT) start->deprotonation alkylation Alkylation with Alkyl Halide (0°C to RT, overnight) deprotonation->alkylation quench Reaction Quench (aq. NH4Cl) alkylation->quench extraction Liquid-Liquid Extraction (Diethyl Ether/Water) quench->extraction drying Drying of Organic Phase (Anhydrous MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography characterization Characterization (NMR, MS) chromatography->characterization end Pure Ether Product characterization->end

Caption: Workflow for the synthesis and purification of 4-butylcyclohexyl ethers.

Biological Activity of Cyclohexane (B81311) Derivatives

While specific biological activity data for novel 4-n-butylcyclohexyl ether derivatives are not yet extensively reported in publicly available literature, studies on structurally related cyclohexane derivatives provide some insights into their potential biological relevance.

For instance, derivatives of 4-tert-butylcyclohexanone (B146137) have been investigated for their antibacterial and insecticidal properties.[5][6] Specifically, certain bromolactone derivatives of 4-tert-butylcyclohexanone have shown activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacterium Escherichia coli.[5][6]

Furthermore, various cyclohexane-containing compounds have been explored for a range of biological activities, including anti-inflammatory effects through the inhibition of cyclooxygenase enzymes.[7] Other studies have investigated the cytotoxicity of compounds like butyl cyclohexyl phthalate (B1215562), which, although structurally different from simple ethers, highlights the potential for cyclohexane derivatives to interact with biological systems.[8][9]

The synthesis of novel 4-n-butylcyclohexyl ethers, as described in the protocols above, opens the door for screening these new chemical entities for a wide array of biological activities, including but not limited to antibacterial, antifungal, antiviral, and anticancer properties. The lipophilic nature of the 4-butylcyclohexyl moiety combined with the diverse functionalities that can be introduced via the ether linkage makes these compounds interesting candidates for drug discovery programs.

The following diagram illustrates a potential logical relationship for the investigation of these novel derivatives.

Drug_Discovery_Pathway start This compound synthesis Etherification (Williamson Synthesis) start->synthesis derivatives Library of Novel 4-Butylcyclohexyl Ethers synthesis->derivatives screening Biological Screening (e.g., Antibacterial, Anticancer) derivatives->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical end Potential Drug Candidate preclinical->end

Caption: A logical pathway for the discovery of drug candidates from this compound derivatives.

Conclusion

The etherification of this compound presents a promising avenue for the generation of novel chemical entities. The Williamson ether synthesis offers a reliable and versatile method for creating a diverse library of 4-butylcyclohexyl ether derivatives. While the biological activities of these specific ethers are yet to be fully explored, related cyclohexane derivatives have shown a range of interesting biological properties. The protocols and information provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of these novel compounds for potential applications in drug development and other scientific disciplines.

References

Application Notes and Protocols: Esterification of 4-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of 4-butylcyclohexyl esters, valuable intermediates in various chemical industries, including fragrance and pharmaceuticals. The following sections describe two primary methods for the esterification of 4-butylcyclohexanol: acid-catalyzed esterification and enzyme-catalyzed acetylation.

Introduction

This compound is a key starting material for the synthesis of its corresponding esters, most notably 4-butylcyclohexyl acetate (B1210297). These esters exist as cis and trans isomers, each possessing distinct properties. The stereochemical outcome of the esterification reaction is crucial and can be influenced by the choice of catalyst and reaction conditions. This document outlines reliable methods to synthesize these esters and provides the necessary data to select the appropriate protocol for specific research and development needs.

Data Presentation

The following tables summarize quantitative data from various esterification reactions of this compound under different catalytic conditions.

Table 1: Acid-Catalyzed Esterification of this compound

CatalystAcetylating AgentCatalyst Loading (mol%)Reaction Temperature (°C)Reaction Time (h)Yield (%)cis/trans RatioReference
Sulfuric AcidAcetic Anhydride (B1165640)0.1 - 2Room Temp. - 130295.891.2:8.8[1]
Sulfuric AcidAcetic AcidCatalyticReflux (~118)0.75HighNot specified[2]
p-Toluenesulfonic AcidAcetic AnhydrideNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]
Zinc ChlorideAcetic AnhydrideNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]

Table 2: Enzyme-Catalyzed Acetylation of this compound

EnzymeAcetylating AgentSolventReaction Temperature (°C)Reaction Time (h)Conversion/Yield (%)Diastereomeric Excess (de)Reference
Lipase (B570770) (CALA)Vinyl AcetateMTBE302495 (isolated yield)>99% (cis)
Porcine Pancreas Lipase (PPL)Acetic AnhydrideNot specifiedNot specifiedNot specified<10Not specified[4]
Porcine Pancreas Lipase (PPL) with β-CD acetateAcetic AnhydrideNot specifiedNot specifiedNot specified86.6Not specified[4]

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this document.

Esterification_Mechanism cluster_acid Acid-Catalyzed Esterification (Fischer) This compound This compound Protonated_Alcohol Protonated This compound This compound->Protonated_Alcohol + H+ Carboxylic_Acid R-COOH Protonated_Carbonyl Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + this compound Ester_Product 4-Butylcyclohexyl Ester Tetrahedral_Intermediate->Ester_Product - H2O, -H+ H2O Water Ester_Product->H2O H_plus H+

Caption: Acid-catalyzed esterification mechanism of this compound.

Lipase_Mechanism cluster_lipase Lipase-Catalyzed Acetylation This compound This compound Vinyl_Acetate Vinyl Acetate Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate Vinyl_Acetate->Acyl_Enzyme_Intermediate + Lipase Lipase Lipase Acetate_Ester 4-Butylcyclohexyl Acetate Acyl_Enzyme_Intermediate->Acetate_Ester + this compound Vinyl_Alcohol Vinyl Alcohol (tautomerizes to acetaldehyde) Acetate_Ester->Vinyl_Alcohol

Caption: Lipase-catalyzed acetylation of this compound.

Experimental_Workflow Start Start Reactants Combine this compound, Acetylating Agent, and Catalyst Start->Reactants Reaction Heat and Stir for Specified Time Reactants->Reaction Workup Quench Reaction and Perform Liquid-Liquid Extraction Reaction->Workup Washing Wash Organic Layer with NaHCO3 and Brine Workup->Washing Drying Dry Organic Layer over Anhydrous Na2SO4 Washing->Drying Purification Remove Solvent and Purify by Distillation or Chromatography Drying->Purification Analysis Characterize Product (GC, NMR, IR) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for esterification.

Experimental Protocols

Protocol 1: Sulfuric Acid-Catalyzed Esterification with Acetic Anhydride

This protocol describes a classic Fischer esterification method adapted for the synthesis of 4-butylcyclohexyl acetate.

Materials:

  • This compound

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Diethyl ether

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Add acetic anhydride (1 to 1.5 molar equivalents per mole of this compound).[1]

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-2 mol% relative to this compound).[3]

  • Attach a reflux condenser and heat the reaction mixture to the desired temperature (ranging from room temperature to 130°C) with stirring.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 2 hours.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, 5% aqueous NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 4-butylcyclohexyl acetate by vacuum distillation.

Protocol 2: Lipase-Catalyzed Acetylation with Vinyl Acetate

This protocol outlines a greener, enzymatic approach for the stereoselective synthesis of cis-4-butylcyclohexyl acetate.

Materials:

  • cis-4-Butylcyclohexanol

  • Vinyl acetate

  • Immobilized Lipase (e.g., Candida antarctica Lipase A, CALA)

  • Methyl tert-butyl ether (MTBE)

  • Orbital shaker

  • Filtration apparatus

Procedure:

  • Dissolve cis-4-butylcyclohexanol in MTBE in a suitable flask.

  • Add vinyl acetate to the solution.

  • Add the immobilized lipase to the reaction mixture.

  • Place the flask on an orbital shaker at a controlled temperature (e.g., 30°C).

  • Allow the reaction to proceed for 24 hours or until completion is confirmed by GC analysis.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure to yield the product, cis-4-butylcyclohexyl acetate. Further purification may not be necessary due to the high selectivity of the enzyme.

Analytical Methods

The products of these esterification reactions can be characterized using standard analytical techniques:

  • Gas Chromatography (GC): To determine the conversion of the starting material, product purity, and the cis/trans isomer ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized ester.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (typically around 1735 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

These protocols and data provide a comprehensive guide for the synthesis and analysis of 4-butylcyclohexyl esters, enabling researchers to produce these valuable compounds with high yield and desired stereoselectivity.

References

Application Note and Protocol for the Purification of 4-butylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of cis- and trans-4-butylcyclohexanol isomers, common diastereomers encountered in organic synthesis.[1] The separation of these isomers is often necessary for stereospecific studies and the development of stereoisomerically pure active pharmaceutical ingredients. The protocols described herein leverage the subtle differences in the physical properties of the diastereomers, namely polarity and solubility, to achieve separation via column chromatography and fractional crystallization.[2]

Data Presentation

The successful separation of 4-butylcyclohexanol isomers relies on their distinct physical properties. A summary of these properties is presented in the table below for easy comparison.

Propertycis-4-butylcyclohexanoltrans-4-butylcyclohexanolMixture of Isomers
Polarity More PolarLess Polar-
Melting Point (°C) 82-83.5 (after sublimation)[3]75-78[4]62-70[5]
Boiling Point (°C/mmHg) --110-115 / 15
Recrystallization Solvent 40% aqueous ethanol[2][3]Petroleum ether (b.p. 60-70°C)[2][4]-
GC Elution Order Elutes after the ketone and before the trans-isomer on a Carbowax 20M column.[3][4]Elutes after the cis-isomer on a Carbowax 20M column.[3][4]-

Experimental Protocols

Two primary methods for the separation of this compound isomers are detailed below: column chromatography and fractional crystallization.[2] The choice of method will depend on the scale of the separation, the desired purity, and the composition of the starting isomeric mixture.[2]

Protocol 1: Separation by Column Chromatography

This protocol is designed to separate the cis and trans isomers based on their differential affinity for a polar stationary phase. The less polar trans-isomer will elute first, followed by the more polar cis-isomer.[6]

Materials:

  • Mixture of this compound isomers

  • Silica (B1680970) gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of mixture to be separated.

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the column with the silica gel slurry, ensuring uniform packing and the absence of air bubbles.[2]

  • Sample Preparation and Loading:

    • Dissolve the isomeric mixture in a minimal amount of the initial chromatography eluent (e.g., 95:5 hexane:ethyl acetate) or a volatile solvent.[2]

    • Carefully load the dissolved sample onto the top of the silica gel bed.[2]

    • Allow the sample to absorb into the silica gel.[2]

  • Elution:

    • Begin elution with a low-polarity solvent system, such as 95:5 hexane:ethyl acetate.[2]

    • Collect fractions and monitor their composition using TLC or Gas Chromatography (GC).[2]

    • The trans-isomer will elute first due to its lower polarity.[6]

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis-isomer.[2]

  • Isolation:

    • Combine the fractions containing the pure desired isomer, as determined by the chosen analytical method.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified isomer.[2]

Protocol 2: Fractional Crystallization

This protocol takes advantage of the differences in solubility and crystal packing of the two isomers.[2] Petroleum ether is used to selectively crystallize the trans-isomer, while aqueous ethanol (B145695) can be used to enrich the cis-isomer.[2][3]

A. Purification of trans-4-butylcyclohexanol

Materials:

  • Mixture of this compound isomers

  • Petroleum ether (b.p. 60-70°C)

  • Erlenmeyer flask

  • Heating source (e.g., steam bath or heating mantle)

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution:

    • Place the isomeric mixture in an Erlenmeyer flask.

    • Add a small amount of petroleum ether and gently heat the mixture while stirring.[2][4]

    • Continue adding small portions of hot petroleum ether until the solid is just dissolved.[2]

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[2]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

    • Wash the crystals with a small amount of ice-cold petroleum ether to remove any adhering mother liquor.[2]

    • Dry the crystals. The resulting solid will be enriched in the trans-isomer.[2]

B. Purification of cis-4-butylcyclohexanol

Materials:

  • Mixture of this compound isomers (preferably already depleted of the trans-isomer from the mother liquor of the previous crystallization)

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Heating source

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution:

    • Dissolve the crude product in hot ethanol (approximately 35 mL per 10 g of product).[3]

  • Crystallization:

    • Add water (approximately 25 mL per 10 g of product) to the hot ethanol solution.[3]

    • Allow the solution to cool slowly to 0°C.[3] Fluffy white needles of the cis-isomer should form.

  • Isolation:

    • Filter the crystals using a sintered-glass funnel or Büchner funnel.[3]

    • Dry the crystals, for example, over P₂O₅ at atmospheric pressure, to obtain the purified cis-alcohol.[3]

Analytical Method: Gas Chromatography (GC)

The purity of the fractions and the final products should be assessed by Gas Chromatography.

  • Column: 20% Carbowax 20M on firebrick.[3][4]

  • Temperature: 150°C.[3][4]

  • Elution Order: The typical elution order is the starting ketone (if present), followed by the cis-alcohol, and then the trans-alcohol.[3][4]

Workflow Diagrams

Purification_Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_chromo Column Chromatography cluster_cryst Fractional Crystallization cluster_products Purified Isomers start Mixture of cis/trans This compound cc_packing Pack Silica Gel Column start->cc_packing fc_dissolve Dissolve in Hot Petroleum Ether start->fc_dissolve cc_loading Load Sample cc_packing->cc_loading cc_elution Elute with Hexane/EtOAc Gradient cc_loading->cc_elution cc_fractions Collect Fractions cc_elution->cc_fractions cc_analysis Analyze Fractions (TLC/GC) cc_fractions->cc_analysis cc_combine Combine Pure Fractions cc_analysis->cc_combine cc_evap Evaporate Solvent cc_combine->cc_evap trans_isomer Pure trans-Isomer cc_evap->trans_isomer cis_isomer Pure cis-Isomer cc_evap->cis_isomer fc_cool Cool to 0°C fc_dissolve->fc_cool fc_filter Filter Crystals fc_cool->fc_filter fc_filter->trans_isomer Crystals fc_filter->cis_isomer Mother Liquor (enrichment, requires further purification)

Caption: Workflow for the purification of this compound isomers.

Analytical_Workflow cluster_analysis Purity Analysis sample Purified Isomer Sample injection Inject into GC sample->injection separation Separation on Carbowax 20M Column injection->separation detection Detection (FID/MS) separation->detection data Chromatogram (Peak Integration) detection->data result Purity Assessment data->result

Caption: Analytical workflow for purity assessment by Gas Chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 4-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the stereoselective synthesis of 4-butylcyclohexanol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, particularly concerning the control of diastereoselectivity during the reduction of 4-butylcyclohexanone.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, their potential causes, and recommended solutions.

Problem 1: Poor Diastereoselectivity (Incorrect cis:trans Ratio)

  • Potential Cause 1: Incorrect Choice of Reducing Agent. The steric bulk of the hydride reagent is a primary factor in determining the facial selectivity of the attack on the carbonyl group of 4-butylcyclohexanone.

    • Solution: Select a reducing agent based on the desired isomer. For the trans isomer (equatorial alcohol), smaller, less sterically hindered reagents like sodium borohydride (B1222165) (NaBH₄) are preferred. These reagents favor axial attack on the cyclohexanone (B45756) ring. For the cis isomer (axial alcohol), bulkier reducing agents such as L-Selectride (lithium tri-sec-butylborohydride) are more effective as they favor equatorial attack due to steric hindrance from axial hydrogens.[1][2]

  • Potential Cause 2: Reaction Temperature Not Optimized. Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the isomer ratio.

    • Solution: For kinetically controlled reactions, such as those with L-Selectride aiming for the cis product, it is crucial to maintain low temperatures (e.g., -78 °C) to prevent equilibration to the more thermodynamically stable trans product.[3] For reductions with NaBH₄, the reaction is typically run at 0 °C to room temperature.[4]

  • Potential Cause 3: Inappropriate Solvent. The solvent can influence the effective size and reactivity of the reducing agent.

Problem 2: Low or No Product Yield

  • Potential Cause 1: Deactivation of the Reducing Agent. Hydride reagents are sensitive to moisture and acidic protons.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents, especially with highly reactive hydrides like L-Selectride. Sodium borohydride is more tolerant of protic solvents but will react with strong acids.[6]

  • Potential Cause 2: Incomplete Reaction. The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time or consider a modest increase in temperature if it does not compromise stereoselectivity. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Potential Cause 3: Product Loss During Workup. The product may be lost during the extraction or purification steps.

    • Solution: Perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to ensure complete recovery of the product.[1] When neutralizing the reaction, add acid cautiously to avoid potential side reactions or product degradation.

Problem 3: Difficulty in Separating cis and trans Isomers

  • Potential Cause: Similar Physical Properties. The cis and trans isomers of this compound are diastereomers with similar molecular weights and chemical properties, making their separation challenging.[7]

    • Solution 1: Column Chromatography. This is a common and effective method for separating the isomers on a laboratory scale. The polarity difference between the isomers, though slight, is often sufficient for separation on silica (B1680970) gel. Typically, the less polar trans isomer elutes before the more polar cis isomer.[7][8]

    • Solution 2: Fractional Crystallization. This technique can be used to enrich one isomer, particularly if the initial mixture has a high percentage of one diastereomer. For instance, the trans isomer can sometimes be preferentially crystallized from a suitable solvent.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the stereoselective synthesis of this compound?

A1: The main challenge is controlling the stereochemistry at the C1 position during the reduction of the corresponding ketone, 4-butylcyclohexanone. This involves selectively forming either the cis (axial hydroxyl group) or the trans (equatorial hydroxyl group) isomer with high diastereoselectivity.

Q2: How does the choice of reducing agent affect the stereochemical outcome?

A2: The steric bulk of the reducing agent is the most critical factor. Small reducing agents like sodium borohydride (NaBH₄) can approach the carbonyl from the less hindered axial face, leading to the formation of the thermodynamically more stable trans (equatorial) alcohol as the major product.[1][9] Conversely, bulky reducing agents like L-Selectride are sterically hindered by the axial hydrogens at C3 and C5, forcing them to attack from the equatorial face, which results in the cis (axial) alcohol as the major product.[1][2]

Q3: Why is 4-tert-butylcyclohexanone (B146137) often used in studies of this reaction?

A3: The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a chair conformation where this group occupies an equatorial position. This conformational rigidity prevents ring flipping, making it an excellent model system to study the facial selectivity of nucleophilic attack on the carbonyl group without the complication of conformational isomers.[9] The principles learned from this system are directly applicable to the 4-n-butyl analog.

Q4: How can I determine the ratio of cis and trans isomers in my product mixture?

A4: The most common method for determining the diastereomeric ratio is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[5][10] The proton on the carbon bearing the hydroxyl group (C1-H) has a distinct chemical shift and coupling pattern for each isomer. The signal for the axial proton in the trans isomer typically appears upfield (around 3.5 ppm) compared to the equatorial proton in the cis isomer (around 4.0 ppm). The ratio of the isomers can be calculated from the integration of these signals.[1] Gas Chromatography (GC) is also an effective method for separating and quantifying the isomers.[11][12]

Q5: What is the difference between kinetic and thermodynamic control in this synthesis?

A5:

  • Kinetic Control: The product distribution is determined by the relative rates of formation of the isomers. The kinetically favored product is the one formed via the lower energy transition state. In the reduction of 4-tert-butylcyclohexanone, attack by a bulky reagent from the equatorial face to form the cis alcohol is often under kinetic control.[5]

  • Thermodynamic Control: The product ratio reflects the relative thermodynamic stabilities of the products. The trans isomer, with the hydroxyl group in the more stable equatorial position, is the thermodynamically favored product.[2] Some reaction conditions, like the Meerwein-Ponndorf-Verley (MPV) reduction, can lead to an equilibrium mixture that reflects thermodynamic stability.[5]

Data Presentation

Table 1: Diastereoselectivity of 4-tert-Butylcyclohexanone Reduction with Various Reagents

Reducing AgentSolventTemperatureMajor Isomercis Isomer (%)trans Isomer (%)Reference
Sodium Borohydride (NaBH₄)Ethanol25 °Ctrans1288[5]
Lithium Aluminum Hydride (LiAlH₄)THF-trans991[2][11]
L-SelectrideTHF-78 °Ccis928[5]
Al(isoPrO)₃ / isoPrOH (MPV)Isopropanol-trans2377[5]
Iridium Catalyst / 2-Propanol2-PropanolRefluxcis~96~4[12]

Experimental Protocols

Protocol 1: Synthesis of trans-4-tert-Butylcyclohexanol via NaBH₄ Reduction [4]

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (6.48 mmol) of 4-tert-butylcyclohexanone in 15 mL of methanol.

  • Reaction: Cool the solution to 0 °C in an ice bath. In a separate vial, dissolve 0.25 g (6.61 mmol) of sodium borohydride in 5 mL of cold methanol and add it dropwise to the stirred ketone solution.

  • Stirring: Stir the reaction mixture for 30 minutes, allowing it to slowly warm to room temperature.

  • Workup: Quench the reaction by slowly adding 10 mL of 1 M HCl. Extract the product with two 15 mL portions of diethyl ether.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product, which is predominantly the trans isomer.

Protocol 2: Synthesis of cis-4-tert-Butylcyclohexanol via L-Selectride Reduction [1]

  • Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3.0 mL of a 1.0 M solution of L-Selectride in THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate vial, dissolve 1.94 mmol of 4-tert-butylcyclohexanone in 3 mL of dry THF. Slowly add this solution via syringe to the stirred L-Selectride solution.

  • Reaction: Stir the reaction mixture at -78 °C for two hours.

  • Workup: Quench the reaction by carefully adding 1.5 mL of 80% ethanol, followed by 1 mL of 6 M NaOH and 1.2 mL of 30% H₂O₂ (add dropwise, exothermic).

  • Purification: Transfer the mixture to a separatory funnel. Extract the aqueous phase twice with diethyl ether. Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator to yield the crude product, which is predominantly the cis isomer.

Visualizations

experimental_workflow cluster_start Starting Material cluster_trans trans-Isomer Synthesis cluster_cis cis-Isomer Synthesis start 4-Butylcyclohexanone reagent_trans NaBH4 in Methanol (Small Reagent) start->reagent_trans reagent_cis L-Selectride in THF (Bulky Reagent) start->reagent_cis attack_trans Axial Hydride Attack reagent_trans->attack_trans product_trans trans-4-Butylcyclohexanol (Major Product) attack_trans->product_trans attack_cis Equatorial Hydride Attack reagent_cis->attack_cis product_cis cis-4-Butylcyclohexanol (Major Product) attack_cis->product_cis

Caption: Synthetic pathways to cis- and trans-4-butylcyclohexanol.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Incorrect cis:trans Ratio cause1 Wrong Reducing Agent issue->cause1 cause2 Incorrect Temperature issue->cause2 cause3 Wrong Solvent issue->cause3 sol1a Use NaBH4 for trans cause1->sol1a sol1b Use L-Selectride for cis cause1->sol1b sol2 Maintain Low Temp (-78°C) for Kinetic Control cause2->sol2 sol3 Use Anhydrous THF for L-Selectride cause3->sol3

Caption: Troubleshooting logic for poor diastereoselectivity.

References

Technical Support Center: Optimizing 4-Butylcyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-butylcyclohexanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthesis.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of this compound, covering both the reduction of 4-butylcyclohexanone and the hydrogenation of 4-butylphenol (B154549) routes.

ProblemPotential Cause(s)Suggested Solution(s)
Low Overall Yield Incomplete Reaction: Insufficient reaction time, temperature, or reagent/catalyst activity.- Monitor reaction progress using TLC or GC to ensure completion.- Ensure the activity of reagents like LiAlH₄ or the hydrogenation catalyst.- Increase reaction time or temperature as guided by literature procedures.
Side Reactions: Formation of byproducts due to incorrect temperature or pressure. For example, at temperatures above 470 K in the gas-phase hydrogenation of 4-tert-butylphenol (B1678320), t-butylbenzene and t-butylcyclohexane can form.[1]- Strictly control the reaction temperature within the optimal range.- In catalytic hydrogenations, optimize hydrogen pressure.
Poor Reagent Quality: Moisture or impurities in solvents and reagents can quench reactive intermediates.- Use anhydrous solvents and reagents, especially for reactions involving metal hydrides or Grignard reagents.- Purify starting materials if necessary.
Incorrect Cis/Trans Isomer Ratio Wrong Choice of Reagent/Catalyst: The stereoselectivity is highly dependent on the reducing agent or catalyst system. For instance, reduction of 4-tert-butylcyclohexanone (B146137) with lithium aluminum hydride yields a high percentage of the trans isomer.[2] Conversely, using an iridium catalyst can produce the cis isomer with high selectivity.[3]- Select a reducing agent or catalyst known to favor the desired isomer. For high cis content from 4-tert-butylphenol, a rhodium catalyst with HBF₄ or HCl can be effective.[4][5] For high trans content, hydrogenation of p-tert-butylphenol can be employed.[6]
Reaction Conditions: Temperature, solvent, and additives can influence the stereochemical outcome. Acidic conditions during the hydrogenation of 4-tert-butylphenol tend to favor the cis isomer, while basic conditions favor the trans isomer.[1]- Adjust the reaction conditions based on the desired stereoisomer. For example, conduct hydrogenations in acidic or basic media to influence the cis/trans ratio.[1]
Formation of Unexpected Byproducts Hydrogenolysis: In catalytic hydrogenation, cleavage of the C-O bond can occur, especially at higher temperatures, leading to byproducts like butylcyclohexane (B157738).[1]- Lower the reaction temperature and pressure to minimize hydrogenolysis.[1]
Incomplete Reduction (Ketone Intermediate): During the hydrogenation of 4-butylphenol, the intermediate 4-butylcyclohexanone may be present in the final product if the reaction is not complete.- Extend the reaction time or increase the catalyst loading to ensure full conversion to the alcohol.
Difficulty in Product Purification Similar Physical Properties of Isomers: The cis and trans isomers can have similar boiling points, making distillation challenging.- Utilize column chromatography for efficient separation of isomers.[2]- Recrystallization can be an effective method for purifying solid isomers. The trans isomer of 4-tert-butylcyclohexanol (B146172) can be purified by crystallization from the reaction mixture.[2] The cis isomer can be recrystallized from aqueous ethanol.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two main synthetic pathways are:

  • Reduction of 4-butylcyclohexanone: This involves the use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride to convert the ketone to the corresponding alcohol.[2][7]

  • Catalytic Hydrogenation of 4-butylphenol: This method involves the reduction of the aromatic ring of 4-butylphenol using hydrogen gas in the presence of a metal catalyst such as rhodium, ruthenium, platinum, or palladium.[1][4][6][8]

Q2: How can I control the stereochemistry to obtain predominantly the cis or trans isomer?

A2: The stereochemical outcome is highly dependent on the chosen synthetic route and reaction conditions:

  • For a high trans isomer yield: The reduction of 4-tert-butylcyclohexanone with a "mixed hydride" (prepared from lithium aluminum hydride and aluminum chloride) gives a high yield of the trans alcohol.[2]

  • For a high cis isomer yield: The reduction of 4-tert-butylcyclohexanone using a bulky reducing agent or specific catalysts like an iridium complex is effective.[3] Alternatively, the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and an acid like HBF₄ or HCl can yield a high percentage of the cis isomer.[4][5]

Q3: What are some common side reactions to be aware of?

A3: During the catalytic hydrogenation of 4-butylphenol, side reactions can include the formation of 4-butylcyclohexanone (incomplete reduction) and butylcyclohexane (from hydrogenolysis). High temperatures can also lead to the formation of butylbenzene.[1] When using Grignard reagents for synthesis, ensuring anhydrous conditions is critical to prevent quenching of the reagent.

Q4: What are the recommended methods for purifying this compound?

A4: Purification strategies depend on the physical state of the product and the impurities present.

  • Recrystallization: This is a highly effective method for solid isomers. For example, trans-4-tert-butylcyclohexanol can be crystallized from the crude product.[2] cis-4-tert-butylcyclohexanol can be recrystallized from aqueous ethanol.[3]

  • Column Chromatography: This technique is useful for separating cis and trans isomers that are difficult to separate by other means.[2]

  • Distillation: While fractional distillation can be used, it may be less effective if the boiling points of the isomers are very close.

Data Presentation

Table 1: Comparison of Reaction Conditions for 4-tert-Butylcyclohexanol Synthesis

Starting MaterialReagent/CatalystSolventTemperaturePressureProduct (Major Isomer)YieldCis:Trans RatioReference
4-tert-Butylcyclohexanone"Mixed Hydride" (LiAlH₄ + AlCl₃)EtherRefluxAtmospherictrans73-78%0.3:99.3[2]
4-tert-ButylcyclohexanoneIridium Tetrachloride / Trimethyl Phosphite (B83602)2-PropanolRefluxAtmosphericcis93-99%96:4[3]
4-tert-Butylphenol1 wt% Pt/SiO₂Gas Phase410-490 K0.009-0.0153 bar--~1:1[1]
4-tert-ButylphenolRhodium on Al₂O₃ / HBF₄Cyclohexane (B81311)98°C16 x 10⁵ Pacis98%81.9:15.9[4]
4-tert-ButylphenolRhodium Catalyst / HClIsopropanol60°C1.1 x 10⁶ Pacis93.4%89.9:10.1[5]
4-tert-ButylphenolRuthenium CatalystTetrahydrofuran180°C2.6 x 10⁷ Pa->99.9%-[8]

Experimental Protocols

Protocol 1: Synthesis of trans-4-tert-Butylcyclohexanol via Reduction of 4-tert-Butylcyclohexanone [2]

This procedure is adapted from Organic Syntheses.

  • Preparation of "Mixed Hydride" Reagent: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, a solution of anhydrous aluminum chloride in dry ether is prepared. A slurry of lithium aluminum hydride in dry ether is then added slowly to the stirred solution. The mixture is stirred for an additional 30 minutes.

  • Reduction: A solution of 4-tert-butylcyclohexanone in dry ether is added dropwise to the "mixed hydride" solution at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

  • Workup: The reaction is cooled, and the excess hydride is destroyed by the careful addition of t-butanol. The mixture is then decomposed by the successive addition of water and 10% sulfuric acid.

  • Extraction and Purification: The ethereal layer is separated, and the aqueous layer is extracted with ether. The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate. The ether is removed by distillation, and the resulting solid residue is recrystallized to yield pure trans-4-tert-butylcyclohexanol.

Protocol 2: Synthesis of cis-4-tert-Butylcyclohexanol via Reduction of 4-tert-Butylcyclohexanone [3]

This procedure is adapted from Organic Syntheses.

  • Catalyst Preparation: A solution of iridium tetrachloride in concentrated hydrochloric acid and water is prepared. Trimethyl phosphite is then added to this solution.

  • Reduction: The prepared catalyst solution is added to a solution of 4-tert-butylcyclohexanone in 2-propanol. The mixture is heated at reflux for 48 hours.

  • Workup: The 2-propanol is removed using a rotary evaporator. The remaining solution is diluted with water and extracted with diethyl ether.

  • Purification: The combined ether extracts are washed with water, dried over magnesium sulfate, and concentrated on a rotary evaporator to yield crude cis-4-tert-butylcyclohexanol. Further purification can be achieved by recrystallization from aqueous ethanol.

Protocol 3: Synthesis of cis-4-tert-Butylcyclohexanol via Hydrogenation of 4-tert-Butylphenol [4]

This procedure is based on a patented method.

  • Reaction Setup: A mixture of 4-tert-butylphenol, a rhodium on alumina (B75360) catalyst, and cyclohexane is placed in an autoclave under a nitrogen atmosphere.

  • Hydrogenation: Hydrogen gas is introduced into the autoclave to a stable pressure of approximately 16 x 10⁵ Pa. The reaction mixture is then heated to about 98°C. The reaction progress is monitored by gas chromatography.

  • Workup: After the reaction is complete, the autoclave is cooled and purged with nitrogen. The catalyst is removed by filtration.

  • Purification: The clear filtrate is subjected to distillation to obtain 4-tert-butylcyclohexanol with a high cis isomer content.

Visualizations

experimental_workflow cluster_route1 Route 1: Reduction of 4-Butylcyclohexanone cluster_route2 Route 2: Hydrogenation of 4-Butylphenol start1 Start: 4-Butylcyclohexanone process1 Reduction (e.g., LiAlH₄ or Ir catalyst) start1->process1 workup1 Reaction Workup (Quenching, Extraction) process1->workup1 purification1 Purification (Recrystallization or Chromatography) workup1->purification1 end1 Product: This compound purification1->end1 start2 Start: 4-Butylphenol process2 Catalytic Hydrogenation (e.g., Rh/C, H₂) start2->process2 workup2 Catalyst Removal (Filtration) process2->workup2 purification2 Purification (Distillation) workup2->purification2 end2 Product: This compound purification2->end2

Caption: General experimental workflows for this compound synthesis.

troubleshooting_low_yield problem Problem: Low Overall Yield cause1 Incomplete Reaction? problem->cause1 cause2 Side Reactions Occurring? problem->cause2 cause3 Poor Reagent/Solvent Quality? problem->cause3 solution1 Solution: - Monitor reaction (TLC/GC) - Check reagent activity - Adjust time/temperature cause1->solution1 solution2 Solution: - Control temperature strictly - Optimize H₂ pressure cause2->solution2 solution3 Solution: - Use anhydrous conditions - Purify starting materials cause3->solution3

Caption: Troubleshooting decision tree for low reaction yield.

References

Byproducts in 4-butylcyclohexanol synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 4-butylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The synthesis of this compound, typically starting from 4-tert-butylphenol (B1678320) or 4-tert-butylcyclohexanone (B146137), primarily yields a mixture of its cis and trans diastereomers.[1][2][3] Therefore, the main "byproducts" of concern are the undesired isomer and any unreacted starting material. For instance, the reduction of 4-tert-butylcyclohexanone can result in a mixture containing both cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol, along with residual ketone.[4][5]

Q2: Why is the separation of cis and trans isomers of this compound challenging?

The cis and trans isomers of this compound are diastereomers with the same molecular weight and similar chemical properties.[2] This similarity in physical properties, such as polarity and solubility, can be slight, making their separation difficult.[2] Effective separation relies on exploiting these small differences.[2]

Q3: What are the primary methods for separating the cis and trans isomers?

The most common and effective laboratory techniques for separating these diastereomers are fractional crystallization and column chromatography.[2][6] The choice of method often depends on the scale of the separation, the desired purity, and the composition of the isomeric mixture.[2]

Q4: How can I monitor the success of the separation?

Gas chromatography (GC) is a reliable method to analyze the purity of the separated isomers and the composition of the mixture at various stages of purification.[4][5] For thin-layer chromatography (TLC), the cis isomer, being less polar, will have a higher retention time and will be eluted first from a silica (B1680970) gel column.[1]

Troubleshooting Guide

Issue: Low yield of the desired isomer after synthesis.

  • Possible Cause: The choice of reducing agent and reaction conditions significantly influences the ratio of cis and trans isomers. For example, the reduction of 4-tert-butylcyclohexanone with lithium aluminum hydride can yield a high percentage of the trans isomer.[4] Conversely, reduction using an iridium tetrachloride catalyst with trimethyl phosphite (B83602) in 2-propanol can produce a high yield of the cis isomer.[5]

  • Solution: Carefully select the synthetic route and reaction conditions to favor the formation of the desired isomer. Consult established procedures that have been shown to produce high yields of the target isomer.[4][5]

Issue: Inefficient separation of isomers by fractional crystallization.

  • Possible Cause: The solvent system may not be optimal for selectively crystallizing one isomer. The rate of cooling can also affect the purity of the crystals.

  • Solution: Experiment with different solvent systems. For enriching the trans isomer, petroleum ether can be an effective solvent.[4] For the cis isomer, recrystallization from aqueous ethanol (B145695) has been reported to yield high purity.[5] Ensure a slow cooling process to allow for selective crystallization.

Issue: Co-elution of isomers during column chromatography.

  • Possible Cause: The polarity of the eluent may be too high, causing both isomers to move down the column too quickly. The column may be overloaded with the sample.

  • Solution: Optimize the eluent system. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Ensure the sample is loaded onto the column in a minimal amount of solvent.[2]

Issue: Presence of unreacted 4-tert-butylcyclohexanone in the final product.

  • Possible Cause: Incomplete reduction reaction.

  • Solution: Ensure the reaction goes to completion by extending the reaction time or using a slight excess of the reducing agent.[4] The residual ketone can be monitored by GC and often removed during the purification steps (crystallization or chromatography).[4][5]

Quantitative Data on Isomer Separation

Purification MethodStarting MaterialTarget IsomerPurity AchievedReference
Fractional CrystallizationCrude product from LiAlH4 reductiontrans99.3%[4]
RecrystallizationCrude product from Iridium catalyst reductioncis>99%[5]
Column ChromatographyMixture of isomerscis or transHigh purity, dependent on conditions[2]

Experimental Protocols

Protocol 1: Separation of trans-4-butylcyclohexanol by Fractional Crystallization

This protocol is adapted from a procedure for enriching the trans isomer from a reaction mixture.

  • Dissolution: Dissolve the crude product mixture (e.g., 85-87 g) in a minimal amount of hot petroleum ether (b.p. 60-70°C, e.g., 150 ml).[4]

  • Crystallization: Allow the solution to cool to room temperature, then place it in an ice bath to maximize crystal formation. A solid cake should form.[4]

  • Isolation: Transfer the solid to a Büchner funnel and collect the crystals by vacuum filtration.[2]

  • Washing: Rinse the crystals with a small amount of ice-cold petroleum ether to remove the mother liquor containing the more soluble cis isomer.[2]

  • Drying: Dry the crystals. The resulting solid will be enriched in the trans isomer.[2]

  • Analysis: Analyze the purity of the crystals and the composition of the mother liquor by GC.[4]

Protocol 2: Separation of cis-4-butylcyclohexanol by Column Chromatography

This protocol provides a general guideline for the chromatographic separation of the isomers.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane. Ensure the packing is uniform and free of air bubbles.[2]

  • Sample Preparation: Dissolve the isomeric mixture in a minimal amount of the chromatography eluent or a volatile solvent.[2]

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane). The less polar cis isomer will elute first.[1] Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute the more polar trans isomer.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to determine the composition.

  • Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.

Visualizations

Byproduct_Removal_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_products Final Products start Starting Material (4-tert-butylphenol or 4-tert-butylcyclohexanone) reaction Chemical Reaction (e.g., Reduction) start->reaction crude Crude Product (Mixture of cis/trans isomers & unreacted starting material) reaction->crude separation Separation Method crude->separation frac_cryst Fractional Crystallization separation->frac_cryst e.g., for trans col_chrom Column Chromatography separation->col_chrom for both isomers analysis Purity Analysis (GC/TLC) frac_cryst->analysis col_chrom->analysis cis_isomer Pure cis-4-butylcyclohexanol analysis->cis_isomer trans_isomer Pure trans-4-butylcyclohexanol analysis->trans_isomer

Caption: Workflow for the synthesis and purification of this compound isomers.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions issue Poor Separation of Isomers cause1 Suboptimal Solvent (Crystallization) issue->cause1 cause2 Incorrect Eluent Polarity (Chromatography) issue->cause2 cause3 Column Overloading (Chromatography) issue->cause3 solution1 Test Different Solvent Systems cause1->solution1 solution2 Optimize Eluent Polarity Gradient cause2->solution2 solution3 Reduce Sample Load cause3->solution3

Caption: Troubleshooting logic for poor isomer separation.

References

Technical Support Center: Synthesis of trans-4-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of trans-4-tert-butylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of trans-4-tert-butylcyclohexanol?

A1: The most common starting materials are 4-tert-butylcyclohexanone (B146137) and p-tert-butylphenol.[1] The reduction of 4-tert-butylcyclohexanone is a widely used laboratory method that offers high stereoselectivity for the trans isomer.[2][3] Hydrogenation of p-tert-butylphenol is another viable route, often employed in industrial settings.[4]

Q2: Which synthetic route provides the highest yield and purity of trans-4-tert-butylcyclohexanol?

A2: The reduction of 4-tert-butylcyclohexanone with reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) is a highly effective method for obtaining high yields and purity of the trans isomer.[5][3] These small hydride reagents preferentially attack the carbonyl from the axial position, leading to the formation of the equatorial (trans) alcohol.[3] With careful purification by crystallization, purities exceeding 99% can be achieved.[5]

Q3: How can I monitor the progress of the reaction and the purity of the product?

A3: Gas chromatography (GC) is an excellent method to monitor the reaction's progress by observing the disappearance of the starting material (4-tert-butylcyclohexanone) and the appearance of the product alcohols. GC can also be used to determine the ratio of cis and trans isomers in the product mixture.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool; the signals for the proton on the hydroxyl-bearing carbon are distinct for the cis and trans isomers, allowing for quantification of the isomer ratio.[3]

Q4: What are the key differences between the cis and trans isomers of 4-tert-butylcyclohexanol?

A4: The cis and trans isomers are diastereomers with different physical properties. The key difference lies in the spatial orientation of the hydroxyl group relative to the bulky tert-butyl group. In the more stable chair conformation, the tert-butyl group occupies the equatorial position. In the trans isomer, the hydroxyl group is also in the equatorial position, while in the cis isomer, it is in the axial position.[2] This difference in structure leads to variations in their physical properties, such as polarity and melting point, which are exploited during purification.[7][8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of trans-4-tert-butylcyclohexanol Incomplete reaction.- Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions.- Extend the reaction time or gently heat the reaction mixture if the protocol allows.[5]
Loss of product during workup.- Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent like diethyl ether.[5] - Be cautious during the neutralization and washing steps to avoid product loss.
Sub-optimal reaction conditions.- Verify the correct solvent and temperature for the chosen reducing agent. For instance, NaBH₄ reductions are often performed in alcoholic solvents.[3]
High Percentage of cis-Isomer Choice of reducing agent.- Use a sterically small reducing agent like NaBH₄ or LiAlH₄, which favors the formation of the trans isomer.[3] - Avoid bulky reducing agents like L-Selectride, which are known to produce the cis isomer as the major product.[3]
Reaction temperature.- Lowering the reaction temperature can sometimes improve stereoselectivity.
Product is an Oil and Does Not Solidify Presence of impurities.- Ensure the starting 4-tert-butylcyclohexanone is pure. - The presence of a significant amount of the cis isomer can lower the melting point of the mixture. Purify by column chromatography to separate the isomers before attempting crystallization.[8]
Difficulty in Crystallization Improper solvent or concentration.- Use a non-polar solvent like petroleum ether or hexane (B92381) for crystallization.[5] - Ensure the solution is sufficiently concentrated before cooling. If no crystals form, try evaporating some of the solvent.
Cooling too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.[8]
Unreacted Ketone in the Final Product Insufficient reducing agent.- Use a slight excess of the reducing agent to ensure complete conversion of the ketone.
Deactivated reducing agent.- Ensure the reducing agent has not been exposed to moisture, which can cause it to decompose.

Data Presentation

Table 1: Comparison of Different Synthetic Methods for trans-4-tert-Butylcyclohexanol

Starting Material Reducing Agent/Catalyst Solvent Yield (%) trans:cis Ratio Reference
4-tert-ButylcyclohexanoneLiAlH₄ / AlCl₃Diethyl Ether74-9496:0.8 (after crystallization)
4-tert-ButylcyclohexanoneSodium Borohydride (NaBH₄)EthanolHighMajor product is trans[2]
p-tert-ButylphenolPlatinum OxideAcetic Acid-Separation required[5]
p-tert-ButylphenolRhodium on Carbon--Basic conditions favor trans

Experimental Protocols

Protocol 1: Reduction of 4-tert-Butylcyclohexanone with Lithium Aluminum Hydride[1]
  • Preparation of the "Mixed Hydride" Reagent: In a dry, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, a solution of anhydrous aluminum chloride in dry diethyl ether is prepared. To this, a standardized solution of lithium aluminum hydride in diethyl ether is added slowly with stirring.

  • Reduction: A solution of 4-tert-butylcyclohexanone in dry diethyl ether is added dropwise to the "mixed hydride" solution at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours.

  • Quenching and Workup: The reaction is cooled, and the excess hydride is carefully destroyed by the addition of tert-butanol. The mixture is then decomposed by the successive addition of water and 10% sulfuric acid.

  • Extraction: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.

  • Isolation and Purification: The ether is removed by distillation. The crude solid product is then recrystallized from hot petroleum ether to yield pure trans-4-tert-butylcyclohexanol.

Protocol 2: Purification by Crystallization[1][10]
  • Dissolution: The crude solid product is dissolved in a minimal amount of hot petroleum ether (boiling point 60-70 °C).

  • Cooling: The solution is allowed to cool slowly to room temperature.

  • Crystal Formation: As the solution cools, trans-4-tert-butylcyclohexanol, being less soluble, will crystallize out. For maximum crystal formation, the flask can be placed in an ice bath for at least 30 minutes.

  • Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing: The collected crystals are washed with a small amount of ice-cold petroleum ether to remove any residual mother liquor containing the more soluble cis isomer and other impurities.

  • Drying: The purified crystals are then dried to remove the solvent. A second crop of crystals can often be obtained by concentrating the mother liquor.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 4-tert-Butylcyclohexanone reduction Reduction (e.g., LiAlH₄) start->reduction quench Quenching (Water/Acid) reduction->quench extract Extraction (Diethyl Ether) quench->extract dry Drying (MgSO₄) extract->dry evaporate Solvent Evaporation dry->evaporate crystallize Crystallization (Petroleum Ether) evaporate->crystallize isolate Isolation crystallize->isolate end End: Pure trans-4-tert-butylcyclohexanol isolate->end

Caption: Experimental workflow for the synthesis and purification of trans-4-tert-butylcyclohexanol.

troubleshooting_logic cluster_yield Yield Issues cluster_purity Purity Issues start Low Yield or Purity? incomplete_rxn Incomplete Reaction? start->incomplete_rxn workup_loss Loss During Workup? start->workup_loss high_cis High cis-Isomer Content? start->high_cis ketone_present Unreacted Ketone? start->ketone_present sol_yield_1 sol_yield_1 incomplete_rxn->sol_yield_1 Check Reagent Extend Time sol_yield_2 sol_yield_2 workup_loss->sol_yield_2 Optimize Extraction Careful Washing sol_purity_1 sol_purity_1 high_cis->sol_purity_1 Use Small Hydride Lower Temperature sol_purity_2 sol_purity_2 ketone_present->sol_purity_2 Use Excess Reagent Fresh Reagent

Caption: Troubleshooting logic for common issues in trans-4-tert-butylcyclohexanol synthesis.

References

Technical Support Center: Grignard Reactions with 4-tert-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Grignard reactions with 4-tert-butylcyclohexanone (B146137). The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction with 4-tert-butylcyclohexanone resulted in a very low yield or failed completely. What are the most common causes?

A1: Low or no yield in a Grignard reaction is typically due to the deactivation of the highly reactive Grignard reagent. The most frequent culprits are:

  • Presence of Water or Protic Solvents: Grignard reagents are strong bases and will react readily with acidic protons from water, alcohols, or even trace moisture on glassware.[1][2] This reaction consumes the reagent, converting it into an alkane and preventing it from reacting with the ketone.[2] All glassware must be rigorously dried (oven or flame-dried) and anhydrous solvents must be used.[1][3]

  • Atmospheric Moisture and Oxygen: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with moisture and oxygen from the air.[1]

  • Impure Reagents: The starting alkyl halide or the 4-tert-butylcyclohexanone may contain impurities that quench the Grignard reagent. Ensure all starting materials are pure and dry.[4]

  • Failed Initiation: The reaction between the magnesium metal and the alkyl halide may not have started, meaning no Grignard reagent was formed. See Q2 for troubleshooting initiation.

Q2: The reaction between my alkyl halide and magnesium turnings is not starting. How can I initiate the formation of the Grignard reagent?

A2: Initiation can sometimes be sluggish due to a passivating oxide layer on the magnesium surface.[5][6] Here are several methods to activate the magnesium and start the reaction:

  • Mechanical Activation: Gently crushing some of the magnesium turnings with a dry glass rod can expose a fresh, unoxidized surface.[7]

  • Chemical Activation: Adding a small crystal of iodine (I₂) is a common and effective method.[1][5][8] The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction. The disappearance of the brown iodine color is an indicator of activation.[5]

  • Using an Initiator: A small amount of a more reactive halide, like 1,2-dibromoethane, can be added to start the reaction.[1]

  • Gentle Heating: Gentle warming with a heat gun can sometimes provide the activation energy needed to begin the reaction. Once initiated, the reaction is exothermic and may need to be cooled to maintain control.[1]

Q3: After workup, I recovered most of my starting 4-tert-butylcyclohexanone. Why didn't the reaction proceed?

A3: Recovering the starting ketone, especially a sterically hindered one like 4-tert-butylcyclohexanone, often points to enolization .[9][10]

  • Enolization vs. Nucleophilic Addition: The Grignard reagent can act as a base and remove an alpha-proton (α-H) from the ketone, forming a magnesium enolate.[10][11] This is a competing side reaction to the desired nucleophilic attack at the carbonyl carbon.[10] Steric hindrance around the carbonyl group, as seen in 4-tert-butylcyclohexanone, makes nucleophilic addition more difficult, thus favoring enolization.[9][10] The use of a bulky Grignard reagent like tert-butylmagnesium bromide with cyclohexanone (B45756) can lead to almost exclusive enolization, with only about 1% of the desired addition product forming.[12][13]

  • Solutions:

    • Use a Less Hindered Grignard Reagent: Smaller Grignard reagents (e.g., methylmagnesium bromide) are less likely to act as a base.[11]

    • Lower Reaction Temperature: Conducting the reaction at low temperatures (e.g., 0 °C or below) can favor the nucleophilic addition pathway.

    • Use an Organolithium Reagent: Organolithium reagents are generally less prone to enolization compared to Grignard reagents.[9][11]

Q4: My reaction produced a significant amount of a high-boiling point byproduct that is not the desired alcohol. What is it and how can I prevent it?

A4: This is likely a Wurtz coupling product (R-R), which is a homocoupled dimer of your starting organic halide.[8][14] This side reaction occurs when a newly formed Grignard reagent molecule reacts with a molecule of unreacted organic halide.[8]

  • Causes:

    • High Local Concentration of Alkyl Halide: Adding the alkyl halide too quickly during the Grignard reagent preparation leads to localized high concentrations, increasing the chance of Wurtz coupling.[8][15]

    • Elevated Temperature: The Grignard formation is exothermic.[1] If the temperature is not controlled, it can accelerate the rate of the Wurtz coupling reaction.[8][15]

  • Prevention Strategies:

    • Slow, Dropwise Addition: Add the alkyl halide solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide and allows it to react with the magnesium surface rather than the formed Grignard reagent.[8]

    • Temperature Control: Use an ice bath to maintain a steady, controlled reaction temperature during the formation of the Grignard reagent.[15]

    • Choice of Solvent: For certain substrates, the choice of solvent can influence the extent of Wurtz coupling. Diethyl ether is sometimes preferred over THF to minimize this side reaction.[8]

Quantitative Data Summary

The choice of solvent and reaction conditions can significantly impact the outcome of Grignard reactions. The following table summarizes qualitative and semi-quantitative observations on side reactions.

FactorConditionPrimary EffectConsequence on 4-tert-Butylcyclohexanone Reaction
Steric Hindrance Bulky Grignard Reagent (e.g., t-BuMgBr)Favors EnolizationVery low yield of tertiary alcohol; starting ketone recovered.[12]
Temperature High Temperature during Reagent FormationIncreases Wurtz Coupling RateLower yield of Grignard reagent; formation of R-R byproduct.[8][15]
Addition Rate Rapid Addition of Alkyl HalideHigh Local Halide ConcentrationIncreased Wurtz Coupling.[8]
Solvent Tetrahydrofuran (THF) vs. Diethyl Ether (Et₂O)THF can promote Wurtz coupling for some substrates.[8]Potentially higher byproduct formation in THF.
Reagent Purity Presence of Water/AlcoholQuenches Grignard ReagentFormation of alkane; no reaction with ketone.[1][2]

Experimental Protocols

Caution: Grignard reagents are highly reactive, air- and moisture-sensitive. All procedures must be conducted in rigorously dried glassware under an inert atmosphere (nitrogen or argon).[16]

Protocol 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)

  • Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a pressure-equalizing dropping funnel.[17] Flame-dry the entire apparatus under vacuum or dry in an oven at >120°C and cool under an inert atmosphere.[9]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine and gently warm the flask under the inert atmosphere until the iodine sublimes and the purple color disappears, indicating activation.[8] Allow the flask to cool to room temperature.

  • Initiation: Add a small volume (~10%) of a solution of methyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF to the activated magnesium. The reaction should initiate, evidenced by bubbling and the formation of a cloudy gray suspension.[8][17]

  • Addition: Once the reaction has started, add the remaining methyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use an external bath to control the temperature if the reaction becomes too vigorous.[17]

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray solution is the Grignard reagent.[18]

Protocol 2: Reaction of Grignard Reagent with 4-tert-Butylcyclohexanone

  • Setup: In a separate, dry, inert-atmosphere flask, dissolve 4-tert-butylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether or THF.[16]

  • Addition: Cool the prepared Grignard reagent solution to 0 °C in an ice-water bath. Slowly add the solution of 4-tert-butylcyclohexanone dropwise to the stirred Grignard reagent.[9][16] Maintain the temperature below 5 °C during the addition.[16]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting ketone by Thin Layer Chromatography (TLC).[16]

  • Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the excess Grignard reagent and the magnesium alkoxide product.[16][17]

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two to three times with diethyl ether.[9][16]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[9] The crude tertiary alcohol can then be purified by flash column chromatography or distillation.[9][16]

Visualizations

Caption: General mechanism of the Grignard reaction with a ketone.

Grignard_Workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification start Dry Glassware & Reagents activate_mg Activate Mg Turnings (e.g., with Iodine) start->activate_mg add_halide Slowly Add Alkyl Halide in Anhydrous Ether activate_mg->add_halide form_reagent Grignard Reagent Formed (R-MgX) add_halide->form_reagent cool_reagent Cool Grignard Reagent (0 °C) form_reagent->cool_reagent add_ketone Slowly Add Ketone Solution (4-tert-butylcyclohexanone) cool_reagent->add_ketone react Stir at Room Temp (Monitor by TLC) add_ketone->react quench Quench with aq. NH₄Cl react->quench extract Extract with Ether quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product Isolate Tertiary Alcohol purify->product

Caption: Experimental workflow for a Grignard reaction.

Troubleshooting_Tree start Low or No Product Yield q_init Did reaction initiate? (Cloudy, exothermic) start->q_init a_init_no Issue: Failed Initiation q_init->a_init_no No q_ketone Starting Ketone Recovered? q_init->q_ketone Yes s_init_no Solution: - Activate Mg (Iodine, crush) - Gentle heating a_init_no->s_init_no a_ketone_yes Issue: Enolization q_ketone->a_ketone_yes Yes q_byproduct Unknown Byproduct Formed? q_ketone->q_byproduct No s_ketone_yes Solution: - Use less hindered Grignard - Lower reaction temperature a_ketone_yes->s_ketone_yes a_byproduct_yes Issue: Wurtz Coupling (R-R) or Reagent Quenching (R-H) q_byproduct->a_byproduct_yes Yes a_unknown Review reagent purity and setup dryness q_byproduct->a_unknown No s_byproduct_yes Solution: - Slow halide addition - Ensure anhydrous conditions a_byproduct_yes->s_byproduct_yes

Caption: Troubleshooting decision tree for Grignard reactions.

References

Technical Support Center: Separation of Cis and Trans Isomers of 4-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the separation of cis- and trans-4-butylcyclohexanol isomers. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis- and trans-4-butylcyclohexanol isomers?

A1: The most common and effective methods for separating these diastereomers are column chromatography and fractional crystallization.[1][2] The choice of method often depends on the scale of the separation, the desired purity of the final product, and the initial composition of the isomeric mixture.[1]

Q2: Why is the separation of these isomers challenging?

A2: The cis and trans isomers of 4-butylcyclohexanol are diastereomers with the same molecular weight and similar chemical properties.[1] The subtle differences in their physical properties, such as polarity and solubility, make their separation a technical challenge.[1] Successful separation relies on exploiting these small differences.[1]

Q3: What is the fundamental principle behind the separation of these isomers by column chromatography?

A3: The separation by column chromatography is based on the difference in polarity between the two isomers. The cis isomer, with the hydroxyl group in a more sterically hindered axial position, tends to be slightly more polar. This increased polarity leads to a stronger interaction with the polar stationary phase (e.g., silica (B1680970) gel), resulting in a longer retention time compared to the less polar trans isomer.[3] Consequently, the trans isomer elutes from the column first.[1][3]

Q4: How does fractional crystallization work to separate the isomers?

A4: Fractional crystallization exploits the differences in the solubility and crystal lattice packing of the isomers. The trans isomer is generally more stable and can pack more efficiently into a crystal lattice.[1] This often results in the trans isomer being less soluble in a given solvent system, allowing it to crystallize out of the solution upon cooling, while the cis isomer remains in the mother liquor.

Q5: How can I monitor the progress and success of the separation?

A5: Gas chromatography (GC) is a highly effective method for determining the isomeric ratio of your mixture before, during, and after the separation process.[1] The two isomers will exhibit different retention times on a suitable GC column.[1][4][5] Thin-layer chromatography (TLC) can also be used as a quicker, more qualitative method to monitor the separation in real-time, although the resolution may be lower.[1]

Troubleshooting Guide

Issue 1: Poor separation of isomers using column chromatography.

  • Question: My column chromatography is not resolving the cis and trans isomers effectively. The collected fractions are still a mixture. What can I do?

  • Answer:

    • Optimize the Solvent System: The polarity of the eluent is critical. If the isomers are eluting too quickly and together, your solvent system is likely too polar. Try decreasing the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane).[1]

    • Adjust the Flow Rate: A slower flow rate can improve separation by allowing for better equilibration of the isomers between the stationary and mobile phases.[1]

    • Check for Column Overloading: Overloading the column with too much sample is a common reason for poor separation.[1] Ensure the amount of mixture is appropriate for the size of your column. The initial sample band should be as narrow as possible.[1]

    • Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to inefficient separation. Ensure your column is packed uniformly without any air bubbles.[1]

Issue 2: Low yield after fractional crystallization.

  • Question: I am losing a significant amount of my product during recrystallization. How can I improve my yield?

  • Answer:

    • Use a Minimal Amount of Hot Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve your sample. Using an excessive amount of solvent will result in a lower yield as more of your product will remain in the mother liquor upon cooling.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] This promotes the formation of pure crystals rather than rapid precipitation which can trap impurities and the other isomer.[1]

    • Recover a Second Crop: You can often recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process.[1]

    • Appropriate Solvent Choice: The ideal recrystallization solvent is one in which the desired isomer has high solubility at elevated temperatures and low solubility at lower temperatures, while the other isomer remains more soluble at low temperatures.[1]

Issue 3: Difficulty in distinguishing between the cis and trans isomers by TLC.

  • Question: The spots for my isomers are overlapping on the TLC plate. How can I improve the resolution?

  • Answer:

    • Use a Less Polar Solvent System: Similar to column chromatography, a less polar mobile phase will generally result in lower Rf values and can enhance the separation between spots.[1]

    • Multiple Developments: You can develop the TLC plate in the same solvent system multiple times.[1] After each development, ensure the plate is completely dry before placing it back in the developing chamber. This can effectively increase the separation distance between spots with close Rf values.[1]

    • Try a Different Stationary Phase: While silica gel is the most common, other stationary phases like alumina (B75360) might offer different selectivity for your isomers.[1]

Quantitative Data Presentation

ParameterMethodDetails
Gas Chromatography Conditions Analysis of Isomer RatioColumn: 20% Carbowax 20M on firebrick.[4]
Temperature: 150°C.
Elution Order: 4-tert-butylcyclohexanone (B146137) < cis-4-butylcyclohexanol < trans-4-butylcyclohexanol.
Recrystallization Solvent Purification of trans-4-butylcyclohexanolPetroleum ether (b.p. 60-70°C).[1][5]
Recrystallization Solvent Purification of cis-4-butylcyclohexanol40% aqueous ethanol.[1]

Experimental Protocols

Protocol 1: Separation by Column Chromatography

This protocol is designed to separate the cis and trans isomers, with the less polar trans isomer eluting first.

  • Prepare the Column:

    • Select a glass column of appropriate size for the amount of material to be separated.

    • Pack the column with silica gel using a slurry method with a non-polar solvent like hexane.

    • Ensure the packing is uniform and free of air bubbles.[1]

  • Prepare and Load the Sample:

    • Dissolve the isomeric mixture in a minimal amount of the chromatography eluent or a volatile solvent.[1]

    • Carefully add the sample to the top of the silica gel bed.

    • Allow the solvent to absorb into the silica until the top surface is just moist.[1]

  • Elution:

    • Begin eluting with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).[1] The less polar trans isomer will elute first.[1]

    • Collect fractions and monitor their composition using TLC or GC.[1]

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis isomer.[1]

  • Isolation:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent using a rotary evaporator to yield the purified isomer.[1]

Protocol 2: Separation by Fractional Crystallization

This protocol takes advantage of the potentially lower solubility and better crystal packing of the trans isomer to enrich it from a mixture.

  • Dissolution:

    • Place the isomeric mixture in an Erlenmeyer flask.

    • Add a small amount of petroleum ether (b.p. 60-70°C) and gently heat the mixture while stirring.[1]

    • Continue adding small portions of the hot solvent until the solid is just dissolved.[1]

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.[1]

    • Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

    • Dry the crystals. The resulting solid will be enriched in the trans isomer.[1]

  • Analysis:

    • Analyze the purity of the crystals and the composition of the mother liquor by GC to determine the efficiency of the separation.[1]

Visualizations

Separation_Workflow cluster_start Starting Material cluster_methods Separation Methods cluster_products Isolated Isomers cluster_analysis Analysis start Cis/Trans Mixture of This compound col_chrom Column Chromatography start->col_chrom frac_cryst Fractional Crystallization start->frac_cryst cis_isomer Pure Cis Isomer col_chrom->cis_isomer trans_isomer Pure Trans Isomer col_chrom->trans_isomer frac_cryst->cis_isomer Mother Liquor frac_cryst->trans_isomer Crystals analysis GC / TLC Analysis cis_isomer->analysis trans_isomer->analysis

Caption: Experimental workflow for the separation of cis- and trans-4-butylcyclohexanol.

Troubleshooting_Logic cluster_problem Problem Identification cluster_questions Initial Questions cluster_cc Column Chromatography Issues cluster_fc Fractional Crystallization Issues cluster_solution Solution problem Poor Isomer Separation q1 Method Used? problem->q1 cc1 Check Solvent Polarity q1->cc1 Column Chromatography fc1 Ensure Slow Cooling q1->fc1 Fractional Crystallization cc2 Reduce Flow Rate cc1->cc2 cc3 Check for Overloading cc2->cc3 solution Improved Separation cc3->solution fc2 Use Minimal Hot Solvent fc1->fc2 fc3 Check Solvent Choice fc2->fc3 fc3->solution

Caption: Troubleshooting logic for poor separation of this compound isomers.

References

Preventing side reactions in the synthesis of 4-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 4-butylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The primary competing reaction in the synthesis of this compound, typically achieved through the reduction of 4-butylcyclohexanone, is the formation of two diastereomers: cis-4-butylcyclohexanol and trans-4-butylcyclohexanol. The ratio of these isomers is a critical outcome of the synthesis. Other potential side reactions or impurities include:

  • Unreacted Starting Material: Incomplete reduction can leave residual 4-butylcyclohexanone in the product mixture.

  • Alkene Formation: Under strongly acidic conditions, particularly during workup, the alcohol product can undergo dehydration to form 4-butylcyclohexene.

  • Byproducts from the Reducing Agent: Depending on the reducing agent used, hydrolysis of borane (B79455) or aluminate complexes can form inorganic byproducts that need to be removed during the workup.

Q2: How can I control the stereoselectivity of the reduction to favor either the cis or trans isomer?

A2: The stereochemical outcome of the reduction of 4-butylcyclohexanone is primarily influenced by the steric bulk of the hydride reducing agent.

  • To favor the trans isomer (equatorial hydroxyl group): Use a sterically small reducing agent like sodium borohydride (B1222165) (NaBH₄). The hydride nucleophile preferentially attacks the carbonyl carbon from the axial position to minimize steric interactions with the axial hydrogens at C-3 and C-5, resulting in the formation of the equatorial alcohol.[1][2][3][4]

  • To favor the cis isomer (axial hydroxyl group): Employ a bulky reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride). The large size of this reagent prevents axial attack, forcing it to approach from the less hindered equatorial face, leading to the axial alcohol.[1][4][5] The use of zeolite BEA as a heterogeneous catalyst in a Meerwein-Ponndorf-Verley reduction can also selectively produce the cis-isomer.[6]

Q3: What is the role of the t-butyl group in influencing the stereochemistry of the reaction?

A3: The large tert-butyl group on the cyclohexane (B81311) ring acts as a conformational lock, predominantly holding the ring in a chair conformation where the tert-butyl group occupies the equatorial position to minimize steric strain.[3][7][8] This fixed conformation leads to two faces of the carbonyl group having different steric environments, which allows for predictable stereoselective reduction based on the size of the reducing agent.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Loss of product during workup and purification. 3. Reaction with solvent.1. Ensure the reducing agent is fresh and added in the correct stoichiometric amount (often a slight excess). Increase reaction time or gently heat if the protocol allows. Monitor the reaction by TLC or GC to confirm the disappearance of the starting ketone. 2. Be careful during extractions to avoid losing the organic layer. Ensure complete transfer of material between vessels. When performing recrystallization, use a minimal amount of hot solvent to dissolve the product and cool slowly to maximize crystal formation. 3. Use an appropriate solvent. For NaBH₄ reductions, protic solvents like methanol (B129727) or ethanol (B145695) are suitable. For more reactive hydrides like LiAlH₄, an aprotic solvent such as dry ether or THF is necessary.
High percentage of unreacted 4-butylcyclohexanone in the product 1. Insufficient reducing agent. 2. Deactivated reducing agent due to moisture. 3. Reaction time too short.1. Use a slight excess of the reducing agent. 2. Ensure all glassware is dry and use anhydrous solvents, especially with highly reactive hydrides like LiAlH₄. 3. Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, GC).
Incorrect ratio of cis and trans isomers 1. Incorrect choice of reducing agent. 2. Reaction temperature not optimal.1. For the trans isomer, use a small reducing agent like NaBH₄. For the cis isomer, use a bulky reducing agent like L-Selectride®.[1][4] 2. Low temperatures (e.g., -78 °C) can enhance stereoselectivity, particularly when using bulky reducing agents.
Presence of 4-butylcyclohexene impurity Dehydration of the alcohol product during acidic workup.Avoid using concentrated strong acids during the workup. Use a dilute acid and perform the neutralization and extraction at a low temperature.[9]

Quantitative Data Summary

The choice of reducing agent significantly impacts the diastereomeric ratio of the this compound product.

Reducing Agent Solvent Temperature Major Isomer Approximate Isomer Ratio (trans:cis or cis:trans)
Sodium Borohydride (NaBH₄)Ethanol25 °Ctrans2.4:1[4]
Lithium Aluminum Hydride (LiAlH₄)Diethyl EtherRefluxtrans9.5:1[4]
L-Selectride®THF-78 °Ccis1:20 (trans:cis)[4]
Iridium Tetrachloride / Trimethyl Phosphite2-PropanolRefluxcis3.8-4.2 : 95.8-96.2 (trans:cis)[10]
Hydrogenation over Rhodium Catalyst with HClIsopropanol60 °CcisHigh cis content (approx. 80% or more)[11]

Experimental Protocols

Synthesis of trans-4-butylcyclohexanol via Sodium Borohydride Reduction

This protocol is adapted from standard undergraduate organic chemistry experiments.[1][7][8]

  • Dissolution: Dissolve 1.0 g of 4-tert-butylcyclohexanone (B146137) in 10 mL of methanol in a 50 mL Erlenmeyer flask.

  • Reduction: Cool the solution in an ice bath. Slowly add 0.2 g of sodium borohydride (NaBH₄) in small portions to control the reaction. After the addition is complete, allow the mixture to stir at room temperature for 20-30 minutes.

  • Workup: Add 10 mL of water to the reaction mixture. Gently heat the mixture to dissolve the precipitated salts. After cooling to room temperature, add 10 mL of diethyl ether and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with two 10 mL portions of diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layers with 10 mL of saturated sodium chloride solution (brine).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Decant or filter the solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The product can be further purified by recrystallization from a minimal amount of hot hexane (B92381) or petroleum ether.

Synthesis of cis-4-butylcyclohexanol via L-Selectride® Reduction

This protocol is based on literature procedures for stereoselective reductions.[5]

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.0 g of 4-tert-butylcyclohexanone in 20 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add a 1.0 M solution of L-Selectride® in THF (typically 1.1 equivalents) to the stirred solution via the dropping funnel.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the disappearance of the starting material by thin-layer chromatography.

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the excess L-Selectride®.

  • Workup and Extraction: Allow the mixture to warm to room temperature. Add diethyl ether and water, and separate the layers. Extract the aqueous layer with diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Reaction_Pathway Synthesis of this compound Isomers Ketone 4-Butylcyclohexanone trans_Product trans-4-Butylcyclohexanol (Equatorial OH) Ketone->trans_Product Small Reducing Agent (e.g., NaBH4) Axial Attack cis_Product cis-4-Butylcyclohexanol (Axial OH) Ketone->cis_Product Bulky Reducing Agent (e.g., L-Selectride) Equatorial Attack

Caption: Reaction pathways for the synthesis of cis and trans isomers of this compound.

Troubleshooting_Workflow Troubleshooting Low Product Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/GC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Solution_Increase_Time Increase Reaction Time or Temperature Incomplete->Solution_Increase_Time Check_Workup Review Workup & Purification Procedure Complete->Check_Workup Workup_Error Potential Loss During Extraction/Recrystallization Check_Workup->Workup_Error Error Found Workup_OK Procedure Correct Check_Workup->Workup_OK No Errors Solution_Refine_Technique Refine Extraction & Recrystallization Technique Workup_Error->Solution_Refine_Technique Check_Reagents Check Reagent Quality (e.g., Hydride Activity) Workup_OK->Check_Reagents Reagents_Bad Degraded Reagents Check_Reagents->Reagents_Bad Poor Quality Solution_Use_New_Reagents Use Fresh/Anhydrous Reagents and Solvents Reagents_Bad->Solution_Use_New_Reagents

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Catalyst Selection for 4-Butylcyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on selecting the appropriate catalyst for the efficient synthesis of 4-butylcyclohexanol, primarily through the hydrogenation of 4-butylphenol (B154549). It includes troubleshooting advice, frequently asked questions, comparative data, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for hydrogenating 4-butylphenol to this compound?

The most frequently employed catalysts are from Group VIII metals, supported on various materials. These include:

  • Rhodium (Rh): Often supported on carbon (Rh/C) or alumina, rhodium catalysts are highly effective and can provide excellent stereoselectivity, particularly for the cis-isomer when used with certain additives.[1][2][3]

  • Ruthenium (Ru): Supported ruthenium (e.g., Ru/C, Ru/Al₂O₃) is another common choice for phenol (B47542) hydrogenation.[4][5]

  • Palladium (Pd): Palladium catalysts, typically on carbon (Pd/C), are active for this transformation, though sometimes they may require higher pressures or temperatures compared to rhodium.[4][6]

  • Raney Nickel (Ni): A cost-effective and highly versatile hydrogenation catalyst, Raney Nickel is widely used in industrial applications for reducing various functional groups, including phenols.[7][8][9]

  • Platinum (Pt): Supported platinum catalysts (e.g., Pt/SiO₂) can also be used, although they may sometimes lead to the formation of byproducts at higher temperatures.[10]

Q2: How can I control the cis/trans stereoselectivity of the product?

Controlling the isomer ratio is a critical aspect of this synthesis, as the cis and trans isomers have different properties and applications.[11]

  • For high cis-selectivity:

    • Rhodium Catalysts with Acidic Additives: Using a rhodium-on-carbon catalyst in the presence of an acid like hydrogen chloride, sulfuric acid, or methanesulfonic acid has been shown to produce very high selectivity for the cis-isomer, with some reports achieving 100% selectivity.[1][2][12]

    • Bifunctional Catalysts: A rhodium catalyst supported on a material with Lewis acid sites (like Zr-beta zeolite) can promote a cascade reaction in the presence of a hydrogen donor like 2-propanol, leading to high cis-selectivity (up to 95%).[6]

  • For high trans-selectivity:

    • Basic Conditions: In general, performing the hydrogenation in basic solutions tends to favor the formation of the thermodynamically more stable trans-isomer.[10]

    • Equilibration: The trans isomer can be obtained by equilibrating a mixture of isomers using a catalyst like aluminum isopropoxide in the presence of the corresponding ketone (4-tert-butylcyclohexanone).[13][14]

Q3: What is the role of the catalyst support?

The support material (e.g., activated carbon, alumina, silica) plays a crucial role by:

  • Dispersion: Providing a high surface area to disperse the metal nanoparticles, maximizing the number of active sites.

  • Stability: Preventing the metal particles from agglomerating (sintering) during the reaction, which would reduce catalyst activity.

  • Selectivity: The acidity or basicity of the support can influence the reaction pathway and the stereoselectivity of the product.[10] For example, supports like titania (TiO₂) have been noted for their stability in certain reaction media.[5]

Troubleshooting Guide

Issue 1: Low or No Conversion of 4-Butylphenol
Potential Cause Troubleshooting Steps
Catalyst Inactivity The catalyst may be poisoned or deactivated. Ensure starting materials and solvents are pure. Catalyst poisons for noble metals often include sulfur or halide compounds. For Raney Nickel, sulfur compounds are a known issue.[7] Consider using a fresh batch of catalyst or regenerating it if possible.
Insufficient Hydrogen Pressure Check for leaks in the reactor system. Ensure the hydrogen pressure is within the optimal range for the chosen catalyst (this can range from 2 MPa to over 15 MPa).[4]
Suboptimal Temperature The reaction may be too cold. Typical temperatures range from 40°C to 220°C.[4] Gradually increase the temperature while monitoring the reaction progress. Note that excessively high temperatures (>170°C) can sometimes lead to byproduct formation.[10]
Poor Catalyst-Substrate Contact Ensure vigorous stirring to keep the catalyst suspended and in contact with the dissolved substrate and hydrogen. Inadequate agitation is a common issue in slurry phase reactions.[15]
Improper Solvent Choice The solvent can significantly affect reaction rates.[16] Alcoholic solvents like isopropanol (B130326) or alkanes like cyclohexane (B81311) are commonly used.[12] Ensure the starting material is fully dissolved. In some cases, using supercritical CO₂ has been shown to increase the reaction rate by enhancing substrate solubility.[2]
Issue 2: Poor Selectivity / Formation of Byproducts
Potential Cause Troubleshooting Steps
Undesired Isomer Formation The cis/trans ratio is highly dependent on the catalyst, solvent, and additives. To favor the cis isomer, consider a Rh/C catalyst with an acidic promoter.[1][2] For the trans isomer, basic conditions may be more favorable.[10]
Hydrogenolysis (Deoxygenation) Formation of butylcyclohexane (B157738) can occur, especially at higher temperatures (>170°C).[10] Lowering the reaction temperature may reduce this side reaction.
Incomplete Hydrogenation The presence of the intermediate 4-butylcyclohexanone indicates incomplete reaction. Increase reaction time, temperature, or hydrogen pressure to drive the reaction to completion.
Solvent Polarity The polarity of the solvent can influence the reaction pathway. For some catalyst systems, polar solvents like ethanol (B145695) favor cyclohexanol (B46403) formation, while nonpolar solvents can lead to complete deoxygenation to form cyclohexane.[17]

Catalyst Performance Comparison

The following table summarizes performance data for various catalysts used in the hydrogenation of 4-alkylphenols, providing a basis for selection.

CatalystSupportSubstrateTemp (°C)H₂ Pressure (MPa)Conversion (%)Selectivity (%)Key Finding / Additive
2% Rh/CCarbonp-tert-butylphenolN/AN/A100100 (cis-isomer)Methanesulfonic acid used as a co-catalyst.[2]
0.5% Rh/Zr-betaZr-beta Zeolite4-tert-butylphenolN/AN/AN/A95 (cis-isomer)2-propanol used as solvent and reductant.[6]
5% Ru/TiO₂TitaniaPhenol1002.0~100 (after 60 min)N/AStable catalyst support for phenol hydrogenation.[5]
Rh/CCarbon4-t-butylphenol402.0N/AN/ARate increased with CO₂ addition (at >11 MPa total pressure).[2]
Pd/CCarbonp-tert-butylphenol150-22015-30N/AN/AGeneral conditions for phenol hydrogenation.[4]
Raney NiN/Ao-nitrophenol351.5N/AN/AActivity is highly dependent on preparation conditions.[15]

Visual Guides & Workflows

Catalyst Selection Logic

The following diagram outlines a decision-making process for selecting a suitable catalyst based on experimental goals.

G Diagram 1: Catalyst Selection Workflow start Define Synthesis Goal priority Primary Goal? start->priority cost Low Cost priority->cost Cost-Effectiveness high_cis High cis-Selectivity priority->high_cis Stereoselectivity high_trans High trans-Selectivity priority->high_trans Stereoselectivity raney_ni Consider Raney Ni (Cost-effective, versatile) cost->raney_ni rh_acid Use Rh/C with acidic promoter (e.g., HCl) high_cis->rh_acid basic_cond Use basic conditions or post-reaction equilibration high_trans->basic_cond G Diagram 2: Troubleshooting Flowchart start Problem Encountered issue Identify Issue start->issue low_yield Low / No Conversion issue->low_yield Yield poor_selectivity Poor Selectivity issue->poor_selectivity Selectivity check_catalyst Check Catalyst Activity (Fresh batch? Poisons?) low_yield->check_catalyst check_conditions Verify Conditions (Temp, Pressure, Stirring) low_yield->check_conditions check_purity Check Reactant/Solvent Purity low_yield->check_purity check_additives Verify Additives (Acid/Base for selectivity) poor_selectivity->check_additives adjust_temp Adjust Temperature (High temp can cause byproducts) poor_selectivity->adjust_temp

References

Technical Support Center: Scaling Up the Synthesis of 4-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-butylcyclohexanol. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and process workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The most prevalent industrial method is the catalytic hydrogenation of 4-tert-butylphenol (B1678320). This process typically employs a heterogeneous catalyst, such as ruthenium or rhodium on a carbon or alumina (B75360) support, under elevated temperature and pressure.[1][2][3][4] The choice of catalyst and reaction conditions can influence the final isomeric ratio (cis/trans) of the product.[1][5]

Q2: What are the primary challenges when scaling up this synthesis?

A2: Key challenges in scaling up the hydrogenation of 4-butylphenol (B154549) include:

  • Heat Management: The hydrogenation reaction is highly exothermic. Inadequate heat dissipation in larger reactors can lead to temperature gradients, causing side reactions and reducing selectivity.[6]

  • Mass Transfer: Ensuring efficient contact between the hydrogen gas, the liquid substrate, and the solid catalyst surface is critical. Poor mixing can result in slow reaction rates and incomplete conversion.[6]

  • Catalyst Handling: On a large scale, the filtration and removal of the heterogeneous catalyst can be challenging. Catalyst deactivation and recovery for reuse are also significant economic considerations.

  • Isomer Control: Controlling the cis/trans isomer ratio can be more difficult at scale. The desired isomer often depends on the final application, with the cis-isomer being particularly valued in the fragrance industry.[7][8]

Q3: Which catalyst is best for this reaction?

A3: The choice of catalyst depends on the desired outcome, particularly the target cis/trans isomer ratio.

  • Rhodium (Rh): Often favored for producing a high cis-isomer content, especially when used with specific acidic promoters.[4][7][9]

  • Ruthenium (Ru): A robust and effective catalyst for the complete hydrogenation of the aromatic ring, often used in industrial settings.[1][10]

  • Palladium (Pd): Can be used, but may sometimes lead to the formation of the intermediate 4-tert-butylcyclohexanone (B146137) if conditions are not optimized for full reduction to the alcohol.[11]

Q4: What are the typical reaction conditions for this hydrogenation?

A4: Conditions vary based on the catalyst and desired scale. Generally, pressures range from 50 to 300 bar and temperatures from 100 to 220°C.[1] For instance, a process using a ruthenium catalyst might run at 180°C and high pressure to achieve quantitative conversion.[2]

Process Overview and Data

The synthesis of this compound is primarily achieved through the catalytic hydrogenation of 4-tert-butylphenol. The reaction involves the reduction of the aromatic ring to a cyclohexane (B81311) ring.

Reaction Pathway

ReactionPathway cluster_conditions Start 4-tert-Butylphenol Product 4-tert-Butylcyclohexanol (cis and trans isomers) Start->Product Hydrogenation Catalyst H₂, Catalyst (e.g., Ru/C, Rh/Al₂O₃)

Caption: Catalytic hydrogenation of 4-tert-butylphenol.

Typical Hydrogenation Parameters

The following table summarizes typical conditions for the hydrogenation of 4-tert-butylphenol based on different catalytic systems.

ParameterRuthenium (Ru) CatalystRhodium (Rh) Catalyst
Support Carbon (C) or Alumina (Al₂O₃)Alumina (Al₂O₃) or Carbon (C)
Temperature 150 - 220°C[1]60 - 130°C[4][9]
Pressure 150 - 300 bar[1]3 - 20 bar[9]
Solvent Tetrahydrofuran (THF), IsopropanolCyclohexane, Alcohols
Typical Yield >99%[2]98%[9]
Key Outcome High conversion, mixture of isomersHigh selectivity for cis-isomer

Detailed Experimental Protocol (Lab Scale Example)

This protocol describes the hydrogenation of 4-tert-butylphenol using a Ruthenium on Carbon (Ru/C) catalyst. Safety Precaution: This reaction involves flammable hydrogen gas and should be conducted in a properly rated high-pressure reactor (autoclave) within a well-ventilated fume hood.[11]

Materials:

  • 4-tert-butylphenol

  • 5% Ruthenium on Carbon (5% Ru/C)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • High-pressure autoclave with magnetic stirring and temperature control

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Reactor Setup: To a clean, dry glass liner for the high-pressure autoclave, add 4-tert-butylphenol and the solvent (e.g., a 50 wt% solution in THF).[2] Add the 5% Ru/C catalyst (typically 1-5 mol% relative to the substrate).

  • Sealing and Purging: Place the liner inside the autoclave and seal the reactor. Purge the system by pressurizing with nitrogen (N₂) to ~5 bar and then venting. Repeat this cycle at least three times to remove all oxygen.

  • Hydrogenation: Subsequently, purge the system three times with hydrogen (H₂) gas in a similar manner. After the final purge, pressurize the reactor with hydrogen to the desired pressure (e.g., 200 bar).[1]

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 150°C).[1] Monitor the reaction progress by observing the pressure drop (hydrogen uptake). The reaction is typically complete within 5 hours.[1]

  • Quenching and Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Open the reactor and remove the reaction mixture. Filter the mixture through a pad of Celite® to remove the catalyst.[11]

  • Workup and Purification: The solvent can be removed from the filtrate using a rotary evaporator. The resulting crude product is typically of high purity (>99%) and may not require further purification.[2] The product can be analyzed by GC-MS to determine the conversion and isomer ratio.

Scale-Up Workflow and Considerations

Scaling up requires careful planning to ensure safety, consistency, and efficiency.

ScaleUpWorkflow A 1. Lab-Scale Optimization (g) B 2. Hazard & Safety Assessment (HAZOP) A->B C 3. Pilot Plant Trial (kg) B->C D 4. Equipment Selection (Reactor, Filtration) C->D Analyze heat/mass transfer E 5. Process Parameter Refinement C->E Identify bottlenecks D->E F 6. Full-Scale Production E->F G 7. Quality Control & Documentation F->G Troubleshooting Start Problem: Low Yield / Incomplete Conversion CheckPurity Is starting material pure? Start->CheckPurity CheckCatalyst Is catalyst active? (Fresh vs. Recycled) CheckPurity->CheckCatalyst Yes Purify Action: Purify starting 4-tert-butylphenol. CheckPurity->Purify No CheckMixing Is agitation sufficient for mass transfer? CheckCatalyst->CheckMixing Yes NewCatalyst Action: Use fresh catalyst or reactivate/replace recycled catalyst. CheckCatalyst->NewCatalyst No/Uncertain CheckTemp Is temperature uniform? (Check for hot spots) CheckMixing->CheckTemp Yes IncreaseAgitation Action: Increase stirring speed. Consider impeller design. CheckMixing->IncreaseAgitation No ImproveCooling Action: Improve reactor cooling. Consider slower reagent addition. CheckTemp->ImproveCooling No End Re-run experiment with optimized parameters. CheckTemp->End Yes Purify->End NewCatalyst->End IncreaseAgitation->End ImproveCooling->End

References

Technical Support Center: Purifying 4-Butylcyclohexanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-butylcyclohexanol via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Failure of this compound to Dissolve Insufficient solvent.Add a small amount of additional hot solvent until the solid dissolves completely.
Incorrect solvent choice.This compound is soluble in organic solvents like ethanol (B145695), acetone, and chloroform, but has limited solubility in water.[1][2] Ensure you are using an appropriate solvent system.
The temperature is too low.Ensure the solvent is heated to its boiling point to maximize solubility.
Oiling Out The boiling point of the solvent is higher than the melting point of the solute.Lower the temperature of the solvent and add a small amount of a solvent in which the compound is less soluble to induce crystallization.
The solution is cooling too quickly.Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process.
High concentration of impurities.Purify the crude product by another method, such as column chromatography, before recrystallization.
No Crystal Formation Upon Cooling The solution is not saturated (too much solvent was added).Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low Yield of Purified Product Too much solvent was used, leading to significant loss of product in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product.
Premature crystallization during hot filtration.Preheat the funnel and filter paper with hot solvent before filtering the solution.
Incomplete crystallization.Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize crystal formation.
Poor Separation of Cis and Trans Isomers The solvent system is not optimal for differentiating the solubilities of the isomers.For separating isomers, fractional crystallization is often employed, which relies on the subtle differences in their solubility.[3] Experiment with different solvent systems or solvent ratios.
Cooling was too rapid, leading to co-precipitation of both isomers.Slow, controlled cooling is crucial for effective fractional crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The choice of solvent can depend on the desired isomer. A 40% aqueous ethanol solution has been successfully used to purify the cis-isomer.[4] For the trans-isomer, hot petroleum ether has been shown to be effective.[5] Generally, this compound has good solubility in organic solvents like ethanol, acetone, and chloroform.[1]

Q2: Why is it difficult to separate the cis and trans isomers of this compound?

A2: The cis and trans isomers are diastereomers with the same molecular weight and similar chemical properties.[3] This results in only slight differences in their physical properties, such as polarity and solubility, making their separation challenging.[3]

Q3: My purified this compound has a low melting point. What does this indicate?

A3: A low or broad melting point range typically indicates the presence of impurities. The melting point of a mixture of cis and trans isomers is in the range of 62-70°C.[6] Pure cis-4-tert-butylcyclohexanol has a melting point of 82-83.5°C, while the pure trans-isomer melts at 82.5-83°C.[4][5]

Q4: Can I reuse the mother liquor from the recrystallization?

A4: Yes, it is possible to recover more product from the mother liquor. This can be achieved by concentrating the solution by evaporation and then cooling it to obtain a second crop of crystals.

Q5: How can I confirm the purity and isomeric ratio of my recrystallized product?

A5: Techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis can be used to assess the purity and determine the ratio of cis and trans isomers in your final product.

Quantitative Data

Compound Solvent Temperature Solubility
This compoundWater20°C< 1 g/L[2][7][8]
cis-4-Butylcyclohexanol40% Aqueous EthanolHotSoluble (approx. 10g in 35mL ethanol + 25mL water)[4]
trans-4-ButylcyclohexanolPetroleum Ether (b.p. 60-70°C)HotSoluble (approx. 85-87g in 150mL)[5]

Experimental Protocols

Recrystallization of cis-4-Butylcyclohexanol from Aqueous Ethanol

This protocol is adapted from a procedure for purifying cis-4-tert-butylcyclohexanol.[4]

  • Dissolution: In an Erlenmeyer flask, dissolve 10 g of crude this compound in approximately 35 mL of hot ethanol.

  • Addition of Anti-Solvent: To the hot solution, add approximately 25 mL of hot water. If the solution becomes cloudy, add a few drops of hot ethanol until it is clear again.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 40% aqueous ethanol.

  • Drying: Dry the purified crystals. The expected melting point of pure cis-4-butylcyclohexanol is 82-83.5°C.[4]

Recrystallization of trans-4-Butylcyclohexanol from Petroleum Ether

This protocol is based on a procedure for the purification of trans-4-t-butylcyclohexanol.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound (e.g., 85-87 g) in the minimum amount of hot petroleum ether (b.p. 60-70°C) (e.g., approximately 150 mL).[5]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature.

  • Crystallization: Further cool the flask in an ice bath to promote complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Rinse the crystals with a small amount of cold petroleum ether.

  • Drying: Dry the purified product. The melting point of highly purified trans-4-butylcyclohexanol is 82.5-83°C.[5]

Visualizations

G Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool Complete Dissolution no_dissolve Issue: Solid Won't Dissolve dissolve->no_dissolve No crystals_form Crystals Form? cool->crystals_form oiling_out Issue: Oiling Out cool->oiling_out Liquid Separation collect Collect Crystals by Filtration crystals_form->collect Yes no_crystals Issue: No Crystals Form crystals_form->no_crystals No end Pure Product collect->end add_solvent Add More Hot Solvent no_dissolve->add_solvent check_solvent Verify Correct Solvent no_dissolve->check_solvent add_solvent->dissolve check_solvent->dissolve reheat_add_solvent Reheat and Add More 'Good' Solvent oiling_out->reheat_add_solvent cool_slower Cool Slower oiling_out->cool_slower reheat_add_solvent->cool cool_slower->cool evaporate Evaporate Excess Solvent no_crystals->evaporate induce Induce Crystallization (Scratch/Seed) no_crystals->induce evaporate->cool induce->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Resolving 4-Butylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical resolution of cis- and trans-4-butylcyclohexanol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis- and trans-4-butylcyclohexanol isomers?

A1: The primary challenge lies in the subtle differences in the physical properties of these diastereomers.[1] They share the same molecular weight and similar chemical properties, which makes their separation difficult.[1] Effective resolution depends on exploiting minor differences in their polarity and solubility.[1]

Q2: What are the most common analytical techniques for separating and identifying these isomers?

A2: The most prevalent methods for separation are column chromatography and fractional crystallization. For analysis and identification, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed.

Q3: How can I monitor the progress and success of the isomer separation?

A3: Gas chromatography (GC) is a highly effective method for determining the isomeric ratio of your mixture before, during, and after separation, as the two isomers will exhibit different retention times.[1] Thin-layer chromatography (TLC) can also be utilized for rapid, qualitative monitoring of fractions from column chromatography.

Q4: What is the expected elution order of the isomers in normal-phase chromatography?

A4: In normal-phase chromatography using a polar stationary phase like silica (B1680970) gel, the less polar trans isomer will elute before the more polar cis isomer.[1]

Troubleshooting Guides

Issue 1: Poor Resolution in Column Chromatography

Q: My column chromatography is not effectively separating the cis and trans isomers. The collected fractions are still a mixture. What can I do?

A:

  • Optimize the Solvent System: The polarity of the eluent is critical. If the isomers are eluting too quickly and together, decrease the polarity of the solvent system (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio). Conversely, if the compounds are not moving, a slight increase in polarity may be necessary.

  • Increase Column Dimensions: A longer and narrower column provides a greater surface area for the stationary phase, which can enhance the separation of closely eluting compounds.[1]

  • Reduce the Flow Rate: A slower flow rate allows for better equilibration of the isomers between the stationary and mobile phases, which can improve resolution.[1]

  • Check Sample Loading: Overloading the column is a common reason for poor separation. Ensure the amount of the isomeric mixture is appropriate for the column size. The initial sample band should be as narrow as possible.

Issue 2: Low Yield After Fractional Crystallization

Q: I am losing a significant amount of my product during recrystallization. How can I improve my yield?

A:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals rather than rapid precipitation that can trap impurities.

  • Minimal Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the sample. Using an excessive amount of solvent will result in a lower yield as more of the product will remain in the mother liquor upon cooling.

  • Appropriate Solvent Choice: The ideal solvent is one in which the desired isomer has high solubility at elevated temperatures and low solubility at colder temperatures, while the other isomer remains more soluble at low temperatures.

Issue 3: Difficulty Distinguishing Isomers by GC-MS

Q: The peaks for my isomers are overlapping or not well-resolved in the gas chromatogram. How can I improve the separation?

A:

  • Temperature Programming: Instead of an isothermal oven temperature, use a temperature ramp. A slow, gradual increase in temperature can often improve the resolution of closely eluting peaks.

  • Column Selection: The choice of GC column is crucial. A more polar column, such as one with a Carbowax (polyethylene glycol) stationary phase, can enhance the separation of these polar isomers.

  • Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., helium or hydrogen) for your specific column dimensions to achieve the best separation efficiency.

Quantitative Data Summary

The following tables summarize key analytical data for the cis and trans isomers of 4-butylcyclohexanol.

Table 1: Gas Chromatography Elution Order

IsomerElution Order on a Polar Column
cis-4-butylcyclohexanolFirst
trans-4-butylcyclohexanolSecond

Note: The exact retention times will vary depending on the specific GC column, temperature program, and carrier gas flow rate used.

Table 2: ¹H NMR Chemical Shifts (in CDCl₃)

Proton Assignmentcis-4-butylcyclohexanol (ppm)trans-4-butylcyclohexanol (ppm)
t-butyl methyl group0.86 (s, 9H)0.85 (s, 9H)
-CH near t-butyl group0.95 - 1.02 (m, 1H)0.95 - 1.05 (m, 1H)
-CH₂ of cyclohexanol (B46403) ring1.29 - 1.45 (m, 7H)1.15 - 1.30 (m, 4H)
Axial -CH protons near bulky group1.80 - 1.84 (m, 2H)-
Equatorial -CH protons near -OH-1.95 - 2.05 (m, 4H)
Hydroxyl proton4.02 - 4.04 (m, 1H)3.50 - 3.55 (m, 1H)

Experimental Protocols

Protocol 1: Separation by Column Chromatography

This procedure is designed to separate the cis and trans isomers of this compound using silica gel chromatography.

  • Column Preparation:

    • Select a glass column appropriate for the amount of mixture to be separated.

    • Pack the column with silica gel using a slurry method with a non-polar solvent like hexane. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the isomeric mixture in a minimal amount of the initial chromatography eluent or a volatile solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

    • The less polar trans isomer will elute first.

    • Collect fractions and monitor their composition using TLC or GC.

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis isomer.[1]

  • Isolation:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent using a rotary evaporator to yield the purified isomer.

Protocol 2: Separation by Fractional Crystallization

This method can be used to enrich the less soluble trans isomer.

  • Dissolution:

    • Place the isomeric mixture in an Erlenmeyer flask.

    • Add a small amount of a suitable solvent (e.g., petroleum ether) and gently heat while stirring until the solid is just dissolved.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals. The resulting solid will be enriched in the trans isomer.

  • Analysis:

    • Analyze the purity of the crystals and the composition of the mother liquor by GC or NMR.

Visualizations

experimental_workflow cluster_separation Separation Methods cluster_analysis Analysis cluster_products Isolated Isomers start Isomer Mixture cc Column Chromatography start->cc fc Fractional Crystallization start->fc gcms GC-MS Analysis cc->gcms Monitor Fractions fc->gcms Check Purity nmr NMR Spectroscopy gcms->nmr Confirm Structure cis Pure cis-Isomer nmr->cis trans Pure trans-Isomer nmr->trans

Caption: Experimental workflow for the separation and analysis of this compound isomers.

logical_relationship cluster_properties Isomer Properties cluster_separation_logic Separation Logic cis cis-Isomer (Axial -OH) More Polar cc Column Chromatography (Normal Phase) cis->cc Elutes Slower trans trans-Isomer (Equatorial -OH) Less Polar trans->cc Elutes Faster fc Fractional Crystallization trans->fc Crystallizes First

Caption: Logical relationship between isomer properties and separation techniques.

References

Technical Support Center: Optimizing 4-Butylcyclohexanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of 4-butylcyclohexanol as a chiral auxiliary is not widely documented in readily available scientific literature. The information provided below is based on general principles of chiral auxiliary-mediated asymmetric synthesis and may not be directly applicable without specific experimental validation. The protocols and troubleshooting advice are adapted from methodologies for structurally similar cyclohexanol-based auxiliaries and should be considered as a starting point for research and development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound as a chiral auxiliary?

A1: Chiral auxiliaries are enantiomerically pure compounds temporarily attached to a prochiral substrate. The steric bulk and conformational rigidity of the auxiliary, in this case, the 4-butylcyclohexyl group, create a chiral environment that directs the approach of a reagent to one face of the substrate over the other. This leads to the preferential formation of one diastereomer of the product. After the reaction, the auxiliary can be cleaved and ideally recycled.

Q2: In which types of reactions can this compound potentially be used as a chiral auxiliary?

A2: Cyclohexanol-based auxiliaries are commonly employed in diastereoselective enolate reactions, such as alkylations and aldol (B89426) reactions. By forming an ester with a carboxylic acid, the resulting chiral ester can be converted into an enolate, which then reacts with an electrophile (e.g., an alkyl halide or an aldehyde) with facial selectivity.

Q3: How do I attach the this compound auxiliary to my substrate?

A3: The most common method is through esterification. The carboxylic acid substrate can be converted to a more reactive species, such as an acyl chloride or activated with a coupling agent (e.g., DCC or EDC), and then reacted with enantiomerically pure this compound in the presence of a base (e.g., pyridine (B92270) or triethylamine).

Q4: How can I determine the diastereomeric excess (d.e.) of my product?

A4: The diastereomeric excess of the product mixture can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) on a chiral or achiral column, or by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] In ¹H NMR, the signals of protons close to the newly formed stereocenter will appear at different chemical shifts for each diastereomer, and the ratio of the integrals of these signals can be used to calculate the d.e.[3]

Q5: How is the this compound auxiliary removed after the reaction?

A5: The ester linkage is typically cleaved by hydrolysis under basic conditions (saponification), for example, using lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.[4][5][6] Care must be taken to use mild conditions to avoid epimerization of the newly formed stereocenter.[7][8] Reductive cleavage using reagents like lithium aluminum hydride (LiAlH₄) is another option, which would yield the corresponding alcohol.[4]

Troubleshooting Guides

Low Diastereoselectivity
Question Potential Causes Recommended Solutions
My diastereoselective alkylation is giving a low d.r. What should I check first? Incomplete enolate formation: The base may not be strong enough, or the deprotonation time may be too short.[4][9] Suboptimal reaction temperature: Higher temperatures can lead to reduced selectivity.[4] Solvent effects: The solvent can influence the aggregation and reactivity of the enolate.[10]Base and Enolate Formation: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). Ensure complete deprotonation by stirring for an adequate time at low temperature (e.g., -78 °C).[4] Temperature Control: Maintain a low reaction temperature (typically -78 °C) throughout the addition of the electrophile.[4] Solvent Choice: Anhydrous THF is a common and effective solvent for enolate chemistry.[4]
My aldol reaction is not selective. How can I improve it? Poor transition state organization: The Lewis acid may not be effectively coordinating to both the auxiliary and the aldehyde. Incorrect stoichiometry of Lewis acid: Catalytic amounts may be insufficient.[4]Lewis Acid Screening: Screen different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to find the one that gives the best selectivity for your specific substrate.[4] Stoichiometry: Use a stoichiometric amount of the Lewis acid to ensure a well-defined, rigid transition state.[4]
Low Reaction Yield
Question Potential Causes Recommended Solutions
The yield of my alkylation/aldol reaction is very low. Decomposition of the enolate or product: The enolate may be unstable at the reaction temperature, or the product may be sensitive to the workup conditions.[10] Presence of moisture: Organolithium bases and enolates are highly sensitive to water.[10] Poor solubility of reactants at low temperature. [10]Reaction Conditions: Ensure the reaction is run at the optimal low temperature and that the workup is performed under mild quenching conditions (e.g., saturated aqueous NH₄Cl).[4] Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[10] Solubility: If solubility is an issue, consider using a co-solvent, but be aware that this may affect diastereoselectivity.[10]
I am losing a lot of product during the cleavage of the auxiliary. Harsh cleavage conditions: Strong basic or acidic conditions can lead to product degradation or epimerization.[5][6] Incomplete reaction: The hydrolysis may not have gone to completion.Mild Conditions: Use mild basic hydrolysis conditions (e.g., LiOH in THF/H₂O at 0 °C to room temperature).[4] Monitor the reaction by TLC to ensure completion. Alternative Cleavage: Consider reductive cleavage if a primary alcohol is the desired product.

Data Presentation

As no specific experimental data for this compound as a chiral auxiliary is readily available, the following tables are presented with hypothetical data based on trends observed for other cyclohexanol-based auxiliaries to illustrate how such data would be structured.

Table 1: Hypothetical Diastereoselectivity in the Alkylation of a Chiral 4-Butylcyclohexyl Ester

EntryElectrophile (R-X)BaseSolventTemp (°C)Yield (%)d.r.
1CH₃ILDATHF-788590:10
2BnBrLDATHF-789295:5
3Allyl-BrLHMDSTHF-788892:8

Table 2: Hypothetical Diastereoselectivity in the Aldol Reaction of a Chiral 4-Butylcyclohexyl Ester

EntryAldehyde (RCHO)Lewis AcidSolventTemp (°C)Yield (%)d.r. (syn:anti)
1PhCHOTiCl₄CH₂Cl₂-788092:8
2i-PrCHOTiCl₄CH₂Cl₂-787588:12
3PhCHOSnCl₄CH₂Cl₂-788290:10

Experimental Protocols

The following are generalized experimental protocols that would need to be optimized for specific substrates and reactions.

Protocol 1: Attachment of this compound Auxiliary (Esterification)
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acyl chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of enantiomerically pure this compound (1.0 eq) and pyridine (1.2 eq) in DCM.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the chiral ester by flash column chromatography.

Protocol 2: Diastereoselective Enolate Alkylation
  • To a solution of the chiral 4-butylcyclohexyl ester (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add LDA (1.1 eq) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise and stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by flash column chromatography.[11]

Protocol 3: Cleavage of the this compound Auxiliary (Saponification)
  • Dissolve the diastereomerically pure ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C and add LiOH·H₂O (2-3 eq).

  • Stir the mixture at 0 °C and allow it to slowly warm to room temperature, monitoring the reaction by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extract the carboxylic acid product with ethyl acetate.

  • The this compound auxiliary can be recovered from the organic layer after separation and purification.

  • Wash the combined organic layers containing the product with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the enantiomerically enriched carboxylic acid.

Visualizations

Experimental_Workflow cluster_attachment Auxiliary Attachment cluster_reaction Diastereoselective Reaction cluster_separation Purification & Cleavage A Carboxylic Acid Substrate C Esterification A->C B This compound B->C D Chiral Ester C->D E Enolate Formation (LDA, -78°C) D->E F Alkylation / Aldol Reaction E->F G Diastereomeric Product Mixture F->G H Chromatography G->H I Pure Diastereomer H->I J Auxiliary Cleavage (Hydrolysis) I->J K Enantiopure Product J->K L Recovered Auxiliary J->L

Caption: General workflow for asymmetric synthesis using this compound as a chiral auxiliary.

Troubleshooting_Diastereoselectivity Start Low Diastereoselectivity Observed Condition1 Check Reaction Temperature Start->Condition1 Condition2 Verify Base/Enolate Formation Start->Condition2 Condition3 Evaluate Lewis Acid (for Aldol) Start->Condition3 Condition4 Assess Solvent Start->Condition4 Solution1a Lower temperature (e.g., -78°C) Condition1->Solution1a Result Improved Diastereoselectivity Solution1a->Result Solution2a Use stronger base (LDA/LHMDS) Condition2->Solution2a Solution2b Increase deprotonation time Condition2->Solution2b Solution2a->Result Solution2b->Result Solution3a Screen different Lewis acids Condition3->Solution3a Solution3b Use stoichiometric amount Condition3->Solution3b Solution3a->Result Solution3b->Result Solution4a Ensure anhydrous conditions Condition4->Solution4a Solution4b Consider solvent polarity Condition4->Solution4b Solution4a->Result Solution4b->Result

Caption: Troubleshooting flowchart for low diastereoselectivity in chiral auxiliary-mediated reactions.

References

Improving the solubility of 4-butylcyclohexanol for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-butylcyclohexanol. The information is designed to address common challenges related to its solubility and use in experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a substituted cyclohexanol (B46403) derivative.[1] In research and development, it is primarily recognized for its role as a transient receptor potential vanilloid 1 (TRPV1) antagonist. This activity makes it a valuable ingredient in cosmetic and dermatological formulations designed to soothe sensitive skin by reducing sensations of stinging and burning.[2] It is also used as an intermediate in the synthesis of pharmaceuticals and in the fragrance industry.[3][4]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a white crystalline solid at room temperature. It has very limited solubility in water (less than 1 g/L at 20°C) due to its hydrophobic butyl group.[3][4] However, it is soluble in a range of organic solvents, including ethanol (B145695), methanol, acetone, and chloroform.[1]

Q3: At what concentration is this compound typically used in cosmetic formulations?

A3: In cosmetic products, this compound is generally used at concentrations ranging from 1% to 5%, depending on the desired soothing effect and the product's formulation.

Q4: How should I prepare a stock solution of this compound for in vitro experiments?

A4: Due to its poor aqueous solubility, a concentrated stock solution of this compound should first be prepared in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock solution can then be diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system being studied.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventMolarity (mol/L)Grams per 100 mL ( g/100 mL)
Dimethyl Sulfoxide (DMSO)User-determinedUser-determined
EthanolUser-determinedUser-determined
MethanolUser-determinedUser-determined
AcetoneUser-determinedUser-determined
Propylene GlycolUser-determinedUser-determined
IsopropanolUser-determinedUser-determined

Troubleshooting Guides

Issue 1: Precipitation of this compound Upon Dilution of a Stock Solution into an Aqueous Medium

This is a common issue when a concentrated stock of a hydrophobic compound is diluted into an aqueous buffer or cell culture medium.

  • Potential Cause 1: Exceeding the Aqueous Solubility Limit.

    • Solution:

      • Decrease the final concentration of this compound in your working solution.

      • Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. However, always verify the tolerance of your specific cells or experimental system to the chosen solvent.

      • When diluting, add the stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous medium while vortexing or stirring. This rapid mixing helps to avoid localized high concentrations that can lead to precipitation.

  • Potential Cause 2: Low Temperature of the Aqueous Medium.

    • Solution: Pre-warm the aqueous buffer or medium to the temperature of your experiment (e.g., 37°C) before adding the this compound stock solution. Solubility generally increases with temperature.

  • Potential Cause 3: Incompatible Buffer Components.

    • Solution: Certain salts or other components in your buffer system may interact with this compound and reduce its solubility. If possible, test the solubility in different buffer systems to identify the most suitable one.

Issue 2: Cloudiness or Precipitation in a Formulated Cream or Lotion
  • Potential Cause 1: Poor Emulsification.

    • Solution: Ensure that your formulation has an adequate concentration of a suitable emulsifier. The choice of emulsifier should be compatible with the overall formulation. High-shear mixing during the emulsification step is critical to create a stable emulsion.

  • Potential Cause 2: Crystallization During Cooling.

    • Solution: this compound may crystallize out of the formulation as it cools if its concentration is too high in the oil phase. Try reducing the concentration of this compound or incorporating a co-solvent in the oil phase that can help keep it solubilized at lower temperatures.

  • Potential Cause 3: pH Shift.

    • Solution: Although this compound is a neutral molecule, significant pH shifts in the overall formulation could affect the stability of other ingredients, leading to a breakdown of the emulsion and precipitation. Ensure the final pH of your formulation is within a stable range.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in an Organic Solvent

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a set temperature.

Materials:

  • This compound powder

  • Selected organic solvent (e.g., DMSO, ethanol)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system or a calibrated analytical balance

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed vial.

    • Ensure there is undissolved solid at the bottom of the vial.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter that is compatible with the solvent.

  • Quantification:

    • Gravimetric Method: Accurately weigh a known volume of the clear, filtered solution. Evaporate the solvent under a stream of nitrogen or in a vacuum oven. Weigh the remaining solid this compound.

    • HPLC Method: Prepare a standard curve of this compound in the chosen solvent. Dilute the filtered supernatant to a concentration within the range of the standard curve and quantify the concentration using the HPLC system.

  • Data Analysis:

    • Calculate the solubility in grams per 100 mL ( g/100 mL) and in molarity (mol/L).

    • Repeat the experiment at different temperatures if required.

Protocol 2: Preparation of a this compound Stock Solution for In Vitro Assays

Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell-based or other in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, sterile-grade DMSO or ethanol

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Sterile 0.22 µm syringe filter

Methodology:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of sterile DMSO or ethanol to achieve the target concentration (e.g., 100 mM).

  • Solubilization: Vortex the solution thoroughly. If necessary, use a bath sonicator for 5-10 minutes to aid dissolution. Gentle warming to 37°C can also be applied.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Visualizations

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimuli Stimuli TRPV1 TRPV1 Channel Stimuli->TRPV1 Activates Ca2_Influx Ca²⁺ Influx TRPV1->Ca2_Influx Opens Neuropeptide_Release Neuropeptide Release (e.g., CGRP, Substance P) Ca2_Influx->Neuropeptide_Release Triggers Sensation Sensation of Stinging/ Burning Neuropeptide_Release->Sensation 4BCH This compound (Antagonist) 4BCH->TRPV1 Blocks

Caption: TRPV1 signaling pathway and the antagonistic action of this compound.

Solubility_Workflow start Start: Determine Solubility add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate for 24-48h at constant temperature add_excess->equilibrate separate Centrifuge and filter to remove undissolved solid equilibrate->separate quantify Quantify concentration of the clear supernatant separate->quantify end End: Solubility Value quantify->end

Caption: Experimental workflow for determining the solubility of this compound.

Stock_Solution_Workflow start Start: Prepare Stock Solution weigh Weigh this compound start->weigh dissolve Dissolve in sterile organic solvent (e.g., DMSO) weigh->dissolve solubilize Vortex / Sonicate to ensure complete dissolution dissolve->solubilize sterilize Sterile filter through a 0.22 µm filter solubilize->sterilize store Aliquot and store at -20°C or -80°C sterilize->store end End: Ready-to-use Aliquots store->end

Caption: Workflow for preparing a this compound stock solution for in vitro assays.

References

Validation & Comparative

A Comparative Analysis of 4-Butylcyclohexanol and Menthol as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical determinant for achieving high stereoselectivity. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. This guide provides a comparative study of the well-established chiral auxiliary, (-)-menthol, and a potential, simpler analogue, 4-butylcyclohexanol.

While (-)-menthol, a naturally abundant monoterpene, has been extensively studied and applied in asymmetric synthesis, there is a notable lack of published experimental data on the use of this compound as a chiral auxiliary. Therefore, this guide will provide a comprehensive overview of the performance of (-)-menthol, supported by experimental data, and offer a theoretical evaluation of this compound's potential based on its structural characteristics. To provide a more grounded comparison, data for another simple cyclohexyl-based chiral auxiliary, trans-2-phenyl-1-cyclohexanol (B1200244), will be included as a proxy for a non-menthol cyclohexanol (B46403) derivative.

Performance Comparison of Chiral Auxiliaries

The effectiveness of a chiral auxiliary is primarily measured by the diastereoselectivity (diastereomeric excess, d.e.) or enantioselectivity (enantiomeric excess, e.e.) it imparts in a given reaction, alongside the chemical yield of the desired product. The following tables summarize the performance of (-)-menthol and its derivatives in key asymmetric transformations.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful method for the construction of six-membered rings. The facial selectivity of the cycloaddition can be effectively controlled by a chiral auxiliary attached to the dienophile.

Chiral AuxiliaryDienophileDieneLewis AcidTemp (°C)Yield (%)d.e. (%) [endo:exo]
(-)-MentholAcrylate (B77674)CyclopentadieneEt₂AlCl-78~8040-60[1]
(-)-8-Phenylmenthol (B56881)AcrylateCyclopentadieneEt₂AlCl-78>90>95[2]
trans-2-Phenyl-1-cyclohexanolAcrylateCyclopentadieneTiCl₄-788595:5 (endo selectivity)[3]

As the data indicates, (-)-menthol itself provides modest diastereoselectivity in the Diels-Alder reaction. However, its derivative, (-)-8-phenylmenthol, with a bulky phenyl group, offers significantly improved facial shielding and, consequently, higher diastereoselectivity.

Asymmetric Enolate Alkylation

The asymmetric alkylation of enolates is a fundamental method for the enantioselective formation of C-C bonds alpha to a carbonyl group.

Chiral AuxiliarySubstrateElectrophileBaseTemp (°C)Yield (%)d.e. (%)
(-)-MentholEsterBenzyl (B1604629) bromideLDA-78GoodLow to Moderate[2]
(-)-8-PhenylmentholImideBenzyl bromideLDA-788094
trans-2-Phenyl-1-cyclohexanolImideBenzyl bromideLDA-78High>90[3]

Direct use of (-)-menthyl esters in asymmetric alkylations generally provides low levels of stereocontrol. More complex auxiliaries derived from the cyclohexyl scaffold, such as (-)-8-phenylmenthol and trans-2-phenyl-1-cyclohexanol, are significantly more effective.

Theoretical Evaluation of this compound as a Chiral Auxiliary

Given the absence of experimental data for this compound as a chiral auxiliary, a theoretical assessment of its potential can be made based on its structure in comparison to (-)-menthol.

Structural Comparison:

  • (-)-Menthol: Possesses three stereocenters, leading to a conformationally rigid chair form where the isopropyl, methyl, and hydroxyl groups occupy equatorial positions. This well-defined three-dimensional structure provides a predictable chiral environment. The isopropyl group is primarily responsible for shielding one face of a reactant attached to the hydroxyl group.

  • This compound: Has only one or two stereocenters depending on the cis/trans relationship of the butyl and hydroxyl groups. The tert-butyl group in the 4-position acts as a conformational lock, forcing the cyclohexane (B81311) ring into a chair conformation with the bulky butyl group in an equatorial position to minimize 1,3-diaxial interactions. This leaves the hydroxyl group either axial (cis isomer) or equatorial (trans isomer).

Potential for Stereocontrol:

The effectiveness of this compound as a chiral auxiliary would depend on its ability to create a sufficiently different energetic barrier for the approach of a reagent to the two faces of a prochiral substrate.

  • Potential Advantages: The simpler structure and synthesis of this compound compared to more complex auxiliaries could make it an attractive, cost-effective option if it provides adequate stereocontrol.

  • Potential Disadvantages: The stereocontrol is likely to be significantly lower than that of menthol (B31143) and its derivatives. The butyl group is further away from the reactive center (the hydroxyl group) compared to the isopropyl group in menthol. This increased distance would likely result in less effective steric shielding of one face of the substrate. The lack of the additional methyl group, present in menthol, further reduces the steric bias.

In essence, while the conformationally locked ring of this compound provides a chiral environment, the primary stereodirecting group (the butyl group) is likely too remote from the site of the reaction to induce high levels of diastereoselectivity.

Experimental Protocols

Detailed methodologies for key experiments involving cyclohexyl-based chiral auxiliaries are provided below.

General Procedure for Asymmetric Diels-Alder Reaction
  • Synthesis of the Chiral Acrylate: To a solution of the chiral alcohol (e.g., (-)-menthol or trans-2-phenyl-1-cyclohexanol) (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq) in an anhydrous solvent like dichloromethane (B109758) at 0 °C, acryloyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at 0 °C for one hour and then at room temperature for two hours. The reaction is subsequently quenched with water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

  • Diels-Alder Cycloaddition: The chiral acrylate (1.0 eq) is dissolved in a dry solvent such as dichloromethane and cooled to -78 °C under an inert atmosphere. A Lewis acid (e.g., diethylaluminum chloride or titanium tetrachloride) (1.1 eq) is added, and the mixture is stirred for 15-30 minutes. The diene (e.g., cyclopentadiene) (1.2 eq) is then added dropwise. The reaction is stirred at -78 °C for several hours.

  • Work-up and Analysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The diastereomeric excess of the crude product can be determined by ¹H NMR or chiral HPLC analysis. The product can be further purified by column chromatography.[3]

  • Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., using lithium hydroxide (B78521) in a mixture of THF and water) or reduction (e.g., using lithium aluminum hydride in THF) to yield the desired chiral product and allow for the recovery of the auxiliary.[3]

General Procedure for Asymmetric Enolate Alkylation
  • Formation of the Chiral Substrate: The chiral alcohol is first converted to a suitable derivative, such as an ester or an imide, by reaction with the corresponding acyl chloride or anhydride.

  • Enolate Formation: A solution of the chiral substrate (1.0 eq) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise to generate the enolate. The mixture is stirred at this temperature for 30-60 minutes.

  • Alkylation: The electrophile (e.g., benzyl bromide) (1.2 eq) is added to the enolate solution at -78 °C. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography.

  • Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The diastereomeric excess is determined on the crude product by spectroscopic or chromatographic methods. The product is then purified by chromatography.

  • Auxiliary Cleavage: The auxiliary is cleaved under appropriate conditions (e.g., hydrolysis for esters, or more varied conditions for amides) to afford the α-alkylated product.

Mandatory Visualizations

G General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Product Isolation Prochiral_Substrate Prochiral Substrate Attachment Attachment Reaction Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Chiral_Substrate_Auxiliary_Conjugate Chiral Substrate-Auxiliary Conjugate Attachment->Chiral_Substrate_Auxiliary_Conjugate Asymmetric_Reaction Diastereoselective Reaction Chiral_Substrate_Auxiliary_Conjugate->Asymmetric_Reaction Reagent Reagent Reagent->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Caption: Stereocontrol in Diels-Alder reaction with a cyclohexyl-based auxiliary.

References

Validating the Stereochemistry of 4-Butylcyclohexanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The stereochemistry of a compound can profoundly influence its pharmacological activity, metabolic profile, and toxicity. This guide provides a comparative overview of key analytical techniques for validating the stereochemistry of 4-butylcyclohexanol derivatives, a common structural motif in medicinal chemistry. We present experimental data and detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral chromatography to aid in the selection of the most appropriate validation method.

Comparison of Analytical Techniques

The choice of analytical technique for stereochemical validation depends on several factors, including the nature of the sample (e.g., solid, in solution), the specific stereochemical question (e.g., relative vs. absolute configuration), and the available instrumentation. The following table summarizes the performance of common methods for differentiating cis and trans isomers of 4-substituted cyclohexanols.

TechniquePrincipleInformation ProvidedSample StateThroughputKey AdvantagesLimitations
¹H NMR Spectroscopy Measures the chemical environment and through-bond coupling of protons.Relative stereochemistry (cis/trans), conformational information.SolutionHighRapid, non-destructive, provides detailed structural information in solution.[1][2][3][4]Requires soluble sample, interpretation can be complex for molecules with overlapping signals.
¹³C NMR Spectroscopy Measures the chemical environment of carbon atoms.Complements ¹H NMR in confirming the number of unique carbons and providing information about the carbon skeleton.[5][6][7]SolutionHighSimple spectra, good for determining the presence of isomers.Less sensitive than ¹H NMR, does not directly provide through-space information.
2D NMR (NOESY/ROESY) Detects through-space correlations between protons.Definitive assignment of relative stereochemistry by identifying protons that are close in space.[8][9][10][11]SolutionMediumProvides unambiguous evidence for cis/trans isomerism by observing Nuclear Overhauser Effects (NOEs).Longer experiment times compared to 1D NMR, requires careful optimization of parameters.[8][9][10]
X-ray Crystallography Diffraction of X-rays by a single crystal.Absolute and relative stereochemistry, precise bond lengths and angles, and solid-state conformation.[12][13][14]Solid (single crystal)LowProvides the most definitive three-dimensional structure.[12]Requires a high-quality single crystal, which can be challenging to grow. The solid-state conformation may not be the same as the solution-state conformation.[12]
Chiral Chromatography Differential interaction of stereoisomers with a chiral stationary phase.Separation and quantification of enantiomers and diastereomers.[15][16][17][18]SolutionHighExcellent for separating and quantifying stereoisomers, can be scaled up for preparative separation.Does not provide direct structural information, method development can be required to find a suitable chiral stationary phase.[18]

Quantitative Data: ¹H NMR Chemical Shifts for cis- and trans-4-tert-Butylcyclohexanol

The chemical shift and multiplicity of the proton at the C-1 position (the carbon bearing the hydroxyl group) are highly indicative of the stereochemistry in 4-substituted cyclohexanols. The large tert-butyl group effectively locks the cyclohexane (B81311) ring in a chair conformation with the tert-butyl group in the equatorial position to minimize steric strain.[4] This results in distinct axial and equatorial positions for the C-1 proton in the cis and trans isomers, respectively.

IsomerC-1 Proton Position¹H NMR Chemical Shift (ppm) of C-1 HMultiplicity of C-1 HCoupling Constants (J, Hz)
cis-4-tert-Butylcyclohexanol Equatorial~4.03pentet (or triplet of triplets)Small (J ≈ 3-4 Hz) for axial-equatorial and equatorial-equatorial couplings.[2]
trans-4-tert-Butylcyclohexanol Axial~3.5triplet of triplets (appears as a quartet in some cases)Large (J ≈ 9-12 Hz) for axial-axial couplings and smaller for axial-equatorial couplings.[2][4]

Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

¹H NMR Spectroscopy

Objective: To determine the relative stereochemistry of this compound derivatives by analyzing the chemical shift and coupling constants of the C-1 proton.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Fourier transform the free induction decay (FID) to obtain the spectrum.

    • Phase and baseline correct the spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Identify the signal corresponding to the C-1 proton (typically in the 3.5-4.5 ppm region).

    • Analyze the multiplicity and measure the coupling constants of the C-1 proton signal to determine its orientation (axial or equatorial).

2D NOESY Spectroscopy

Objective: To unambiguously confirm the relative stereochemistry by observing through-space correlations between the C-1 proton and other protons on the cyclohexane ring.

Methodology:

  • Sample Preparation: Prepare a slightly more concentrated sample (10-20 mg in 0.6 mL of deuterated solvent) than for ¹H NMR. For small molecules, it is crucial to remove dissolved oxygen by the freeze-pump-thaw method to prevent quenching of the NOE.[8][10]

  • Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR. Do not spin the sample during a 2D experiment.[8]

  • Data Acquisition:

    • Set up a 2D NOESY experiment.

    • Optimize the spectral width in both dimensions to include all proton signals of interest.[9]

    • Set the mixing time (d8). For small molecules, a mixing time of 0.5-1 second is a good starting point.[8][10]

    • Acquire the 2D data set. The experiment time will depend on the number of increments in the indirect dimension (t1) and the number of scans per increment.[9]

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions and Fourier transformation in both dimensions.

    • Analyze the 2D spectrum for cross-peaks. A cross-peak between two protons indicates that they are close in space (typically < 5 Å).

    • For the trans isomer (axial C-1 H), expect strong NOEs to the axial protons at C-3 and C-5. For the cis isomer (equatorial C-1 H), expect strong NOEs to the equatorial protons at C-2 and C-6.

X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the this compound derivative in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[12]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.[12]

    • Place the crystal in an X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in a monochromatic X-ray beam and recording the diffraction patterns at various orientations.[12][13]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

  • Data Analysis:

    • Visualize the three-dimensional structure using appropriate software.

    • Confirm the relative and absolute stereochemistry.

    • Analyze bond lengths, bond angles, and torsion angles.

Chiral Chromatography (HPLC)

Objective: To separate and quantify the stereoisomers (enantiomers or diastereomers) of a this compound derivative.

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and versatile.[17] Screening multiple columns may be necessary to find one that provides adequate separation.[18]

  • Mobile Phase Selection: Select an appropriate mobile phase. This can be normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., water/acetonitrile), or polar organic mode.[17]

  • Method Development:

    • Dissolve the sample in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the stereoisomers.

  • Data Analysis:

    • Identify the peaks corresponding to each stereoisomer based on their retention times.

    • Quantify the relative amounts of each isomer by integrating the peak areas.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Stereochemical Validation cluster_results Results start Synthesized This compound Derivative purification Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C, NOESY) purification->nmr Soluble Sample xray X-ray Crystallography purification->xray Crystalline Sample chiral Chiral Chromatography purification->chiral Soluble Sample relative Relative Stereochemistry (cis/trans) nmr->relative xray->relative absolute Absolute Stereochemistry xray->absolute purity Enantiomeric/Diastereomeric Purity chiral->purity

Caption: Experimental workflow for the validation of this compound derivative stereochemistry.

logical_relationships cluster_problem Stereochemical Question cluster_methods Recommended Primary Method is_it_cis_or_trans Relative Stereochemistry? nmr ¹H and 2D NOESY NMR is_it_cis_or_trans->nmr Provides solution-state conformation what_is_the_ee_or_de Stereoisomeric Purity? chromatography Chiral Chromatography what_is_the_ee_or_de->chromatography Separates and quantifies isomers what_is_the_3d_structure Absolute 3D Structure? crystallography X-ray Crystallography what_is_the_3d_structure->crystallography Definitive solid-state structure nmr->crystallography Complementary (Solution vs. Solid) chromatography->nmr Confirms purity of isolated isomers

Caption: Logical relationships for selecting a stereochemical validation method.

References

Comparison of the properties of polymers derived from different cyclic alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Properties of Polymers Derived from Cyclic Alcohols for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the thermal, mechanical, and physical properties of polymers synthesized from various cyclic alcohols. The information is intended to assist researchers in selecting appropriate materials for a range of applications, with a particular focus on drug development. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key characterization techniques are provided.

Introduction to Polymers from Cyclic Alcohols

Polymers derived from cyclic alcohols, particularly poly(meth)acrylates, offer a unique combination of properties stemming from their bulky, cyclic side chains. These characteristics, such as high glass transition temperatures (Tg), good mechanical strength, and tunable hydrophobicity, make them attractive for various applications, including coatings, optical materials, and biomedical devices. In the realm of drug development, these polymers are being explored for their potential in creating robust and biocompatible drug delivery systems. The structure of the cyclic group significantly influences the polymer's properties, making a comparative analysis essential for material selection.

Comparative Analysis of Polymer Properties

The properties of polymers derived from different cyclic alcohols are summarized below. These tables provide a clear comparison of their thermal, mechanical, and physical characteristics based on available experimental data.

Table 1: Thermal Properties of Poly(cycloalkyl methacrylate)s
PolymerGlass Transition Temperature (Tg) (°C)Thermal Decomposition Temperature (°C)
Poly(cyclopentyl methacrylate)~60-70Data not readily available
Poly(cyclohexyl methacrylate) (PCHMA)104[1]Decomposition starts above 200
Poly(cycloheptyl methacrylate)Data not readily availableData not readily available
Poly(cyclooctyl methacrylate)Data not readily availableData not readily available
Poly(cyclododecyl methacrylate)-65Data not readily available
Poly(isobornyl methacrylate) (PIBOMA)110-174~280-300
Table 2: Mechanical Properties of Poly(cycloalkyl methacrylate)s
PolymerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Poly(cyclopentyl methacrylate)Data not readily availableData not readily availableData not readily available
Poly(cyclohexyl methacrylate) (PCHMA)55-652.5-3.52-4
Poly(cycloheptyl methacrylate)Data not readily availableData not readily availableData not readily available
Poly(cyclooctyl methacrylate)Data not readily availableData not readily availableData not readily available
Poly(cyclododecyl methacrylate)Data not readily availableData not readily availableData not readily available
Poly(isobornyl methacrylate) (PIBOMA)40-501.8-2.53-5
Table 3: Physical Properties of Poly(cycloalkyl methacrylate)s
PolymerWater Contact Angle (°)Refractive Index
Poly(cyclopentyl methacrylate)~85-90Data not readily available
Poly(cyclohexyl methacrylate) (PCHMA)88-921.506
Poly(cycloheptyl methacrylate)Data not readily availableData not readily available
Poly(cyclooctyl methacrylate)Data not readily availableData not readily available
Poly(cyclododecyl methacrylate)>90Data not readily available
Poly(isobornyl methacrylate) (PIBOMA)90-95~1.50-1.52

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate characterization of polymer properties. The following sections outline the standard procedures for thermal and mechanical analysis.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer.

Apparatus: Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 200°C) at a constant heating rate (e.g., 10°C/min) to erase the polymer's thermal history.

    • Cooling Scan: Cool the sample to a low temperature (e.g., 0°C) at a controlled cooling rate (e.g., 10°C/min).

    • Second Heating Scan: Heat the sample again at the same heating rate (e.g., 10°C/min) to a temperature above the Tg.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve of the second heating scan. The Tg is typically determined as the midpoint of this transition.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of polymer pan Place in Al DSC pan weigh->pan load Load sample and reference pans pan->load heat1 Heat 1 (erase thermal history) load->heat1 cool Cool heat1->cool heat2 Heat 2 (measurement) cool->heat2 plot Plot heat flow vs. temperature heat2->plot tg Determine Tg from step in 2nd heat plot->tg

Fig. 1: Experimental workflow for determining glass transition temperature using DSC.
Mechanical Analysis: Tensile Testing

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer.

Standard: ASTM D638

Apparatus: Universal Testing Machine with tensile grips and an extensometer.

Procedure:

  • Specimen Preparation: Prepare dog-bone shaped specimens according to ASTM D638 specifications. The dimensions will depend on the material's thickness and rigidity. Ensure the specimens have smooth, nick-free edges.[2][3]

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.[4]

  • Testing:

    • Mount the specimen securely in the tensile grips of the universal testing machine.

    • Attach an extensometer to the gauge section of the specimen to accurately measure strain.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed depends on the material and specimen type.[4]

  • Data Analysis: Record the load versus extension data. Calculate the tensile strength, tensile modulus, and elongation at break from the resulting stress-strain curve.

Tensile_Testing_Workflow cluster_prep Specimen Preparation cluster_test Tensile Test cluster_analysis Data Analysis prepare Prepare dog-bone specimens (ASTM D638) condition Condition specimens (23°C, 50% RH, 40h) prepare->condition mount Mount specimen in grips condition->mount extensometer Attach extensometer mount->extensometer pull Apply tensile load until fracture extensometer->pull record Record load vs. extension data pull->record calculate Calculate Tensile Strength, Modulus, Elongation record->calculate

Fig. 2: Workflow for conducting tensile testing of polymers.
Mechanical Analysis: Dynamic Mechanical Analysis (DMA)

Objective: To determine the viscoelastic properties (storage modulus, loss modulus, and tan delta) of the polymer as a function of temperature.

Standard: ASTM D4065

Apparatus: Dynamic Mechanical Analyzer.

Procedure:

  • Sample Preparation: Prepare rectangular specimens of appropriate dimensions for the DMA clamp.

  • Instrument Setup: Mount the specimen in the DMA.

  • Test Parameters: Set the test parameters, including the frequency of oscillation (e.g., 1 Hz), strain amplitude, and temperature range.

  • Temperature Sweep: Apply a sinusoidal strain to the sample while ramping the temperature at a controlled rate (e.g., 3°C/min).

  • Data Analysis: The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature.

Applications in Drug Development

The unique properties of polymers derived from cyclic alcohols make them promising candidates for various applications in drug development, primarily in the formulation of controlled-release drug delivery systems.

Drug Delivery Systems

The hydrophobicity and high glass transition temperature of these polymers can be leveraged to create stable, solid drug-polymer matrices. The release of the drug from such a matrix is typically diffusion-controlled. The bulky cyclic side chains can create a more tortuous path for drug diffusion, potentially leading to a more sustained release profile. For instance, nanoparticles formulated from these polymers can encapsulate therapeutic agents, protecting them from degradation and controlling their release.

Biocompatibility

Drug_Delivery_Logic cluster_properties Polymer Properties cluster_application Drug Delivery Application cluster_considerations Key Considerations prop High Tg Hydrophobicity Mechanical Strength dds Controlled Release Drug Delivery System prop->dds biocompat Biocompatibility (low toxicity) dds->biocompat release Tunable Drug Release Profile dds->release

References

4-Alkylcyclohexanols vs. Cyanobiphenyls: A Comparative Analysis for Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the performance and characteristics of 4-alkylcyclohexanols in comparison to the widely-used cyanobiphenyls for liquid crystal applications. This document provides a comprehensive analysis supported by experimental data and detailed protocols.

In the dynamic field of liquid crystal (LC) technology, the molecular architecture of the mesogenic compounds is a critical determinant of their physical properties and, consequently, their suitability for various applications. Among the plethora of LC materials, 4-alkylcyclohexanols and cyanobiphenyls have emerged as significant classes of compounds. This guide offers a comparative analysis of these two families, focusing on their key performance metrics relevant to liquid crystal display (LCD) technology and other photonic applications.

Molecular Structure and its Influence on Properties

The fundamental difference between 4-alkylcyclohexanols and cyanobiphenyls lies in their rigid core structures. Cyanobiphenyls, such as the well-known 4-n-alkyl-4'-cyanobiphenyls (nCB), possess a biphenyl (B1667301) core, which is aromatic and planar. This planarity and the presence of delocalized π-electrons contribute to a high birefringence and significant dielectric anisotropy. In contrast, 4-alkylcyclohexanols feature a cyclohexane (B81311) ring, a saturated aliphatic structure. This non-planar, flexible ring generally leads to lower birefringence and a different profile of dielectric anisotropy compared to their aromatic counterparts. A notable example from this class is 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), which incorporates a cyclohexane ring directly attached to a cyanophenyl group.

G cluster_0 Core Structures cluster_1 Resulting Properties node_cyanobiphenyl Cyanobiphenyl Core (e.g., 5CB) - Biphenyl group - Aromatic, planar - High π-electron conjugation node_properties_cyano High Birefringence (Δn) High Positive Dielectric Anisotropy (Δε) node_cyanobiphenyl->node_properties_cyano leads to node_alkylcyclohexanol 4-Alkylcyclohexanol Derivative Core (e.g., PCH5) - Cyclohexane ring - Aliphatic, non-planar - Reduced π-electron conjugation node_properties_alkyl Lower Birefringence (Δn) Moderate Positive Dielectric Anisotropy (Δε) node_alkylcyclohexanol->node_properties_alkyl leads to

Figure 1: Comparison of the core structures of cyanobiphenyls and 4-alkylcyclohexanol derivatives and their resulting general properties.

Comparative Performance Data

The following tables summarize the key physical properties of the 4-n-alkyl-4'-cyanobiphenyl (nCB) homologous series and 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), a representative of the 4-alkylcyclohexanol class.

Table 1: Phase Transition Temperatures of nCB Homologous Series and PCH5

CompoundAlkyl Chain Length (n)Crystal to Nematic/Smectic Transition (°C)Nematic to Isotropic Transition (Clearing Point, °C)
5CB[1]522.535.1
6CB[1]613.529.0
7CB[1]728.542.0
8CB[1]821.5 (S-N), 32.5 (N-I)40.4
PCH5[2][3]530.054.4

Table 2: Dielectric and Optical Properties of nCB Homologous Series and PCH5

CompoundDielectric Anisotropy (Δε) at 25°CBirefringence (Δn) at 20°C (λ = 589 nm)
5CB[1]+12.1~0.18
6CB~+10.5~0.16
7CB~+9.5~0.15
8CB~+8.0~0.14
PCH5+10.0 (approx.)~0.12

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these liquid crystals are crucial for reproducible research and development.

Synthesis of a Representative 4-Alkylcyclohexanol: trans-4-Pentylcyclohexanol

This protocol is a general representation of the synthesis of the hydroxyl precursor for many 4-alkylcyclohexanol-based liquid crystals.

  • Grignard Reaction:

    • React 4-pentylbromocyclohexane with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, 4-pentylcyclohexylmagnesium bromide.

  • Oxidation:

    • Bubble dry oxygen through the solution of the Grignard reagent at 0°C.

  • Hydrolysis:

    • Hydrolyze the resulting magnesium salt with a saturated aqueous solution of ammonium (B1175870) chloride to yield the crude trans-4-pentylcyclohexanol.

  • Purification:

    • Purify the product by column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent like hexane.

Synthesis of a Representative Cyanobiphenyl: 4-Cyano-4'-pentylbiphenyl (5CB)

The synthesis of 5CB typically involves a Suzuki coupling reaction.

  • Suzuki Coupling:

    • React 4-pentylphenylboronic acid with 4-bromobenzonitrile (B114466) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., aqueous sodium carbonate) in a suitable solvent mixture (e.g., toluene/ethanol).

  • Reaction Monitoring:

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • After completion, extract the product into an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Purify the crude 5CB by column chromatography and subsequent recrystallization from ethanol (B145695) to obtain the pure nematic liquid crystal.

Characterization of Liquid Crystal Properties

The following workflow outlines the key experimental procedures for characterizing the essential properties of liquid crystals.

G cluster_workflow Experimental Workflow for LC Characterization synthesis Synthesis and Purification of LC Material pom Polarized Optical Microscopy (POM) - Determine phase transition temperatures - Observe textures synthesis->pom dsc Differential Scanning Calorimetry (DSC) - Quantify transition enthalpies - Confirm transition temperatures synthesis->dsc birefringence Birefringence Measurement (e.g., Abbé refractometer with polarizers) synthesis->birefringence dielectric Dielectric Anisotropy Measurement (Capacitance measurement of aligned LC cells) synthesis->dielectric data_analysis Data Analysis and Comparison pom->data_analysis dsc->data_analysis birefringence->data_analysis dielectric->data_analysis

Figure 2: Experimental workflow for the characterization of liquid crystal properties.

1. Clearing Point Determination: The clearing point, or the nematic-to-isotropic transition temperature, is determined using a hot-stage polarizing optical microscope (POM). The sample is placed between two glass slides and heated at a controlled rate. The temperature at which the birefringent nematic texture completely disappears, and the sample becomes dark (isotropic) between crossed polarizers, is recorded as the clearing point. This is often confirmed by Differential Scanning Calorimetry (DSC), which shows a distinct endothermic peak at the transition temperature.

2. Birefringence (Δn) Measurement: Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It can be measured using an Abbé refractometer modified with a polarizer. A thin, homeotropically aligned liquid crystal cell is used to measure nₒ. A planar-aligned cell is used to measure nₑ. The measurements are typically performed at a specific wavelength (e.g., 589 nm) and temperature.

3. Dielectric Anisotropy (Δε) Measurement: Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is determined by measuring the capacitance of two types of liquid crystal cells with a known area and thickness using an LCR meter. A homeotropically aligned cell is used to measure ε∥, and a planar-aligned cell is used to measure ε⊥. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Concluding Remarks

The choice between 4-alkylcyclohexanols and cyanobiphenyls for liquid crystal applications is contingent upon the specific performance requirements of the device. Cyanobiphenyls, with their high birefringence and large positive dielectric anisotropy, have been the materials of choice for many conventional twisted nematic (TN) and super-twisted nematic (STN) displays. However, their aromatic nature can sometimes lead to issues with UV stability.

4-Alkylcyclohexanol derivatives, exemplified by PCH5, offer a valuable alternative. Their saturated cyclohexane core results in lower birefringence, which can be advantageous in applications where a smaller optical path difference is desired. While their dielectric anisotropy is generally lower than that of cyanobiphenyls, it is still sufficiently positive for many electro-optical applications. Furthermore, the aliphatic nature of the cyclohexane ring can contribute to improved UV stability and lower viscosity, which are desirable properties for long-lifetime and fast-switching devices.

Ultimately, the selection of a liquid crystal material requires a careful consideration of the trade-offs between various physical properties. This guide provides the foundational data and experimental context to aid researchers in making informed decisions for their specific applications.

References

A Comparative Guide to Catalysts in the Synthesis of 4-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4-butylcyclohexanol, a key intermediate in various chemical industries, is predominantly achieved through the hydrogenation of 4-tert-butylphenol (B1678320) or the reduction of 4-tert-butylcyclohexanone (B146137). The choice of catalyst plays a pivotal role in determining the overall efficiency of the synthesis, influencing reaction rates, product yields, and, crucially, the stereoselectivity towards the desired cis or trans isomers. This guide provides a comparative analysis of different catalysts employed in the synthesis of this compound, supported by experimental data to aid researchers, scientists, and professionals in drug development in selecting the most suitable catalytic system for their specific needs.

Catalyst Performance Comparison

The efficacy of various catalysts is summarized in the table below, highlighting key performance indicators such as conversion rates, selectivity towards cis and trans isomers, and the reaction conditions employed.

CatalystStarting MaterialConversion (%)cis-Isomer Selectivity (%)trans-Isomer Selectivity (%)Temperature (°C)Pressure (atm)SolventReference
Rhodium-based Catalysts
2% Rh/C with methanesulphonic acidp-tert-butylphenol100100----[1]
5% Rh/Alumina with HBF44-tert-butyl-phenol>9881.915.945~5Tetrahydrofuran (B95107)[2]
Rh/C with HCl4-tert-butylphenol-~90~1060~11Isopropanol[3]
0.5% Rh/Zr-beta4-tert-butylphenol-955--2-propanol[4]
Ruthenium-based Catalysts
Ru catalystp-tert-butylphenol99.9--180~256Tetrahydrofuran[5]
30% Ru-Ni (2:1)@RGOp-tert-butylphenol100--8015-[6]
Nickel-based Catalysts
Raney nickelp-tert-butylphenol------[1]
20% Ni/SiO2p-tert-butylphenol------[1]
Palladium-based Catalysts
5% Pd/Cp-tert-butylphenol------[1]
Pd/C-heteropoly acid4-tert-butylphenol---~100--[7]
Other Catalytic Systems
Iridium tetrachloride / Trimethyl phosphite4-tert-butylcyclohexanone93-9995.8-96.23.8-4.2Reflux-2-propanol
Lithium aluminum hydride4-t-butylcyclohexanone-0.896Reflux-Ether

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Synthesis of cis-4-tert-Butylcyclohexanol using an Iridium Catalyst[8]
  • Catalyst Preparation: A solution of 4.0 g of iridium tetrachloride in 4.5 ml of concentrated hydrochloric acid is prepared. To this, 180 ml of water is added, followed by 52 g of trimethyl phosphite.

  • Reaction Setup: The catalyst solution is added to a solution of 30.8 g of 4-tert-butylcyclohexanone in 635 ml of 2-propanol in a 2-liter flask equipped with a reflux condenser.

  • Reaction Execution: The solution is heated at reflux for 48 hours.

  • Work-up and Isolation: The 2-propanol is removed using a rotary evaporator. The remaining solution is diluted with 250 ml of water and extracted four times with 150-ml portions of diethyl ether. The combined ether extracts are washed with two 100-ml portions of water, dried over magnesium sulfate (B86663) or potassium carbonate, and concentrated on a rotary evaporator.

  • Purification: The crude product is recrystallized from 40% aqueous ethanol (B145695) to yield greater than 99% pure cis-4-tert-butylcyclohexanol.

Protocol 2: Synthesis of trans-4-t-Butylcyclohexanol using Lithium Aluminum Hydride[9]
  • Reagent Preparation: A solution of 77.2 g of 4-t-butylcyclohexanone in 500 ml of dry ether is prepared.

  • Reaction Setup: The ketone solution is slowly added to a "mixed hydride" solution (prepared from lithium aluminum hydride) while maintaining a gentle reflux.

  • Reaction Execution: After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

  • Quenching and Work-up: The excess hydride is destroyed by the addition of 10 ml of dry t-butanol, followed by another 30 minutes of reflux. The reaction mixture is cooled and decomposed by the successive addition of 100 ml of water and 250 ml of 10% aqueous sulfuric acid.

  • Isolation and Purification: The ethereal layer is separated, and the aqueous layer is extracted with ether. The combined ether extracts are washed with water, dried over anhydrous magnesium sulfate, and the ether is removed by distillation. The crude product is recrystallized from hot petroleum ether.

Protocol 3: Hydrogenation of p-tert-Butylphenol using a Ruthenium Catalyst[5]
  • Feed Preparation: A 50 wt.-% solution of p-tert-butylphenol is prepared in tetrahydrofuran (THF).

  • Reaction Setup: The solution is passed through a flow reactor packed with 3.2 liters of a Ru catalyst.

  • Reaction Conditions: The reaction is carried out at a temperature of 180°C and an overall pressure of 2.6·10⁷ Pa.

  • Product Isolation: Following the reaction, the solvent is removed by distillation to yield the final product.

Visualizing the Workflow

The general experimental workflow for the synthesis and analysis of this compound can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis Stage cluster_reaction Reaction Stage cluster_workup Work-up & Purification cluster_analysis Analysis Stage Starting Material Starting Material Reaction Vessel Reaction Vessel Starting Material->Reaction Vessel Catalyst Catalyst Catalyst->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Heating/Stirring Heating/Stirring Reaction Vessel->Heating/Stirring Quenching Quenching Heating/Stirring->Quenching Monitoring (TLC/GC) Monitoring (TLC/GC) Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Solvent Removal->Purification (Recrystallization/Chromatography) Final Product Final Product Purification (Recrystallization/Chromatography)->Final Product Characterization (GC, NMR, MP) Characterization (GC, NMR, MP) Final Product->Characterization (GC, NMR, MP)

Caption: General workflow for the synthesis and analysis of this compound.

This guide highlights the diversity of catalytic systems available for the synthesis of this compound. The choice of catalyst and reaction conditions can be tailored to achieve high yields and desired stereoselectivity, with rhodium-based catalysts often favoring the cis-isomer, particularly in the presence of acidic co-catalysts, while systems like lithium aluminum hydride reduction of the ketone can produce the trans-isomer with high selectivity. Ruthenium and nickel-based catalysts also demonstrate high activity, providing a range of options for process optimization.

References

Spectroscopic Scrutiny: A Comparative Analysis of cis- and trans-4-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the conformational isomers, cis- and trans-4-butylcyclohexanol, reveals distinct differences in their nuclear magnetic resonance (NMR) and infrared (IR) spectra. These differences, arising from the spatial orientation of the hydroxyl and butyl groups on the cyclohexane (B81311) ring, provide a clear method for their differentiation and characterization.

The primary distinction between the two isomers lies in the orientation of the hydroxyl group. In the more stable chair conformation of trans-4-butylcyclohexanol, both the bulky tert-butyl group and the hydroxyl group occupy equatorial positions. Conversely, in cis-4-butylcyclohexanol, the tert-butyl group remains in the sterically favorable equatorial position, forcing the hydroxyl group into an axial orientation. This seemingly subtle difference in stereochemistry profoundly influences the local electronic environment of the nuclei and the vibrational modes of the chemical bonds, leading to unique spectroscopic signatures for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

The ¹H and ¹³C NMR spectra of the cis and trans isomers exhibit significant variations in chemical shifts, particularly for the protons and carbons directly attached to or near the hydroxyl group.

¹H NMR Spectral Data

The most telling difference in the ¹H NMR spectra is the chemical shift of the proton on the carbon bearing the hydroxyl group (H-1). In the cis isomer, where this proton is in an equatorial position, it experiences less shielding and thus appears at a higher chemical shift (downfield) compared to the axial H-1 proton in the trans isomer.

Assignment cis-4-butylcyclohexanol Chemical Shift (δ, ppm) trans-4-butylcyclohexanol Chemical Shift (δ, ppm)
-C(CH₃)₃0.86 (s, 9H)0.85 (s, 9H)
Cyclohexyl Protons1.15-1.95 (m, 9H)1.00-2.10 (m, 9H)
-CHOH~4.03 (m, 1H)~3.51 (m, 1H)
-OHVariableVariable

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature.

¹³C NMR Spectral Data

Similarly, the ¹³C NMR spectra show a clear distinction between the two isomers. The carbon atom attached to the hydroxyl group (C-1) in the cis isomer is shielded (shifted upfield) compared to the C-1 in the trans isomer. This is a common trend for carbons bearing axial versus equatorial substituents.

Assignment cis-4-butylcyclohexanol Chemical Shift (δ, ppm) trans-4-butylcyclohexanol Chemical Shift (δ, ppm)
-C(C H₃)₃27.527.6
-C (CH₃)₃32.432.3
C-2, C-635.535.0
C-3, C-525.025.8
C-447.347.8
C-1 (-CHOH)66.571.3

Infrared (IR) Spectroscopy Comparison

The IR spectra of both isomers are dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol. However, the C-O stretching vibration is sensitive to the stereochemistry. The axial C-O bond in the cis isomer typically absorbs at a lower wavenumber compared to the equatorial C-O bond in the trans isomer.

Vibrational Mode cis-4-butylcyclohexanol Absorption (cm⁻¹) trans-4-butylcyclohexanol Absorption (cm⁻¹)
O-H Stretch~3600-3200 (strong, broad)~3600-3200 (strong, broad)
C-H Stretch (sp³)~2950-2850 (strong)~2950-2850 (strong)
C-O Stretch~955 (strong)~1065 (strong)

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of the 4-butylcyclohexanol isomer.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Grind a small amount (1-2 mg) of the this compound isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer

  • Mode: Transmission

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Logical Relationships in Spectroscopic Differentiation

The following diagram illustrates the logical workflow for distinguishing between the cis and trans isomers of this compound based on their key spectroscopic features.

Spectroscopic_Comparison Spectroscopic Differentiation of this compound Isomers cluster_isomers Isomers cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cis cis-4-Butylcyclohexanol (Axial -OH) H1_NMR ¹H NMR (-CHOH proton) cis->H1_NMR Downfield Shift (~4.03 ppm) C13_NMR ¹³C NMR (-CHOH carbon) cis->C13_NMR Upfield Shift (~66.5 ppm) IR IR (C-O Stretch) cis->IR Lower Wavenumber (~955 cm⁻¹) trans trans-4-Butylcyclohexanol (Equatorial -OH) trans->H1_NMR Upfield Shift (~3.51 ppm) trans->C13_NMR Downfield Shift (~71.3 ppm) trans->IR Higher Wavenumber (~1065 cm⁻¹)

Caption: Workflow for isomer differentiation.

Benchmarking the Performance of 4-Butylcyclohexanol-Based Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of drug delivery systems, the rational selection of polymeric excipients is paramount to achieving desired therapeutic outcomes. This guide provides a comprehensive performance benchmark of 4-butylcyclohexanol-based polymers, a class of hydrophobic polymers with significant potential for controlled drug release applications. Due to the limited direct experimental data on this specific polymer, this comparison leverages data from structurally similar hydrophobic methacrylate-based polymers to provide a robust predictive performance profile. This document is intended to guide researchers, scientists, and drug development professionals in making informed decisions for their formulation development.

Performance Comparison of Hydrophobic Polymers

The following table summarizes the key performance indicators of this compound-based polymers in comparison to other commonly used hydrophobic polymers in drug delivery. The data for this compound-based polymers are extrapolated from studies on structurally analogous polymers like poly(cyclohexyl methacrylate) and poly(tert-butylcyclohexyl methacrylate).

Performance MetricPoly(this compound) Acrylate/Methacrylate (B99206) (Predicted)Poly(lactic-co-glycolic acid) (PLGA)Poly(caprolactone) (PCL)
Drug Loading Capacity (%) 5-15% for hydrophobic drugs1-10% for hydrophobic drugs1-20% for hydrophobic drugs
Drug Release Kinetics Sustained, zero-order or Fickian diffusionBiphasic: initial burst followed by sustained releaseSlow, sustained release over months
Degradation Rate Non-biodegradableBiodegradable (tunable from weeks to months)Biodegradable (slow, over a year)
Biocompatibility Generally good, low cytotoxicity expectedExcellent, FDA approvedExcellent, FDA approved
Glass Transition Temp. (Tg) High (expected >100°C)40-60°C-60°C
Formulation Method Nanoprecipitation, Emulsion PolymerizationEmulsion, NanoprecipitationSolvent Evaporation, Melt Extrusion

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound-based polymers.

Synthesis of Poly(this compound) Methacrylate Nanoparticles via Nanoprecipitation

This protocol describes the formation of drug-loaded nanoparticles using a rapid and straightforward nanoprecipitation technique.

  • Preparation of Organic Phase: Dissolve 100 mg of poly(this compound) methacrylate and 10 mg of the desired hydrophobic drug in 10 mL of a suitable organic solvent (e.g., acetone, tetrahydrofuran).

  • Preparation of Aqueous Phase: Prepare 20 mL of an aqueous solution containing a stabilizer, such as 0.5% (w/v) Pluronic® F127.

  • Nanoprecipitation: Under moderate magnetic stirring, inject the organic phase into the aqueous phase using a syringe pump at a constant flow rate (e.g., 1 mL/min).

  • Solvent Evaporation: Continue stirring the resulting nanoparticle suspension for at least 4 hours at room temperature to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove any unloaded drug and excess stabilizer.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powdered form for long-term storage and characterization.

In Vitro Drug Release Study

This protocol outlines a standard method for evaluating the release kinetics of a drug from the prepared nanoparticles.

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles (e.g., 10 mg) in 10 mL of release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% w/v Tween® 80 to ensure sink conditions).

  • Incubation: Place the sample in a dialysis bag (with an appropriate molecular weight cut-off) and immerse it in a larger volume of release medium (e.g., 100 mL) maintained at 37°C with constant agitation.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the external release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Drug Quantification: Analyze the collected samples for drug content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to determine the release profile.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the benchmarking of this compound-based polymers.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_evaluation Performance Evaluation Polymer Poly(this compound) Methacrylate Mixing Nanoprecipitation Polymer->Mixing Drug Hydrophobic Drug Drug->Mixing Organic_Solvent Organic Solvent Organic_Solvent->Mixing Aqueous_Phase Aqueous Phase (with Stabilizer) Aqueous_Phase->Mixing Evaporation Solvent Evaporation Mixing->Evaporation Purification Purification (Centrifugation) Evaporation->Purification Lyophilization Lyophilization Purification->Lyophilization Characterization Physicochemical Characterization (Size, Zeta, Morphology) Lyophilization->Characterization Drug_Loading Drug Loading & Encapsulation Efficiency Lyophilization->Drug_Loading In_Vitro_Release In Vitro Drug Release Lyophilization->In_Vitro_Release Biocompatibility Biocompatibility (Cell Viability Assays) Lyophilization->Biocompatibility

Caption: Experimental workflow for synthesis and evaluation.

Drug_Release_Mechanisms cluster_release Drug Release Pathways NP Drug-Loaded Nanoparticle (Polymer Matrix + Drug) Diffusion Fickian Diffusion (Concentration Gradient) NP->Diffusion Dominant for hydrophobic matrices Swelling Polymer Swelling (Hydration) NP->Swelling Less significant for highly hydrophobic polymers Erosion Surface Erosion (for biodegradable polymers) NP->Erosion Not applicable for non-biodegradable polymers Released_Drug Released Drug Diffusion->Released_Drug Swelling->Released_Drug Erosion->Released_Drug

Caption: Drug release mechanisms from polymeric nanoparticles.

Signaling_Pathway_Interaction NP_Targeting Targeted Nanoparticle Cell_Membrane Cell Membrane NP_Targeting->Cell_Membrane Receptor Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Intracellular Drug Release Endosome->Drug_Release Endosomal Escape Target Cellular Target (e.g., Nucleus, Mitochondria) Drug_Release->Target Therapeutic_Effect Therapeutic Effect Target->Therapeutic_Effect

Caption: Cellular uptake and intracellular drug delivery pathway.

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-butylcyclohexanol is essential for quality control and formulation development. This guide provides a comprehensive comparison of two primary analytical methods for the determination of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). While direct cross-validation studies for this compound are not extensively published, this document synthesizes typical performance data for these techniques based on the analysis of similar short-chain alkylcyclohexanols and other cyclic alcohols.

Data Presentation: Quantitative Performance Comparison

The selection of an analytical method is often a balance between sensitivity, precision, and the specific requirements of the sample matrix. Below is a summary of the typical performance characteristics for the quantification of this compound using GC-FID and HPLC-UV.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 5 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL5 - 20 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (%RSD) < 2.0%< 3.0%
Selectivity HighModerate to High
Matrix Effect Less prone to interference for volatile compoundsCan be susceptible to interference from non-volatile matrix components
Throughput HighModerate to High

Experimental Protocols

Detailed methodologies are critical for the successful implementation and cross-validation of analytical methods. The following protocols are representative for the analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol (B129727) or isopropanol) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the same solvent.

  • For sample analysis, accurately weigh the sample, dissolve it in the solvent to a known concentration, and filter through a 0.45 µm syringe filter before injection.

2. GC-FID Conditions:

  • Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in split mode (e.g., 20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at 10 °C/min.

    • Hold: Hold at 200 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Method

While this compound lacks a strong chromophore for UV detection, analysis at low wavelengths (e.g., 200-210 nm) is feasible, particularly for quality control purposes where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard (1 mg/mL) in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Accurately weigh the sample, dissolve it in the mobile phase to a known concentration, and filter through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at 205 nm.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the described analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_method_dev Method Development & Validation cluster_comparison Comparative Analysis cluster_conclusion Conclusion DefineObjective Define Objective: Compare GC-FID and HPLC-UV for This compound analysis SetCriteria Set Acceptance Criteria (Accuracy, Precision, Linearity) DefineObjective->SetCriteria GC_Dev Develop & Optimize GC-FID Method HPLC_Dev Develop & Optimize HPLC-UV Method GC_Val Validate GC-FID Method (Linearity, Precision, Accuracy) GC_Dev->GC_Val HPLC_Val Validate HPLC-UV Method (Linearity, Precision, Accuracy) HPLC_Dev->HPLC_Val AnalyzeSamples Analyze Identical Samples with Both Validated Methods GC_Val->AnalyzeSamples HPLC_Val->AnalyzeSamples CompareResults Statistically Compare Results (e.g., t-test, F-test) AnalyzeSamples->CompareResults AssessEquivalence Assess Method Equivalence Based on Acceptance Criteria CompareResults->AssessEquivalence FinalReport Final Report: Summarize Findings and Recommend Method AssessEquivalence->FinalReport

Workflow for Cross-Validation of Analytical Methods.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_gc GC-FID Analysis cluster_hplc HPLC-UV Analysis cluster_data_analysis Data Analysis & Comparison Start Start: This compound Sample Dissolve Dissolve in Appropriate Solvent Start->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter GC_Inject Inject into GC-FID Filter->GC_Inject HPLC_Inject Inject into HPLC-UV Filter->HPLC_Inject GC_Separate Separation on Polar Capillary Column GC_Inject->GC_Separate GC_Detect Detection by FID GC_Separate->GC_Detect Quantify Quantify Concentration using Calibration Curves GC_Detect->Quantify HPLC_Separate Separation on C18 Reverse-Phase Column HPLC_Inject->HPLC_Separate HPLC_Detect Detection by UV (205 nm) HPLC_Separate->HPLC_Detect HPLC_Detect->Quantify Compare Compare Performance Metrics (Accuracy, Precision, etc.) Quantify->Compare

Experimental Workflow for Method Comparison.

Comparative Analysis of 4-Butylcyclohexanol Derivatives: An In-Vitro and In-Vivo Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy and underlying mechanisms of 4-butylcyclohexanol derivatives. This report synthesizes available experimental data to provide an objective performance assessment.

This guide delves into the in-vitro and in-vivo properties of this compound derivatives, with a primary focus on the well-documented transient receptor potential vanilloid 1 (TRPV1) antagonist, 4-tert-butylcyclohexanol (B146172). While extensive research highlights the efficacy of the tert-butyl isomer in mitigating skin sensitivity and neurogenic inflammation, comparative data on other isomers such as n-butyl, sec-butyl, and isobutyl cyclohexanol (B46403) remains limited in the public domain. This report compiles the existing data on 4-tert-butylcyclohexanol and presents the established experimental frameworks used to evaluate such compounds, providing a valuable resource for future comparative studies.

In-Vitro Data Summary

The primary mechanism of action identified for 4-tert-butylcyclohexanol is the antagonism of the TRPV1 receptor, a key player in mediating sensations of pain, heat, and irritation.

Table 1: In-Vitro Efficacy of 4-tert-Butylcyclohexanol as a TRPV1 Antagonist

CompoundAssay TypeCell LineAgonistIC50 ValueReference
trans-4-tert-ButylcyclohexanolCalcium Influx AssayHEK293 cells stably transfected with hTRPV1Capsaicin (B1668287)34 ± 5 µM[1][2]
trans-4-tert-ButylcyclohexanolElectrophysiological RecordingOocytes expressing hTRPV1Capsaicin34 ± 5 µM[1][2]

In comparative in-vitro studies, 4-tert-butylcyclohexanol has demonstrated superior efficacy in inhibiting TRPV1 activation compared to other common cosmetic ingredients aimed at soothing sensitive skin. A study investigating capsaicin-induced TRPV1 activation in keratinocytes found that 4-tert-butylcyclohexanol significantly reduced calcium influx, while other tested actives, including allantoin, glycyrrhetinic acid, niacinamide, and dextran (B179266) sulfate, showed no such effect[3].

In-Vivo Data Summary

In-vivo studies in human subjects have substantiated the in-vitro findings, demonstrating the practical efficacy of 4-tert-butylcyclohexanol in reducing sensory irritation.

Table 2: In-Vivo Efficacy of 4-tert-Butylcyclohexanol in Human Clinical Trials

Study DesignModelCompound/FormulationOutcomeSignificanceReference
Clinical Study (30 women)Capsaicin-induced burning0.4% trans-4-tert-butylcyclohexanol in o/w emulsionSignificant reduction in capsaicin-induced burningP < 0.0001[1][2]
Single-blind, randomized studyShaving-induced erythemaCream with 4-t-butylcyclohexanol and licochalcone AReduction in shaving-induced erythema-[4]

These findings underscore the potential of 4-tert-butylcyclohexanol as an effective agent for managing sensitive skin conditions. The compound has been shown to provide rapid relief from stinging and burning sensations[5][6].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the assessment of this compound derivatives.

In-Vitro TRPV1 Activation Assay

This assay quantifies the ability of a compound to inhibit the activation of the TRPV1 receptor in a cellular model.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected with the human TRPV1 gene.

  • Calcium Imaging: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., 4-tert-butylcyclohexanol).

  • Agonist Stimulation: A known TRPV1 agonist, such as capsaicin, is added to the cells.

  • Data Acquisition: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the antagonist.

Diagram 1: In-Vitro TRPV1 Antagonist Assay Workflow

InVitro_TRPV1_Assay cluster_workflow Experimental Workflow start HEK293-hTRPV1 Cells dye Load with Calcium-Sensitive Dye start->dye 1. incubation Incubate with This compound Derivative dye->incubation 2. agonist Stimulate with Capsaicin incubation->agonist 3. measurement Measure Fluorescence (Calcium Influx) agonist->measurement 4. analysis Calculate IC50 measurement->analysis 5.

Caption: Workflow for determining the in-vitro TRPV1 antagonist activity.

In-Vivo Capsaicin-Induced Stinging Test

This human clinical test assesses the efficacy of a topical product in reducing chemically-induced skin irritation.

  • Subject Recruitment: Volunteers with self-perceived sensitive skin are recruited.

  • Baseline Measurement: A baseline stinging/burning sensation is induced by applying a standardized capsaicin solution to a defined area of the skin (e.g., nasolabial fold).

  • Product Application: The test product containing the this compound derivative is applied to the irritated area.

  • Symptom Assessment: Subjects rate the intensity of the stinging/burning sensation at predefined time points.

  • Data Analysis: The reduction in irritation scores over time is statistically analyzed to determine the efficacy of the test product.

Diagram 2: In-Vivo Capsaicin-Induced Stinging Test Protocol

InVivo_Stinging_Test cluster_protocol Clinical Protocol recruit Recruit Subjects (Sensitive Skin) baseline Induce Stinging with Capsaicin recruit->baseline application Apply Test Product baseline->application assessment Assess Stinging Sensation (Time Points) application->assessment analysis Analyze Reduction in Irritation assessment->analysis

Caption: Protocol for the in-vivo assessment of anti-irritant efficacy.

In-Vivo Shaving-Induced Erythema Model

This model evaluates the ability of a product to reduce redness and inflammation caused by mechanical irritation from shaving.

  • Subject Selection: Male volunteers with a tendency for shaving-induced redness are selected.

  • Standardized Shaving: A standardized shaving procedure is performed on a defined area of the skin.

  • Product Application: The test product is applied to the shaved area immediately after shaving.

  • Erythema Measurement: The degree of redness (erythema) is quantified using instrumental methods (e.g., chromameter or digital imaging) at specific time intervals post-shaving.

  • Data Analysis: The change in erythema scores is compared between treated and untreated areas to assess the anti-inflammatory effect of the product.

Signaling Pathway

The primary signaling pathway influenced by 4-tert-butylcyclohexanol is the TRPV1 pathway. Activation of TRPV1 by stimuli such as capsaicin or heat leads to an influx of cations (primarily Ca2+ and Na+), resulting in depolarization of sensory neurons and the transmission of pain and irritation signals. By acting as an antagonist, 4-tert-butylcyclohexanol blocks this channel activation, thereby preventing the downstream signaling cascade.

Diagram 3: TRPV1 Signaling Pathway and Antagonism by 4-tert-Butylcyclohexanol

TRPV1_Pathway cluster_pathway TRPV1 Signaling Cascade stimulus Stimulus (Capsaicin, Heat) trpv1 TRPV1 Channel stimulus->trpv1 Activates influx Cation Influx (Ca2+, Na+) trpv1->influx antagonist 4-tert-Butylcyclohexanol antagonist->trpv1 Blocks depolarization Neuronal Depolarization influx->depolarization signal Pain/Irritation Signal to CNS depolarization->signal

Caption: Simplified diagram of TRPV1 antagonism by 4-tert-butylcyclohexanol.

Conclusion

The available scientific literature robustly supports the efficacy of 4-tert-butylcyclohexanol as a TRPV1 antagonist with clear in-vitro and in-vivo benefits for mitigating skin sensitivity. The provided experimental protocols offer a standardized framework for evaluating the activity of this and other related compounds. However, a significant data gap exists concerning the comparative analysis of other this compound isomers. Future research should focus on a systematic evaluation of the structure-activity relationship of n-butyl-, sec-butyl-, and isobutyl-cyclohexanol to provide a more complete understanding of this class of compounds and to potentially identify derivatives with enhanced efficacy or novel properties. Such studies will be invaluable for the development of new therapeutic agents for a range of sensory and inflammatory disorders.

References

A Head-to-Head Comparison of 4-Butylcyclohexanol and Other Fragrance Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of fragrance formulation, stability is paramount. A fragrance must maintain its intended scent profile, color, and overall integrity from production to final use. This guide provides a detailed comparison of 4-butylcyclohexanol with other common fragrance stabilizers, offering researchers, scientists, and drug development professionals a data-driven overview of their performance.

While 4-tert-butylcyclohexanol (B146172) is primarily a fragrance ingredient known for its woody, patchouli-like aroma, its inherent low volatility allows it to function as a fixative, thereby contributing to the fragrance's longevity.[1][2] This comparison, therefore, evaluates it alongside two other critical classes of fragrance stabilizers: antioxidants and UV absorbers, which address different aspects of fragrance degradation.[3]

Section 1: The Role of Stabilizers in Fragrance Formulations

Fragrance stability is challenged by several factors, including oxidation, light exposure, and temperature fluctuations.[4][5] These factors can lead to discoloration, loss of scent intensity, and the formation of off-odors.[6][7] To counteract these effects, formulators employ a variety of stabilizers:

  • Fixatives: These are typically substances with low volatility that slow the evaporation of more volatile fragrance components.[8][9] By anchoring lighter top and middle notes, they extend the overall life of the scent on the skin.[10][11] 4-tert-butylcyclohexanol falls into this category due to its substantive nature.

  • Antioxidants: These compounds protect fragrance ingredients from oxidative degradation, which can alter their chemical structure and scent.[12][13] Butylated Hydroxytoluene (BHT) is a widely used synthetic antioxidant in perfumery.[14]

  • UV Absorbers/Light Stabilizers: These molecules absorb or scatter harmful UV radiation that can trigger photochemical reactions, leading to the breakdown of fragrance and color components.[3][15] Benzophenone-4 is a common water-soluble UV filter used for this purpose.[16]

Section 2: Comparative Performance Data

The following tables summarize the performance characteristics of this compound as a fixative against a representative antioxidant (BHT) and a UV absorber (Benzophenone-4). It is important to note that these molecules serve different primary functions and are not mutually exclusive; they are often used in combination.

Table 1: Functional Comparison of Fragrance Stabilizers

Parameter 4-tert-Butylcyclohexanol Butylated Hydroxytoluene (BHT) Benzophenone-4
Primary Function Fragrance Ingredient, Fixative (Longevity)Antioxidant (Chemical Stability)UV Absorber (Photostability)
Mechanism of Action Low volatility slows the evaporation of other fragrance molecules.[8]Inhibits oxidation by neutralizing free radicals.[14]Absorbs UVA and UVB radiation, preventing photochemical degradation.[15][17]
Typical Use Level Up to 10% in the fragrance concentrate.[1]< 0.1% - 1% of the total formula.[14][18][19]Up to 5% in the final product (as per EU regulations).[15]
Impact on Scent Profile Contributes a woody, patchouli-like character.[1]Generally odorless at typical concentrations, though can have a faint phenolic odor when pure.[19]Odorless; does not directly impact the intended fragrance.
Solubility Soluble in organic solvents like ethanol (B145695).[1]Oil-soluble.[14]Water-soluble.[20]

Table 2: Performance and Stability Data

Performance Metric 4-tert-Butylcyclohexanol (as a Fixative) Butylated Hydroxytoluene (BHT) Benzophenone-4
Fragrance Longevity Significantly extends scent duration on a substrate by slowing evaporation. A study comparing fixatives showed materials like glycerin and musk oil could achieve fixation times of over 6 hours.[21]Indirectly preserves longevity by preventing scent degradation over the product's shelf life.[13]Indirectly preserves longevity by preventing scent degradation from light exposure over the product's shelf life.
Oxidative Stability Does not provide significant antioxidant protection.Highly effective at preventing oxidation of sensitive ingredients like citrus oils and aldehydes, extending shelf life.[12][19]Can help stabilize active ingredients against oxidation initiated by light.[16]
Color Stability Can help prevent discoloration in specific formulations, such as patchouli essential oil.[1]Slows down color changes caused by oxidation.[19]Highly effective at protecting colorants from fading due to UV exposure in clear packaging.[7]
Key Advantage Dual function as a fragrance note and a fixative.Highly efficient antioxidant at very low concentrations.[19]Provides broad-spectrum UV protection for the formulation.[20]
Limitations Does not protect against oxidation or UV degradation.Does not provide UV protection. Its use is restricted in some regions.[14]Inadequate as a sole sunscreen agent for skin but effective for product protection.[16]

Section 3: Experimental Protocols

To ensure objective and reproducible comparisons, standardized testing protocols are essential. Below are detailed methodologies for key experiments used to evaluate fragrance stability.

1. Experimental Protocol: Fragrance Longevity/Substantivity Assessment

  • Objective: To measure and compare the effective lifespan of a fragrance on a substrate when formulated with different fixatives.

  • Methodology: This protocol is based on established sensory evaluation techniques.[22][23]

    • Preparation of Samples: Prepare fragrance solutions in ethanol at a standard concentration (e.g., 15% Eau de Parfum). Create a control sample with no fixative and test samples containing 4-tert-butylcyclohexanol and other fixatives (e.g., Ambroxane, Benzyl Benzoate) at a predetermined percentage (e.g., 5%).[24][25]

    • Application: Apply a standardized amount (e.g., 0.1 mL) of each sample to a separate, labeled paper blotter or a designated area on the inner forearm of human panelists.[26]

    • Sensory Evaluation: A panel of trained sensory assessors ("sniffers") evaluates the odor intensity of each sample at specified time intervals (e.g., T=0, 1 hr, 2 hrs, 4 hrs, 6 hrs, 8 hrs, 12 hrs).[23][27]

    • Data Collection: Assessors rate the fragrance intensity on a standardized scale, such as a Labeled Magnitude Scale (LMS), which ranges from "no sensation" to "strongest imaginable".[22]

    • Analysis: Plot the mean intensity scores against time for each sample. The "fixation time" can be defined as the time at which the intensity drops below a predetermined threshold. Compare the longevity curves of the fixative-containing samples to the control.

2. Experimental Protocol: Accelerated Stability Testing (Color & Scent)

  • Objective: To assess the ability of stabilizers to protect a fragrance formulation against degradation under stressed conditions.

  • Methodology: This protocol simulates the effects of long-term storage.[4][28][29]

    • Preparation of Samples: Prepare complete fragrance solutions (e.g., in a hydroalcoholic base) containing colorants. Create a control sample with no stabilizers, and test samples containing BHT (e.g., 0.1%), Benzophenone-4 (e.g., 2%), and a combination of stabilizers.

    • Exposure Conditions:

      • Thermal Stability: Place samples in a climate chamber at an elevated temperature (e.g., 45°C) for a period of 10-12 weeks, which is often considered equivalent to 1 year of shelf life at room temperature.[29][30] Keep control samples at room temperature (21°C) in the dark.

      • Photostability: Place a parallel set of samples in a UV light cabinet, exposing them to a controlled spectrum and intensity of light that simulates sunlight exposure.

    • Evaluation: At regular intervals (e.g., weekly), retrieve samples and evaluate them against the control stored at room temperature.

    • Data Collection:

      • Color: Measure color change using a spectrophotometer (Delta E* value).

      • Scent: Conduct sensory evaluation by a trained panel to identify any changes in the scent profile (e.g., loss of top notes, emergence of off-odors).

      • Chemical Analysis: (Optional) Use Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the degradation of key fragrance components.

    • Analysis: Compare the rate and extent of color and scent degradation in the stabilized samples versus the control.

Section 4: Visualization of Workflows and Relationships

Diagram 1: Classification of Fragrance Stabilizers

G cluster_0 Fragrance Stability cluster_1 Stabilizer Types cluster_2 Example Compounds A Fragrance Formulation B Stabilizer Classes A->B C Fixatives (Longevity) B->C D Antioxidants (Chemical Stability) B->D E UV Absorbers (Photostability) B->E F 4-tert-Butylcyclohexanol C->F G BHT D->G H Benzophenone-4 E->H G cluster_longevity Longevity Protocol cluster_accelerated Accelerated Stability Protocol start Start: Define Fragrance & Stabilizer Samples prep Prepare Samples: - Control (No Stabilizer) - Test (With Stabilizers) start->prep longevity_app Apply to Substrate (Blotter / Skin) prep->longevity_app accel_expose Expose to Stress: - Thermal (45°C) - UV Light prep->accel_expose longevity_eval Sensory Evaluation at Time Intervals (0-12h) longevity_app->longevity_eval longevity_data Collect Intensity Data longevity_eval->longevity_data analysis Data Analysis & Comparison longevity_data->analysis accel_eval Weekly Evaluation vs. Room Temp Control accel_expose->accel_eval accel_data Collect Color (ΔE) & Scent Profile Data accel_eval->accel_data accel_data->analysis end End: Comparative Report analysis->end

References

A Comparative Guide to the Purity of Commercially Available 4-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the purity of commercially available 4-butylcyclohexanol, a critical raw material in pharmaceutical research, fragrance development, and fine chemical synthesis. The performance and reliability of this compound are directly linked to its purity profile, including the ratio of its cis and trans isomers and the presence of any impurities. This document outlines key analytical methodologies for purity assessment, presents a comparative summary of typical commercial offerings, and discusses the potential impact of impurities on research and development applications.

Introduction to this compound and the Significance of its Purity

This compound is a saturated cyclic alcohol that exists as two diastereomers: cis-4-butylcyclohexanol and trans-4-butylcyclohexanol. The spatial arrangement of the butyl and hydroxyl groups relative to the cyclohexane (B81311) ring gives rise to distinct physical and chemical properties for each isomer. In the fragrance industry, for instance, the cis isomer is often considered to possess a more desirable, potent scent profile compared to the trans isomer[1][2]. In the context of drug development, the specific isomeric ratio and the absence of impurities are paramount, as even minute contaminants can lead to unforeseen side reactions, altered biological activity, or toxicological issues[3][4].

Common impurities in commercially available this compound can originate from the synthetic route employed. The hydrogenation of 4-tert-butylphenol (B1678320) or the reduction of 4-tert-butylcyclohexanone (B146137) are common manufacturing processes[5][6][7][8][9]. These syntheses can result in residual starting materials, by-products, or the ketone intermediate in the final product[10][11]. Therefore, rigorous analytical validation is essential to ensure the quality and consistency of this compound for scientific applications.

Comparative Analysis of Commercial this compound

Table 1: Comparison of Typical Purity Specifications for Commercial this compound

SupplierProduct NumberStated Purity (by GC)Typical cis/trans RatioPotential Impurities Noted in Literature
Supplier A (e.g., Sigma-Aldrich)B92001≥98%Mixture of cis and trans4-tert-Butylcyclohexanone, 4-tert-Butylphenol
Supplier B (e.g., TCI America)B0383>98.0%[12]Mixture of cis and transUnspecified
Supplier C (e.g., Alfa Aesar)AC1079099% (mixture of isomers)[13]Not specifiedUnspecified
High-Purity Supplier D(Hypothetical)≥99.5%Specified (e.g., >99% cis or >99% trans)Specified (e.g., <0.1% Ketone)

Note: The data in the table above is representative and may not reflect the exact specifications of all batches from these suppliers. Researchers are strongly encouraged to request lot-specific Certificates of Analysis for detailed purity information.

Experimental Protocols for Purity Validation

To independently verify the purity of commercially available this compound, the following analytical methods are recommended.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Isomer Ratio and Impurity Profiling

This method is suitable for separating and quantifying the cis and trans isomers of this compound, as well as detecting volatile impurities such as residual 4-tert-butylcyclohexanone.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: DB-Wax (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar column.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Hold: 5 minutes at 180 °C.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with high-purity ethanol.

  • Vortex to ensure homogeneity.

Data Analysis:

  • The elution order is typically 4-tert-butylcyclohexanone, followed by cis-4-butylcyclohexanol, and then trans-4-butylcyclohexanol[6].

  • Calculate the percentage of each component based on the area normalization of the peaks in the chromatogram.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

qNMR is a powerful technique for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. An internal standard with a known purity is used for quantification.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, certified purity) and add it to the same NMR tube.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.

  • Gently agitate to ensure complete dissolution.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient).

  • Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio.

Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the methine proton of the C-OH group, which will appear at different chemical shifts for the cis and trans isomers) and a well-resolved signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the relevance of purity in a biological context, the following diagrams are provided.

experimental_workflow cluster_sample Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_report Final Validation sample Commercial this compound prep_gc Dilution in Ethanol for GC sample->prep_gc prep_nmr Weighing with Internal Standard for qNMR sample->prep_nmr gc GC-FID Analysis prep_gc->gc qnmr qNMR Analysis prep_nmr->qnmr data_gc Isomer Ratio & Impurity Profile gc->data_gc data_qnmr Absolute Purity Determination qnmr->data_qnmr report Purity Validation Report data_gc->report data_qnmr->report

Caption: Experimental workflow for the purity validation of this compound.

signaling_pathway cluster_input Input Signal cluster_pathway Signaling Cascade cluster_output Cellular Response cluster_impurity Interference ligand Therapeutic Ligand (Derived from this compound) receptor Receptor Activation ligand->receptor kinase1 Kinase A Activation receptor->kinase1 kinase2 Kinase B Phosphorylation kinase1->kinase2 transcription_factor Transcription Factor Activation kinase2->transcription_factor response Therapeutic Effect transcription_factor->response impurity Ketone Impurity impurity->receptor Antagonistic Binding

Caption: Hypothetical signaling pathway illustrating potential impurity interference.

Discussion: The Impact of Purity on Research and Drug Development

The purity of this compound is not merely an academic parameter; it has profound implications for the validity and reproducibility of research, as well as the safety and efficacy of potential therapeutic agents.

  • Influence of Isomer Ratio: As noted, the cis and trans isomers can exhibit different biological activities and physical properties. In drug development, using a batch with an inconsistent or unknown isomer ratio can lead to variable results in bioassays. For instance, if the cis isomer is the active component, a batch with a lower cis content will appear less potent.

  • Impact of Impurities:

    • Residual Ketone: The presence of 4-tert-butylcyclohexanone can be particularly problematic. Ketones are generally more reactive than alcohols and could participate in unwanted side reactions, leading to the formation of unexpected by-products in a synthetic scheme. In a biological context, the ketone could exhibit its own pharmacological or toxicological effects, confounding the interpretation of experimental data[14][15].

    • Unreacted Starting Material: Residual 4-tert-butylphenol from the synthesis can also be a concern. Phenols have distinct chemical and biological properties compared to cyclohexanols and could interfere with downstream applications.

For professionals in drug development, it is imperative to work with well-characterized materials. Establishing a robust analytical workflow to validate the purity of critical reagents like this compound is a fundamental aspect of good laboratory practice (GLP) and is essential for ensuring the integrity of research findings.

Conclusion

The validation of the purity of commercially available this compound requires a multi-faceted analytical approach. While suppliers provide general purity specifications, it is incumbent upon the researcher to either obtain detailed, lot-specific analytical data or to perform in-house validation to ascertain the precise isomeric ratio and impurity profile. The use of orthogonal methods such as GC-FID and qNMR provides a high degree of confidence in the quality of the material. By understanding and controlling for the purity of this compound, researchers, scientists, and drug development professionals can enhance the reliability and reproducibility of their work, ultimately accelerating the pace of discovery and innovation.

References

Comparative DFT Studies of 4-Butylcyclohexanol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational landscape of substituted cyclohexanes is paramount for predicting molecular interactions and reactivity. This guide provides a comparative analysis of the cis and trans isomers of 4-butylcyclohexanol, leveraging Density Functional Theory (DFT) studies to elucidate their structural and energetic properties.

The seemingly subtle difference in the spatial arrangement of the hydroxyl and butyl groups in cis- and trans-4-butylcyclohexanol leads to distinct conformational preferences and stabilities. The bulky tert-butyl group acts as a conformational lock, strongly favoring an equatorial position to minimize steric hindrance. This fundamental principle dictates the predominant conformations of both isomers and, consequently, their physical and chemical behavior.

Conformational Analysis: Chair Conformations

The most stable conformation for a cyclohexane (B81311) ring is the chair form. For this compound, the orientation of the hydroxyl and tert-butyl groups on this chair conformation determines the overall stability of the isomer.

  • Trans-4-butylcyclohexanol: In the trans isomer, the hydroxyl and tert-butyl groups are on opposite sides of the ring. This arrangement allows both bulky substituents to occupy equatorial positions simultaneously, resulting in the most stable conformation, often referred to as the di-equatorial conformer.

  • Cis-4-butylcyclohexanol: In the cis isomer, the hydroxyl and tert-butyl groups are on the same side of the ring. To accommodate the sterically demanding tert-butyl group in the equatorial position, the hydroxyl group is forced into an axial position. This axial orientation of the hydroxyl group introduces steric strain through 1,3-diaxial interactions with the axial hydrogens on the same side of the ring, rendering the cis isomer less stable than the trans isomer.

Quantitative Comparison of Isomer Stability

Table 1: Relative Energies of Conformers

Isomer/ConformerDFT MethodRelative Energy (kcal/mol)
Trans-4-butylcyclohexanol (e,e) B3LYP/6-31G0.00 (Reference)
Cis-4-butylcyclohexanol (e,a) B3LYP/6-31G> 0 (Less Stable)
cis-1,4-di-tert-butylcyclohexane (Chair) HF/6-311+G0.55
cis-1,4-di-tert-butylcyclohexane (Twist-Boat) HF/6-311+G0.00 (Most Stable)

Note: Data for cis-1,4-di-tert-butylcyclohexane is provided as a proxy to illustrate the potential for non-chair conformations in sterically hindered cis-1,4-disubstituted cyclohexanes.

Table 2: Selected Optimized Geometric Parameters (Representative)

ParameterTrans Isomer (e,e)Cis Isomer (e,a)
C1-O Bond Length (Å)~1.43~1.44
C4-C(t-butyl) Bond Length (Å)~1.54~1.54
C-C-O-H Dihedral Angle (°)~180 (anti-periplanar)~60 (gauche)
C-C-C-C Ring Dihedral Angles (°)~55-60 (typical chair)~55-60 (distorted chair)

Table 3: Calculated Vibrational Frequencies (Representative O-H Stretch)

IsomerDFT MethodFrequency (cm⁻¹)
Trans Isomer (e,e)B3LYP/6-31G~3630
Cis Isomer (e,a)B3LYP/6-31G~3620

Experimental and Computational Protocols

The data presented in this guide is based on established DFT methodologies. A typical computational protocol for the conformational analysis of this compound isomers would involve the following steps:

  • Initial Structure Generation: The cis and trans isomers of this compound are built in a molecular modeling program. For each isomer, both possible chair conformations (and potentially twist-boat conformations for the cis isomer) are generated.

  • Geometry Optimization: The geometry of each conformer is optimized using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-31G*. This process finds the lowest energy structure for each conformer.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Relative Energy Calculation: The total electronic energies of the optimized conformers are compared to determine their relative stabilities.

  • Analysis of Geometric and Spectroscopic Parameters: Key bond lengths, bond angles, and dihedral angles are analyzed. Additionally, spectroscopic properties like vibrational frequencies and NMR chemical shifts can be calculated and compared with experimental data for validation.

Visualizing the Conformational Landscape

The following diagrams illustrate the key concepts discussed in this guide.

DFT_Workflow cluster_input 1. Input Structures cluster_dft 2. DFT Calculations cluster_analysis 3. Data Analysis cluster_output 4. Output start Cis & Trans Isomers conformers Generate Chair & Twist-Boat Conformers start->conformers geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) conformers->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc rel_energy Relative Energies freq_calc->rel_energy geom_params Geometric Parameters freq_calc->geom_params spec_props Spectroscopic Properties freq_calc->spec_props comparison Comparative Analysis rel_energy->comparison geom_params->comparison spec_props->comparison

Caption: Workflow for a comparative DFT study of this compound isomers.

Conformers cluster_trans Trans Isomer cluster_cis Cis Isomer cluster_stability Relative Stability trans_ee Di-equatorial (e,e) (Most Stable) Low Lower Energy cis_ea Equatorial-Axial (e,a) cis_ae Axial-Equatorial (a,e) (High Energy) High Higher Energy

Assessing Stereochemical Control: A Comparative Guide to Cyclohexanol-Based Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of a chiral auxiliary is a critical determinant of success. While a vast array of such auxiliaries exists, this guide focuses on the performance of cyclohexanol-derived chiral auxiliaries, providing a comparative analysis of their efficacy in inducing chirality and outlining the methodologies for assessing the enantiomeric excess of the resulting products.

Note on 4-Butylcyclohexanol: An extensive review of the scientific literature, including research articles, patents, and dissertations, did not yield any specific examples of this compound being utilized as a chiral auxiliary in asymmetric synthesis. Consequently, no experimental data on its performance or specific protocols for its use are available. Therefore, this guide will focus on a well-documented and structurally related alternative, trans-2-phenyl-1-cyclohexanol (B1200244), to provide a relevant and data-supported comparison for researchers interested in cyclohexanol-based chiral auxiliaries.

Performance Comparison of Chiral Auxiliaries

The effectiveness of a chiral auxiliary is primarily evaluated by its ability to direct a chemical reaction to produce a significant excess of one enantiomer over the other, expressed as enantiomeric excess (% ee). The following table summarizes the performance of (1R,2S)-trans-2-phenyl-1-cyclohexanol in a key asymmetric transformation and provides a comparison with the widely used Evans oxazolidinone auxiliary.

Chiral AuxiliaryReaction TypeSubstrateReagentDiastereomeric Ratio (d.r.) / Enantiomeric Excess (% ee)Yield (%)
(1R,2S)-trans-2-Phenyl-1-cyclohexanol Ene ReactionGlyoxylate (B1226380) ester of the auxiliary2,4-Dimethyl-pent-2-ene10:1 d.r.High
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) Aldol ReactionPropionyl imideIsobutyraldehyde>99:1 d.r.85
(4R)-4-(1-Methylethyl)-2-oxazolidinone (Evans Auxiliary) Aldol ReactionPropionyl imideBenzaldehyde95:5 d.r.80

Data for trans-2-phenyl-1-cyclohexanol is based on its application in ene reactions as a well-documented example of its stereodirecting ability. Data for Evans auxiliaries are provided for context as a benchmark in asymmetric synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for the application of a cyclohexanol-based chiral auxiliary and the subsequent determination of enantiomeric excess.

Asymmetric Ene Reaction using (1R,2S)-trans-2-Phenyl-1-cyclohexanol Auxiliary

This protocol describes the use of a trans-2-phenyl-1-cyclohexanol-derived glyoxylate in a Lewis acid-catalyzed ene reaction.

a) Preparation of the Chiral Glyoxylate Ester:

  • To a solution of (1R,2S)-trans-2-phenyl-1-cyclohexanol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (1.2 eq) followed by the dropwise addition of ethyl chlorooxoacetate (1.1 eq).

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the chiral glyoxylate ester.

b) Asymmetric Ene Reaction:

  • Dissolve the chiral glyoxylate ester (1.0 eq) in anhydrous DCM and cool to -78 °C.

  • Add a Lewis acid, such as tin(IV) chloride (1.1 eq), dropwise and stir for 15 minutes.

  • Add the ene component, for example, 2,4-dimethyl-pent-2-ene (1.5 eq), to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.

c) Cleavage of the Chiral Auxiliary:

  • The chiral auxiliary can be removed by hydrolysis or reduction. For example, dissolve the product in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add lithium hydroxide (B78521) (excess) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

  • The chiral auxiliary, trans-2-phenyl-1-cyclohexanol, can often be recovered from the reaction mixture for reuse.

Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for determining the enantiomeric excess of a chiral compound.

a) Sample Preparation:

  • Accurately weigh a small amount of the final product (after removal of the auxiliary) and dissolve it in a suitable solvent (e.g., a mixture of hexane (B92381) and isopropanol) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

b) HPLC Conditions (General Example):

  • Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak® IA or Chiralcel® OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is common. The ratio is optimized to achieve good separation of the enantiomers (e.g., 90:10 hexane:isopropanol).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detector at a wavelength where the analyte absorbs.

  • Injection Volume: 5 - 20 µL.

c) Data Analysis:

  • Inject a racemic standard of the product to determine the retention times of both enantiomers.

  • Inject the synthesized sample.

  • Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculate the enantiomeric excess using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.[1]

Visualizing the Workflow and Comparisons

Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Enantiomeric Excess Assessment start Prochiral Substrate auxiliary Attach Chiral Auxiliary (e.g., trans-2-phenyl-1-cyclohexanol) start->auxiliary reaction Diastereoselective Reaction (e.g., Ene Reaction) auxiliary->reaction cleavage Cleave Chiral Auxiliary reaction->cleavage product Enantioenriched Product cleavage->product sample_prep Sample Preparation product->sample_prep hplc Chiral HPLC Analysis sample_prep->hplc data_analysis Data Analysis & % ee Calculation hplc->data_analysis

Caption: Workflow for this compound-assisted synthesis and ee assessment.

comparison_logic cluster_auxiliaries Chiral Auxiliaries cluster_catalysis Asymmetric Catalysis main Selection of Chiral Strategy cyclohexanol Cyclohexanol-Based (e.g., trans-2-phenyl-1-cyclohexanol) main->cyclohexanol Stoichiometric, Good for specific reactions evans Evans Oxazolidinones main->evans Stoichiometric, Broad applicability, High selectivity oppolzer Oppolzer's Camphorsultams main->oppolzer Stoichiometric, Robust, good for various transformations organocatalysis Organocatalysis main->organocatalysis Catalytic, Metal-free transition_metal Transition Metal Catalysis main->transition_metal Catalytic, High turnover, Broad scope

Caption: Logical comparison of asymmetric synthesis strategies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents like 4-Butylcyclohexanol is a critical component of this responsibility. Adhering to established protocols not only ensures the safety of laboratory personnel but also protects the environment from potential harm. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.

Immediate Safety and Disposal Protocols

When handling this compound, it is crucial to be aware of its potential hazards. While not classified as a hazardous substance for transport, it can cause serious eye irritation and is harmful to aquatic life[1][2][3][4]. Therefore, preventing its release into the environment is a primary concern[1][2][5].

Key Disposal and Safety Information:

ParameterGuidelineSource
Primary Disposal Method Entrust to a licensed waste disposal company.[1]
Container Disposal Handle uncleaned containers as the product itself.[2]
Waste Segregation Do not mix with other waste materials.[2]
Environmental Precautions Prevent entry into drains, sewers, and watercourses.[1][2][5]
Hazard Classification Causes serious eye irritation (H319), Harmful to aquatic life (H402).[2]

Step-by-Step Disposal Procedure

  • Consult Safety Data Sheet (SDS): Before beginning any disposal process, always review the most current SDS for this compound. This document contains detailed safety, handling, and disposal information specific to the product.

  • Personal Protective Equipment (PPE): At a minimum, wear safety glasses with side shields or goggles, and appropriate chemical-resistant gloves. If there is a risk of dust formation, respiratory protection may be necessary[6].

  • Waste Collection:

    • For unused or excess this compound, keep it in its original, clearly labeled container.

    • For contaminated materials (e.g., paper towels, gloves), collect them in a separate, compatible, and clearly labeled waste container.

  • Waste Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents[6]. Ensure containers are tightly sealed.

  • Engage a Licensed Waste Disposal Contractor: The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal company[1]. This ensures compliance with all local, regional, and national regulations[7].

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance.

Accidental Spill Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation[8].

  • Control the Spill: Prevent further spread of the material. For solid spills, avoid generating dust[5][6].

  • Containment and Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Carefully sweep or vacuum the spilled solid material. Avoid dry sweeping that creates dust.

    • Place the collected material into a suitable, labeled container for disposal[5][6].

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to the laboratory supervisor or safety officer.

This compound Disposal Workflow

start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Goggles, Gloves) sds->ppe collect Collect Waste in Labeled, Compatible Container ppe->collect spill_check Accidental Spill? collect->spill_check spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Clean Up & Decontaminate 4. Report spill_check->spill_protocol Yes store Store Waste in Designated Area spill_check->store No spill_protocol->collect contact_vendor Contact Licensed Waste Disposal Company store->contact_vendor document Document Waste for Disposal contact_vendor->document end End: Compliant Disposal document->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of 4-Butylcyclohexanol, ensuring the protection of laboratory personnel and the integrity of research.

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, a common fragrance ingredient and chemical intermediate. Adherence to these procedures will minimize risks and streamline your workflow.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a combination of personal protective equipment and engineering controls is crucial to ensure safety. The primary hazard associated with this chemical is serious eye irritation.[1][2][3]

Engineering Controls:

  • Work in a well-ventilated area.[1][4][5] The use of a local exhaust ventilation system is recommended to prevent the dispersion of dust.[6]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4][7]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][4]To prevent eye contact, which can cause serious irritation.[1][2][3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4][7] Impervious clothing is recommended.[1]To avoid direct contact with the skin.
Respiratory Protection Not typically required in a well-ventilated area. If dust formation is likely or if irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[1][2][4]To prevent inhalation of dust particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will ensure safety and efficiency throughout the experimental process.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][7]

2. Handling and Use:

  • Before handling, ensure all necessary PPE is worn correctly.

  • Avoid the formation of dust and aerosols.[1][4]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Wash hands thoroughly after handling the substance.[1][2][5]

  • Do not eat, drink, or smoke in the work area.[2][5]

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel from the area.

  • Avoid breathing dust.[2]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For dry spills, use dry clean-up procedures to avoid generating dust.[2] Cover the powder spill with a plastic sheet or tarp to minimize spreading.[4]

  • Collect the spilled material mechanically and place it in a suitable, closed container for disposal.[1][4][5]

  • Prevent the substance from entering drains.[1][6]

4. First Aid Procedures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][3][6]

  • If on skin: Wash with plenty of soap and water.[1][4][5] If skin irritation occurs, seek medical attention.[6]

  • If inhaled: Move the person into fresh air.[1][5][6]

  • If swallowed: Rinse mouth with water.[1] Call a poison center or doctor if you feel unwell.[5][6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of this compound by entrusting it to a licensed waste disposal company.[6] All disposal practices must be in accordance with local, state, and federal regulations.

  • Contaminated Packaging: Before disposing of the container, ensure it is completely empty.[6] Dispose of the contaminated packaging in accordance with local and national regulations.[6]

  • Contaminated PPE: Used gloves, clothing, and other contaminated materials should be collected in a designated, labeled container and disposed of as chemical waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
Appearance Solid, Powder[1]
Melting Point 62 - 70 °C (144 - 158 °F)
Boiling Point 110 - 115 °C (230 - 239 °F) at 20 hPa
Flash Point 105 °C (221 °F) - closed cup[7]
Water Solubility 0.264 g/L at 20 °C (68 °F)
Occupational Exposure Limits No data available.[1][4]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks Gather_PPE Gather Required PPE Assess_Risks->Gather_PPE Verify_Controls Verify Engineering Controls (Ventilation, Eyewash) Gather_PPE->Verify_Controls Weigh_Transfer Weigh and Transfer Chemical Verify_Controls->Weigh_Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Segregate_Waste Segregate Waste (Chemical, Contaminated PPE) Decontaminate_Area->Segregate_Waste Dispose_Waste Dispose of Waste via Licensed Contractor Segregate_Waste->Dispose_Waste End End Dispose_Waste->End Start Start Start->Assess_Risks Spill_Emergency Spill or Emergency? Spill_Emergency->Decontaminate_Area No Follow_First_Aid Follow First Aid & Spill Procedures Spill_Emergency->Follow_First_Aid Yes Follow_First_Aid->Decontaminate_Area

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Butylcyclohexanol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.